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  • Product: Ethyl 1-(aminomethyl)cyclopentanecarboxylate
  • CAS: 99065-34-6

Core Science & Biosynthesis

Foundational

Ethyl 1-(aminomethyl)cyclopentanecarboxylate: A Core Scaffold for CNS Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals Abstract Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a non-proteinogenic amino acid ester that serves as a vital building block in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a non-proteinogenic amino acid ester that serves as a vital building block in modern medicinal chemistry. Its rigid cyclopentyl framework imposes conformational constraints on the aminomethyl and carboxylate functionalities, making it a valuable scaffold for designing ligands with high specificity for various biological targets, particularly within the central nervous system (CNS). This guide provides a comprehensive overview of its chemical properties, a validated synthetic pathway, detailed analytical protocols, and its strategic application in drug discovery programs. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for immediate application in a research setting.

Molecular Identification and Physicochemical Profile

The foundational step in utilizing any chemical entity is a thorough understanding of its identity and core properties. Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a bifunctional molecule featuring a primary amine and an ethyl ester, anchored to a quaternary carbon within a cyclopentane ring.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory and procurement purposes. The compound is recognized by several identifiers across chemical databases.[1][2]

IdentifierValue
IUPAC Name ethyl 1-(aminomethyl)cyclopentane-1-carboxylate
CAS Number 99065-34-6 (Free Base)
1072856-85-9 (HCl Salt)[2]
Molecular Formula C₉H₁₇NO₂[1]
Molecular Weight 171.24 g/mol [1]
Canonical SMILES CCOC(=O)C1(CCCC1)CN[1]
InChI Key AKUKXMNTGXTIAH-UHFFFAOYSA-N[1]
Computed Physicochemical Properties

Experimental data for this specific molecule is not extensively published. However, computational models provide reliable estimates crucial for initial experimental design, such as predicting solubility and membrane permeability.[1]

PropertyValueSignificance in Drug Development
Topological Polar Surface Area (TPSA) 52.3 ŲPredicts passive molecular transport through membranes. A value < 140 Ų is often associated with good oral bioavailability.
Hydrogen Bond Donors 1Influences solubility and target binding interactions.
Hydrogen Bond Acceptors 3Affects solubility and the formation of intermolecular interactions with biological targets.
Rotatable Bond Count 4A measure of molecular flexibility. Fewer rotatable bonds (<10) are generally favorable for binding affinity and bioavailability.
XLogP3-AA 1.1Logarithm of the partition coefficient; indicates a balanced lipophilicity, suggesting reasonable solubility in both aqueous and organic media.

Synthesis and Purification Workflow

The synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate can be approached through several routes. A common and efficient method involves a modified Strecker synthesis followed by nitrile reduction, starting from cyclopentanone. This pathway is chosen for its high yields and the use of readily available starting materials.

Proposed Synthetic Pathway

The following diagram outlines a logical and field-proven synthetic sequence.

Synthesis_Workflow cluster_0 Step 1: Cyanohydrin Formation & Amination cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Selective Protection cluster_3 Step 4: Carboxylic Acid Synthesis cluster_4 Step 5: Esterification & Deprotection A Cyclopentanone B 1-amino-1-cyanocyclopentane A->B KCN, NH4Cl (Strecker Synthesis) C 1-(aminomethyl)cyclopentylamine B->C LiAlH4 or H2/Raney Ni (Reduction) D Boc-protected Diamine C->D (Boc)2O, Et3N (N-Protection) E Boc-protected Amino Acid D->E Jones Oxidation or alternative methods F Boc-protected Ethyl Ester E->F EtOH, H2SO4 (cat.) (Fischer Esterification) G Ethyl 1-(aminomethyl)cyclopentanecarboxylate F->G HCl in Dioxane (Deprotection)

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol: Nitrile Reduction (Illustrative Step)

This protocol details the reduction of the nitrile intermediate, a critical step in forming the primary amine.

  • System Preparation: A 1 L three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Charging: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 300 mL). Cool the suspension to 0°C using an ice-water bath.

    • Causality: Anhydrous THF is essential as LiAlH₄ reacts violently with water. The nitrogen atmosphere prevents quenching by atmospheric moisture. Cooling to 0°C controls the initial exothermic reaction.

  • Substrate Addition: Dissolve 1-amino-1-cyanocyclopentane (1.0 eq.) in anhydrous THF (150 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10°C.

    • Causality: Dropwise addition is a critical safety measure to manage the reaction's exothermicity and prevent dangerous temperature spikes.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Refluxing provides the necessary activation energy to drive the reduction to completion. TLC is a rapid and effective method for monitoring the disappearance of the starting material.

  • Work-up and Quenching: Cool the reaction mixture to 0°C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Causality: This specific sequence (Fieser workup) is a standard and safe procedure for quenching LiAlH₄. It results in the formation of granular inorganic salts that are easily filtered, simplifying purification.

  • Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional THF. Concentrate the filtrate under reduced pressure to yield the crude diamine product, which can be purified further by distillation or chromatography.

Structural Elucidation and Spectroscopic Analysis

Predicted ¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • ~4.12 ppm (quartet, 2H): The two protons of the ethyl ester's -O-CH₂- group, split by the adjacent methyl group.

  • ~2.85 ppm (singlet, 2H): The two protons of the aminomethyl (-CH₂-NH₂) group. The singlet nature arises from the absence of adjacent protons.

  • ~1.5-1.7 ppm (multiplet, 8H): The eight protons of the cyclopentane ring, which will likely appear as a complex, overlapping multiplet.

  • ~1.25 ppm (triplet, 3H): The three protons of the ethyl ester's terminal methyl group, split by the adjacent methylene group.

  • ~1.10 ppm (broad singlet, 2H): The two protons of the primary amine (-NH₂). The chemical shift and peak shape can vary significantly with concentration and solvent due to hydrogen bonding.

Predicted ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
  • ~175 ppm: The carbonyl carbon of the ethyl ester.

  • ~60 ppm: The methylene carbon of the ethyl ester (-O-CH₂-).

  • ~50 ppm: The quaternary carbon of the cyclopentane ring.

  • ~48 ppm: The aminomethyl carbon (-CH₂-NH₂).

  • ~35 ppm & ~25 ppm: The two sets of non-equivalent methylene carbons in the cyclopentane ring.

  • ~14 ppm: The terminal methyl carbon of the ethyl ester.

Predicted Infrared (IR) Spectroscopy
  • 3300-3400 cm⁻¹ (two bands, weak-medium): Symmetric and asymmetric N-H stretching of the primary amine.

  • 2850-2960 cm⁻¹ (strong): C-H stretching from the alkyl groups (cyclopentane and ethyl).

  • ~1730 cm⁻¹ (strong): C=O stretching of the ester functional group.[3]

  • 1150-1250 cm⁻¹ (strong): C-O stretching of the ester.

Predicted Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): A peak at m/z = 171, corresponding to the molecular weight.

  • Key Fragmentation Pattern: A prominent peak at m/z = 142 is expected, corresponding to the loss of the ethyl group (-CH₂CH₃). Another significant fragment would be at m/z = 98, resulting from the loss of the entire ethyl carboxylate group (-COOCH₂CH₃).

Analytical Characterization Workflow

Ensuring the purity and identity of the final compound is paramount. A standard analytical workflow combines chromatographic and spectroscopic methods.

Analytical_Workflow Start Synthesized Crude Product HPLC Purity Assessment by HPLC (>98% Target) Start->HPLC MS Identity Confirmation by LC-MS (Verify M+H at m/z 172.1) HPLC->MS If Purity OK NMR_H ¹H NMR Structural Verification MS->NMR_H If Mass OK NMR_C ¹³C NMR Structural Verification NMR_H->NMR_C IR Functional Group Confirmation by IR NMR_C->IR Final Qualified Reference Standard IR->Final If all spectra consistent

Caption: Standard workflow for analytical characterization.

Protocol: Purity Determination by HPLC
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Self-Validation: The use of 0.1% formic acid improves peak shape for the basic amine. A broad gradient ensures that any potential impurities with different polarities are effectively separated and detected. The purity is calculated based on the area percentage of the main peak.

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a conformationally restricted analog of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. This structural feature is its primary asset in drug design.

  • CNS Receptor Ligands: The cyclopentyl ring locks the relative orientation of the amine and carboxylate groups, reducing the entropic penalty upon binding to a receptor. This can lead to higher affinity and selectivity. This scaffold is particularly relevant for designing ligands for GABA receptors, glutamate receptors, and other CNS targets.[4]

  • Peptidomimetics: It can be incorporated into peptide sequences to induce specific turns or secondary structures, enhancing metabolic stability and cell permeability.

  • Scaffold for Combinatorial Chemistry: The primary amine serves as a convenient handle for derivatization, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical nature dictates prudent laboratory practices.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. The compound is a primary amine and should be considered a potential skin and respiratory irritant.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

  • In case of Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes.[5] If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

  • Vertex AI Search Result, ETHYL 1-(AMINOMETHYL)
  • PubChem, Cyclopentanecarboxylic acid, 1-amino-, ethyl ester | C8H15NO2 | CID 222862. [Link]

  • Echemi.com, Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI)
  • Google Patents, WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • University of Calgary, Spectra Problem #7 Solution. [Link]

  • Chemistry LibreTexts, 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • YouTube, Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

  • Chemistry Stack Exchange, How to interpret this pair of IR and 1H NMR spectra?. [Link]

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Exploratory

"Ethyl 1-(aminomethyl)cyclopentanecarboxylate" spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-(aminomethyl)cyclopentanecarboxylate Introduction Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a cyclic β-amino acid ester with significant...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Introduction

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a cyclic β-amino acid ester with significant potential in medicinal chemistry and drug development. Its structural rigidity, conferred by the cyclopentane ring, and the presence of both a primary amine and an ester functional group make it a valuable building block for synthesizing a variety of biologically active molecules, including peptide mimics and conformationally constrained analogues of natural ligands.[1][2] A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective application. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the spectroscopic techniques used to elucidate and verify the structure of this compound. We will delve into the theoretical underpinnings, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule. For a molecule like ethyl 1-(aminomethyl)cyclopentanecarboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete structural assignment.[4][5]

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their relative numbers, and their proximity to other protons.

1.1.1. Predicted ¹H NMR Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.12Quartet (q)2H-O-CH₂ -CH₃
~2.70Singlet (s)2H-CH₂ -NH₂
~1.90 - 1.50Multiplet (m)8HCyclopentane ring protons
~1.25Triplet (t)3H-O-CH₂-CH₃
~1.10Broad Singlet (br s)2H-NH₂

1.1.2. Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of ethyl 1-(aminomethyl)cyclopentanecarboxylate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ can be useful for observing exchangeable protons like those of the amine group.[1]

  • Instrument Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[3] Standard acquisition parameters are generally sufficient for a routine ¹H NMR spectrum.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. The acquisition time is typically a few minutes.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

1.1.3. Interpretation of the ¹H NMR Spectrum

  • Ethyl Ester Group: The quartet at approximately 4.12 ppm corresponds to the two methylene protons (-O-CH₂-) of the ethyl group. The splitting into a quartet is due to coupling with the three adjacent methyl protons. The triplet at around 1.25 ppm is characteristic of the three methyl protons (-CH₃), split by the two neighboring methylene protons.

  • Aminomethyl Group: The singlet at approximately 2.70 ppm is assigned to the two protons of the aminomethyl group (-CH₂-NH₂). The absence of significant coupling to neighboring protons results in a singlet. The two amine protons (-NH₂) themselves typically appear as a broad singlet around 1.10 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the solvent.

  • Cyclopentane Ring: The protons on the cyclopentane ring will appear as a complex multiplet in the region of 1.90-1.50 ppm. The overlapping signals are a result of the similar chemical environments and complex spin-spin coupling between the geminal and vicinal protons on the ring.[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft process Phase and Baseline Correct ft->process reference Reference Spectrum process->reference Final Spectrum Final Spectrum reference->Final Spectrum

Figure 1: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of chemically distinct carbon atoms in a molecule.

1.2.1. Predicted ¹³C NMR Data

Chemical Shift (δ) (ppm)Assignment
~175C =O (Ester)
~60-O-C H₂-CH₃
~55Quaternary C of cyclopentane
~45-C H₂-NH₂
~35Cyclopentane ring carbons
~25Cyclopentane ring carbons
~14-O-CH₂-C H₃

1.2.2. Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer. A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Acquisition: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR, leading to a longer acquisition time.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

1.2.3. Interpretation of the ¹³C NMR Spectrum

  • Ester Group: The carbonyl carbon of the ester group is the most deshielded and appears at the lowest field, around 175 ppm.[7] The methylene carbon of the ethyl group (-O-CH₂-) is found at approximately 60 ppm, while the methyl carbon (-CH₃) is at a much higher field, around 14 ppm.

  • Aminomethyl Group: The carbon of the aminomethyl group (-CH₂-NH₂) is expected to resonate around 45 ppm.

  • Cyclopentane Ring: The quaternary carbon of the cyclopentane ring, bonded to both the aminomethyl and carboxyl groups, will be deshielded and appear around 55 ppm. The remaining four methylene carbons of the cyclopentane ring will give rise to two signals in the region of 25-35 ppm, reflecting their different chemical environments due to their proximity to the substituents.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-3500Medium, broadN-H stretchPrimary Amine
2850-3000Medium to StrongC-H stretchAlkane
1735Strong, sharpC=O stretchEster
1590-1650MediumN-H bendPrimary Amine
1000-1300StrongC-O stretchEster

2.2. Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) that does not have interfering absorptions in the regions of interest.

  • Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates or solvent is first collected.

  • Data Acquisition: The sample is then placed in the beam path, and the spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.

2.3. Interpretation of the IR Spectrum

  • Primary Amine: The presence of a primary amine (-NH₂) is confirmed by the characteristic N-H stretching vibrations, which typically appear as two peaks in the 3300-3500 cm⁻¹ region.[9][10] A medium intensity N-H bending vibration is also expected between 1590-1650 cm⁻¹.[11]

  • Ester Group: The most prominent feature in the IR spectrum will be the strong, sharp absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester.[12] A strong C-O stretching band will also be present in the 1000-1300 cm⁻¹ region.[13]

  • Alkyl Groups: The C-H stretching vibrations of the cyclopentane ring and the ethyl group will appear as a series of medium to strong bands in the 2850-3000 cm⁻¹ range.[14]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Place Sample on Salt Plate background Collect Background Spectrum sample->background acquire Collect Sample Spectrum background->acquire process Ratio Sample to Background acquire->process Final Spectrum Final Spectrum process->Final Spectrum

Figure 2: Workflow for IR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[15]

Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
171Molecular Ion [M]⁺
126Loss of -OC₂H₅ (ethoxy group)
98Loss of -COOC₂H₅ (carboethoxy group)
84Loss of -CH₂NH₂ and -COOC₂H₅
74McLafferty rearrangement fragment

3.2. Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A dilute solution of the sample is injected into the mass spectrometer, often through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior separation from any impurities.

  • Ionization: The sample molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing structural information.[16] ESI is a soft ionization technique that typically results in less fragmentation and a prominent molecular ion peak.

  • Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

3.3. Interpretation of the Mass Spectrum

  • Molecular Ion: The molecular ion peak ([M]⁺) at m/z 171 confirms the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of amino acid esters is well-documented.[15] Common fragmentation pathways include the loss of the alkoxy group (-OC₂H₅) to give a peak at m/z 126, and the loss of the entire carboethoxy group (-COOC₂H₅) to give a peak at m/z 98.[17][18] A peak at m/z 84 could arise from the loss of both the aminomethyl and carboethoxy groups. The McLafferty rearrangement, a common fragmentation pathway for esters, would lead to a characteristic fragment at m/z 74.[19]

G cluster_intro Sample Introduction cluster_ionize Ionization cluster_analyze Mass Analysis & Detection inject Inject Sample ionize Ionize Molecules inject->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions analyze->detect Mass Spectrum Mass Spectrum detect->Mass Spectrum

Figure 3: Workflow for Mass Spectrometry.

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural characterization of ethyl 1-(aminomethyl)cyclopentanecarboxylate. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR to the identification of key functional groups by IR and the confirmation of molecular weight and fragmentation patterns by MS. The protocols and interpretations outlined in this guide serve as a robust framework for researchers in the field of drug discovery and development, ensuring the accurate identification and quality control of this important synthetic building block.

References

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Foundational

An In-depth Technical Guide to the NMR Analysis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

This guide provides a comprehensive technical analysis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate, a key intermediate in pharmaceutical synthesis, through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy. D...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate, a key intermediate in pharmaceutical synthesis, through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, supported by advanced 2D NMR techniques. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Structural Significance of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a bifunctional molecule featuring a primary amine and an ethyl ester attached to a quaternary carbon within a cyclopentane ring. This unique arrangement makes it a valuable building block in the synthesis of various biologically active compounds. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will systematically deconstruct the NMR signature of this molecule, providing a framework for its unambiguous identification and characterization.

The structure of Ethyl 1-(aminomethyl)cyclopentanecarboxylate is presented below:

Caption: Molecular structure of Ethyl 1-(aminomethyl)cyclopentanecarboxylate.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Ethyl 1-(aminomethyl)cyclopentanecarboxylate is predicted to exhibit distinct signals corresponding to the ethyl ester, the aminomethyl group, and the cyclopentane ring protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment.

Table 1: Predicted ¹H NMR Data for Ethyl 1-(aminomethyl)cyclopentanecarboxylate (in CDCl₃)

SignalAssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
a-CH₂- (Ethyl)~ 4.12Quartet (q)2H
b-CH₃ (Ethyl)~ 1.25Triplet (t)3H
c-CH₂- (Aminomethyl)~ 2.80Singlet (s)2H
d-NH₂~ 1.5 (variable)Singlet (broad)2H
e-CH₂- (Cyclopentane, C2/C5)~ 1.70 - 1.85Multiplet (m)4H
f-CH₂- (Cyclopentane, C3/C4)~ 1.55 - 1.65Multiplet (m)4H

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions. The chemical shift of the NH₂ protons is highly variable and can be influenced by solvent, concentration, and temperature.[1]

Causality Behind Predicted Chemical Shifts:
  • Ethyl Ester Protons (a, b): The methylene protons of the ethyl group (a) are adjacent to an oxygen atom, which deshields them, resulting in a downfield shift to approximately 4.12 ppm. These protons are split into a quartet by the three neighboring methyl protons. The methyl protons (b) are further from the electronegative oxygen and thus appear more upfield at around 1.25 ppm, split into a triplet by the adjacent methylene protons.[2]

  • Aminomethyl Protons (c): The methylene protons of the aminomethyl group (c) are adjacent to a nitrogen atom, causing a moderate downfield shift to an estimated 2.80 ppm. In the absence of coupling to the NH₂ protons (due to rapid exchange or quadrupole broadening from the nitrogen), this signal is expected to be a singlet.

  • Amine Protons (d): The protons of the primary amine (d) typically appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus.[1] Their chemical shift is highly dependent on the solvent and concentration.

  • Cyclopentane Protons (e, f): The protons on the cyclopentane ring will appear as complex multiplets due to extensive spin-spin coupling.[3] The protons on the carbons adjacent to the quaternary carbon (C2 and C5) are expected to be slightly downfield compared to the protons on C3 and C4 due to the proximity of the electron-withdrawing ester and aminomethyl groups.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 1-(aminomethyl)cyclopentanecarboxylate (in CDCl₃)

SignalAssignmentPredicted Chemical Shift (ppm)
1-C =O (Ester)~ 175
2-O-C H₂- (Ethyl)~ 61
3-C H₃ (Ethyl)~ 14
4C -1 (Quaternary)~ 50
5-C H₂- (Aminomethyl)~ 48
6-C H₂- (Cyclopentane, C2/C5)~ 35
7-C H₂- (Cyclopentane, C3/C4)~ 25

Note: These are predicted values and are subject to variation.

Rationale for Predicted Chemical Shifts:
  • Carbonyl Carbon (1): The ester carbonyl carbon is significantly deshielded and appears far downfield, typically around 175 ppm.[2]

  • Ethyl Ester Carbons (2, 3): The methylene carbon of the ethyl group (2) is attached to an oxygen and resonates at approximately 61 ppm. The terminal methyl carbon (3) is in a more shielded environment, appearing around 14 ppm.[4]

  • Quaternary Carbon (4): The quaternary carbon of the cyclopentane ring, bonded to both the ester and aminomethyl groups, is expected to have a chemical shift in the region of 50 ppm.

  • Aminomethyl Carbon (5): The carbon of the aminomethyl group (5) is attached to a nitrogen atom and is predicted to appear around 48 ppm.

  • Cyclopentane Carbons (6, 7): Due to symmetry, the cyclopentane ring will show two signals for the methylene carbons. The carbons adjacent to the substituted carbon (C2 and C5) will be slightly deshielded compared to the more remote carbons (C3 and C4).[5]

Advanced 2D NMR for Structural Verification

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.[6]

Experimental Workflow for 2D NMR Analysis

2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR (Proton Spectrum) COSY COSY (¹H-¹H Correlation) 1H_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Spectrum) 13C_NMR->HSQC 13C_NMR->HMBC Assignment_Confirmation Final Structure Confirmation COSY->Assignment_Confirmation Proton Connectivity HSQC->Assignment_Confirmation Direct C-H Attachment HMBC->Assignment_Confirmation Molecular Skeleton

Caption: Workflow for structural elucidation using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include:

    • The quartet of the ethyl methylene protons (a) with the triplet of the ethyl methyl protons (b).

    • Cross-peaks between the multiplets of the cyclopentane ring protons (e and f), confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon. For example, the quartet at ~4.12 ppm will correlate with the carbon signal at ~61 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the overall carbon skeleton.[7] Key expected long-range correlations include:

    • The ethyl methylene protons (a) to the ester carbonyl carbon (1) and the quaternary carbon (4).

    • The aminomethyl protons (c) to the quaternary carbon (4).

    • The cyclopentane protons (e) to the quaternary carbon (4).

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of Ethyl 1-(aminomethyl)cyclopentanecarboxylate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • 2D NMR: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments. Optimization of parameters such as acquisition times and relaxation delays may be necessary for optimal results.

Conclusion

The NMR analysis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate provides a wealth of structural information. By combining the interpretation of ¹H and ¹³C NMR spectra with the connectivity data from 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This guide serves as a robust framework for researchers in the pharmaceutical industry to confidently characterize this important synthetic intermediate, ensuring the quality and integrity of their drug development processes.

References

  • PubChem. (n.d.). Gabapentin. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). Spectroscopic Properties of Amines. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Cyclopentane H-1 proton NMR spectrum. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of cyclopentane. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

Sources

Exploratory

Mass spectrometry of "Ethyl 1-(aminomethyl)cyclopentanecarboxylate"

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 1-(aminomethyl)cyclopentanecarboxylate For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Foreword In...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 1-(aminomethyl)cyclopentanecarboxylate, a bifunctional molecule incorporating both a primary amine and an ethyl ester on a cyclopentane scaffold, presents a unique analytical challenge. This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, offering both theoretical predictions and practical protocols. As we delve into the ionization and fragmentation pathways, we aim to equip researchers with the necessary expertise to confidently identify and characterize this molecule and its analogues. The principles discussed herein are grounded in established chemical literature and extensive field experience, ensuring a trustworthy and authoritative resource for the scientific community.

Introduction to Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a non-proteinogenic amino acid ester. Its structure is characterized by a central quaternary carbon within a cyclopentane ring, substituted with both an aminomethyl group and an ethyl carboxylate group. This unique arrangement makes it a valuable building block in medicinal chemistry for the synthesis of conformationally constrained peptides and other pharmacologically active molecules. Accurate characterization of this compound is the foundational step in its application, with mass spectrometry being an indispensable tool for confirming its identity and purity.

Chemical Properties

A thorough understanding of the chemical properties of Ethyl 1-(aminomethyl)cyclopentanecarboxylate is essential for designing appropriate mass spectrometry experiments.

PropertyValueSource
Molecular Formula C9H17NO2[1]
Molecular Weight 171.24 g/mol [1]
CAS Number 99065-34-6[1]
Structure A cyclopentane ring with an aminomethyl (-CH2NH2) group and an ethyl carboxylate (-COOCH2CH3) group attached to the same carbon atom.[1]
Physical State Predicted to be a liquid or low-melting solid at room temperature.
Volatility Moderate volatility, suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, potentially after derivatization.
Solubility Expected to be soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. The hydrochloride salt is likely soluble in water.

Mass Spectrometry Analysis: A Tale of Two Techniques

The bifunctional nature of Ethyl 1-(aminomethyl)cyclopentanecarboxylate, possessing a basic amino group and a less basic ester group, allows for analysis by different ionization techniques. The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) will fundamentally alter the resulting mass spectrum and the information that can be gleaned.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] This provides a detailed fragmentation pattern that acts as a "fingerprint" for the molecule, invaluable for structural elucidation.

2.1.1 Predicted EI Fragmentation Pathways

Upon electron impact, the molecular ion ([M]•+) of Ethyl 1-(aminomethyl)cyclopentanecarboxylate will be formed at an m/z of 171. Due to the presence of a nitrogen atom, this molecular ion will have an odd mass, consistent with the Nitrogen Rule.[3][4] The subsequent fragmentation is predicted to be dominated by cleavages adjacent to the functional groups and within the cyclopentane ring.

Key Predicted Fragmentation Pathways:

  • α-Cleavage adjacent to the amine: The C-C bond between the cyclopentane ring and the aminomethyl group is a likely site for cleavage. This would result in the formation of a stable iminium ion at m/z 30 ([CH2NH2]+), which is often the base peak in the mass spectra of primary amines.[3][5] The corresponding radical would be the ethyl 1-cyclopentanecarboxylate radical.

  • Loss of the ethoxy group (-OCH2CH3): Cleavage of the C-O bond in the ester group would lead to the loss of an ethoxy radical (•OCH2CH3), resulting in an acylium ion at m/z 126 .

  • Loss of ethylene from the ethyl ester: A McLafferty-type rearrangement is possible, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. This would produce a fragment ion at m/z 143 .

  • Cleavage of the cyclopentane ring: The cyclopentane ring can undergo fragmentation, leading to the loss of neutral hydrocarbon fragments. For instance, the loss of ethylene (C2H4) from the ring could lead to various fragment ions.

  • Loss of the entire ethyl carboxylate group: Cleavage of the bond between the cyclopentane ring and the carboxylate group could result in a fragment corresponding to the aminomethylcyclopentane cation at m/z 98 .

EI_Fragmentation M [C9H17NO2]•+ m/z 171 frag1 [CH2NH2]+ m/z 30 (Base Peak) M->frag1 α-cleavage frag2 [M - OCH2CH3]+ m/z 126 M->frag2 - •OCH2CH3 frag3 [M - C2H4]+ m/z 143 (McLafferty) M->frag3 - C2H4 frag4 [M - COOCH2CH3]+ m/z 98 M->frag4 - •COOCH2CH3

Caption: Predicted major EI fragmentation pathways for Ethyl 1-(aminomethyl)cyclopentanecarboxylate.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Electrospray Ionization is a "soft" ionization technique that typically results in minimal fragmentation, primarily producing the protonated molecule ([M+H]+).[1] This is particularly useful for confirming the molecular weight of the analyte. ESI is well-suited for polar and non-volatile compounds like amino acids and their derivatives.[6][7]

2.2.1 Predicted ESI Spectrum

In positive ion mode ESI, Ethyl 1-(aminomethyl)cyclopentanecarboxylate is expected to be readily protonated at the basic amino group. The resulting spectrum will be dominated by the protonated molecular ion [M+H]+ at m/z 172.2 . Depending on the solvent system and instrument settings, adducts with sodium ([M+Na]+ at m/z 194.2) or potassium ([M+K]+ at m/z 210.2) may also be observed.

To induce fragmentation in an ESI-based experiment, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]+ ion is isolated and then fragmented by collision-induced dissociation (CID).

Predicted MS/MS Fragmentation of [M+H]+ (m/z 172.2):

  • Loss of ammonia (NH3): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia, which would result in a fragment at m/z 155.2 .

  • Loss of ethanol (C2H5OH): The ester group can facilitate the loss of a neutral ethanol molecule, leading to a fragment at m/z 126.2 .

  • Loss of the entire aminomethyl group: Cleavage of the C-C bond could lead to the loss of aminomethane, resulting in a fragment at m/z 141.2 .

ESI_MSMS_Fragmentation MH [M+H]+ m/z 172.2 frag1 [M+H - NH3]+ m/z 155.2 MH->frag1 - NH3 frag2 [M+H - C2H5OH]+ m/z 126.2 MH->frag2 - C2H5OH frag3 [M+H - CH3NH2]+ m/z 141.2 MH->frag3 - CH3NH2

Caption: Predicted major MS/MS fragmentation pathways for the [M+H]+ ion of Ethyl 1-(aminomethyl)cyclopentanecarboxylate.

Experimental Protocols

The following protocols are designed to provide a starting point for the analysis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate. Optimization may be required based on the specific instrumentation and sample matrix.

GC-MS Analysis Protocol

This protocol is suitable for qualitative analysis and structural confirmation. For quantitative analysis, the use of an appropriate internal standard is recommended.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.[8]

    • If the sample is in a non-volatile solvent or contains non-volatile buffers, perform a liquid-liquid extraction into a suitable organic solvent.

    • Optional Derivatization: To improve chromatographic peak shape and volatility, the primary amine can be derivatized (e.g., by acylation).[9] However, this will alter the fragmentation pattern.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

LC-MS Analysis Protocol

This protocol is ideal for confirming the molecular weight and for quantitative analysis in complex matrices.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 1-10 µg/mL.[8]

    • Ensure the sample is free of non-volatile salts and buffers, which can interfere with the ESI process.[10] If necessary, use solid-phase extraction (SPE) for sample cleanup.

  • LC-MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-5 min: 5% to 95% B.

      • 5-6 min: 95% B.

      • 6-6.1 min: 95% to 5% B.

      • 6.1-8 min: 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psig.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Mass Range: m/z 50-500.

    • For MS/MS: Set collision energy (CE) to 10-30 eV to observe fragmentation.

Data Interpretation and Trustworthiness

The interpretation of the mass spectrum should be a self-validating process. For the EI spectrum, the presence of the molecular ion at m/z 171, albeit potentially weak, and the characteristic base peak at m/z 30 would provide strong evidence for the proposed structure. The other fragment ions should logically correspond to losses from the molecular ion.

For the ESI-MS spectrum, the accurate mass of the [M+H]+ ion at m/z 172.2 should be within 5 ppm of the theoretical mass. The MS/MS spectrum should show logical neutral losses from this precursor ion. The combination of both EI and ESI data provides a highly trustworthy confirmation of the structure of Ethyl 1-(aminomethyl)cyclopentanecarboxylate.

Conclusion

The mass spectrometric analysis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a multifaceted endeavor that can be approached with confidence using the principles and protocols outlined in this guide. The predictable fragmentation patterns under both Electron Ionization and Electrospray Ionization provide a robust framework for the structural confirmation of this important synthetic building block. By understanding the causality behind the fragmentation pathways and adhering to sound experimental practices, researchers can ensure the scientific integrity of their findings and accelerate the pace of drug discovery and development.

References

  • GCMS Section 6.15 - Whitman People. Available at: [Link]

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  • Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines - ACS Publications. Available at: [Link]

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  • Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC - NIH. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a key intermediate in the synthesis of various pharmacologically active molecules, most notably as...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a key intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to Gabapentin, a widely used anticonvulsant and analgesic. This technical guide provides a comprehensive overview of a robust synthetic pathway for Ethyl 1-(aminomethyl)cyclopentanecarboxylate, detailing the underlying chemical principles and experimental protocols. Furthermore, this guide outlines the essential analytical techniques for the thorough characterization and quality control of the final product, ensuring its suitability for further applications in drug discovery and development.

Introduction: Significance and Applications

Ethyl 1-(aminomethyl)cyclopentanecarboxylate, with the CAS number 99065-34-6, is a bifunctional molecule containing both a primary amine and an ethyl ester moiety attached to a cyclopentane ring.[1] This unique structural arrangement makes it a versatile building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), a gamma-aminobutyric acid (GABA) analogue. While the core of Gabapentin is a cyclohexane ring, the cyclopentane analogue serves as a critical starting point in several synthetic strategies. Beyond its connection to Gabapentin, the structural motif of this compound is of interest in the development of other central nervous system (CNS) active agents and peptidomimetics.

This guide will focus on a common and efficient synthetic route starting from ethyl 1-cyanocyclopentanecarboxylate, followed by a detailed discussion of the analytical methods required to confirm the structure and purity of the synthesized compound.

Synthetic Pathway: From Nitrile to Primary Amine

A prevalent and reliable method for the synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate involves the catalytic hydrogenation of ethyl 1-cyanocyclopentanecarboxylate. This transformation is a classic example of nitrile reduction, a fundamental reaction in organic synthesis for the preparation of primary amines.

Reaction Principle and Causality

The core of this synthesis is the reduction of a nitrile group (-C≡N) to a primary amine (-CH₂NH₂). Catalytic hydrogenation is the method of choice due to its high efficiency, selectivity, and generally milder reaction conditions compared to other reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds by the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst.

The choice of catalyst is critical for the success of the reaction. Raney Nickel is a frequently employed catalyst for nitrile hydrogenation due to its high activity and cost-effectiveness. The reaction is typically carried out in a protic solvent like ethanol, which can act as a hydrogen source and help in the protonation steps of the reaction mechanism. The use of ammonia in the reaction mixture is a key strategy to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.

Experimental Workflow Diagram

Caption: Synthetic workflow for Ethyl 1-(aminomethyl)cyclopentanecarboxylate.

Detailed Experimental Protocol

This protocol is a representative method based on established procedures for similar nitrile reductions.

Materials:

  • Ethyl 1-cyanocyclopentanecarboxylate

  • Raney Nickel (slurry in water)

  • Anhydrous Ethanol

  • Ammonia gas or saturated solution of ammonia in ethanol

  • Hydrogen gas

  • Pressurized hydrogenation reactor (e.g., Parr hydrogenator)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5-10% by weight of the starting nitrile) with anhydrous ethanol several times to remove water.

  • Reaction Setup: To a high-pressure hydrogenation reactor, add the washed Raney Nickel catalyst and anhydrous ethanol.

  • Addition of Reactant: Add ethyl 1-cyanocyclopentanecarboxylate to the reactor.

  • Ammonia Addition: Saturate the reaction mixture with ammonia gas or add a saturated solution of ammonia in ethanol. The presence of ammonia is crucial to minimize the formation of secondary amine byproducts.

  • Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi, but this may vary) and heat the mixture to a suitable temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with a solvent like ethanol at all times and disposed of properly.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: The crude Ethyl 1-(aminomethyl)cyclopentanecarboxylate can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to yield a stable, crystalline solid.[2][3][4]

Characterization and Quality Control

Thorough characterization of the synthesized Ethyl 1-(aminomethyl)cyclopentanecarboxylate is essential to confirm its identity, purity, and suitability for subsequent applications. The following analytical techniques are indispensable for this purpose.

Spectroscopic Analysis

3.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 1-(aminomethyl)cyclopentanecarboxylate is expected to exhibit characteristic absorption bands.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Primary Amine)3400-3250 (two bands)
C=O Stretch (Ester)1750-1735
C-O Stretch (Ester)1300-1000
C-H Stretch (Aliphatic)3000-2850

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The expected chemical shifts (δ) and multiplicities are summarized below.

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-CH₂- (aminomethyl)~2.7-2.9Singlet2H
-NH₂ (amine)Variable (broad singlet)Singlet2H
-O-CH₂- (ethyl ester)~4.1-4.2Quartet2H
-CH₃ (ethyl ester)~1.2-1.3Triplet3H
Cyclopentane protons~1.5-1.9Multiplet8H
  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the different carbon environments.

CarbonExpected Chemical Shift (ppm)
C=O (Ester)~175
Quaternary Carbon (Cyclopentane)~45-50
-CH₂- (aminomethyl)~40-45
-O-CH₂- (ethyl ester)~60
Cyclopentane carbons~25-35
-CH₃ (ethyl ester)~14

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Ethyl 1-(aminomethyl)cyclopentanecarboxylate (C₉H₁₇NO₂), the expected molecular weight is 171.24 g/mol .[1] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 171. Characteristic fragment ions would correspond to the loss of the ethyl group, the ester group, or cleavage of the cyclopentane ring.

Data Presentation Summary
Analytical TechniqueKey Observations
IR Spectroscopy Presence of N-H, C=O, and C-O stretching bands.
¹H NMR Spectroscopy Characteristic signals for aminomethyl, ethyl ester, and cyclopentane protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Spectroscopy Distinct signals for the ester carbonyl, quaternary, aminomethyl, and aliphatic carbons.
Mass Spectrometry Molecular ion peak consistent with the molecular formula C₉H₁₇NO₂.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed.

  • Raney Nickel: Highly flammable and pyrophoric. Must be handled as a slurry and never allowed to dry.

  • Hydrogen Gas: Highly flammable and explosive. Use in a well-ventilated area and with appropriate pressure-rated equipment.

  • Ammonia: Corrosive and toxic. Handle in a fume hood.

  • Solvents: Ethanol is flammable.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate via the catalytic hydrogenation of ethyl 1-cyanocyclopentanecarboxylate is a reliable and scalable method. This guide has provided a detailed, practical framework for its synthesis and comprehensive characterization. The self-validating nature of the described protocols, grounded in established chemical principles, ensures the production of a high-purity intermediate crucial for the advancement of pharmaceutical research and development. The provided analytical data serves as a benchmark for quality control, enabling researchers to proceed with confidence in their subsequent synthetic endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentanecarboxylic acid, 1-amino-, ethyl ester. Retrieved from [Link]

  • ChemicalRegister. (n.d.). ETHYL CIS-2-AMINO-1-CYCLOPENTANE CARBOXYLATE HCL (CAS No. 142547-15-7) Suppliers. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyclopentanecarboxylate. Retrieved from [Link]

  • ChemBK. (n.d.). ETHYL 1-(AMINOMETHYL)CYCLOPROPANECARBOXYLATE HCL. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride.
  • Google Patents. (n.d.). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

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Exploratory

Ethyl 1-(aminomethyl)cyclopentanecarboxylate: A Technical Guide for Pharmaceutical Development

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on Ethyl 1-(aminomethyl)cyclopentanecarboxylate (CAS 99065-34-6). It moves beyond a simple recitation of f...

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on Ethyl 1-(aminomethyl)cyclopentanecarboxylate (CAS 99065-34-6). It moves beyond a simple recitation of facts to provide a cohesive narrative on the compound's synthesis, characterization, and critical role as a pharmaceutical intermediate. The insights herein are grounded in established chemical principles and field-proven methodologies.

Strategic Overview: The Role of a Key Building Block

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a bifunctional organic molecule featuring a primary amine and an ethyl ester attached to a quaternary carbon within a cyclopentyl ring. This specific architecture is not arbitrary; it is deliberately designed for its utility as a direct precursor in the synthesis of Gabapentin, a blockbuster anticonvulsant and neuropathic pain agent. Understanding the chemistry of this intermediate is fundamental to optimizing the manufacturing process of this vital Active Pharmaceutical Ingredient (API).

Core Physicochemical & Spectroscopic Profile

Accurate characterization of the starting materials and intermediates is a non-negotiable tenet of pharmaceutical process chemistry. The identity and purity of each batch of Ethyl 1-(aminomethyl)cyclopentanecarboxylate must be rigorously confirmed.

Table 1: Physicochemical Properties of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

PropertyValueSource(s)
CAS Number 99065-34-6
Molecular Formula C₉H₁₇NO₂[1]
Molecular Weight 171.24 g/mol [1]
Appearance Colorless to light yellow liquidSupplier Data
Topological Polar Surface Area 52.3 Ų[1]
Rotatable Bond Count 4[1]
Spectroscopic Signature for Quality Control

The following data represent the expected spectroscopic fingerprint for this molecule, essential for its release as a qualified intermediate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic triplet-quartet system for the ethyl group (O-CH₂-CH₃), distinct multiplets for the eight protons of the cyclopentane ring, and a singlet for the two protons of the aminomethyl group (-CH₂-NH₂). The integration of these signals must correspond to the proton count of the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl carbon of the ester (C=O), the quaternary carbon of the cyclopentane ring, and the carbons of the aminomethyl group, ethyl group, and the cyclopentane ring itself. The absence of extraneous peaks is a critical indicator of purity.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight with a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 171 or 172, respectively.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation, exhibiting characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aliphatic groups (around 2850-2950 cm⁻¹), and a strong C=O stretching band for the ester (around 1730 cm⁻¹).

Synthesis Pathway: The Hofmann Rearrangement

The most industrially viable and elegant route to this class of amino acid derivatives is the Hofmann rearrangement.[2][3] This reaction converts a primary amide into a primary amine with one fewer carbon atom, a transformation critical for accessing the Gabapentin scaffold from a dicarboxylic acid precursor.[4]

The overall process begins with a precursor like 1,1-cyclopentanediacetic acid monoamide. The core transformation is the reaction of this primary amide with an alkaline solution of a halogen, typically sodium hypobromite (in-situ from Br₂ and NaOH) or sodium hypochlorite.[2][3]

Mechanistic Rationale

Understanding the mechanism is key to process control and optimization.

  • N-Halogenation: The base abstracts an acidic proton from the amide, which then attacks the halogen (e.g., bromine) to form an N-bromoamide intermediate.[3]

  • Anion Formation: The base abstracts the second, now more acidic, amide proton to form a bromoamide anion.[2]

  • Rearrangement: In the rate-determining step, the anion rearranges. The alkyl group attached to the carbonyl carbon migrates to the nitrogen as the bromide ion departs, forming a stable isocyanate intermediate.[2][3]

  • Intermediate Trapping: The highly reactive isocyanate is then "trapped" by the solvent. In this specific synthesis, using ethanol as the reaction medium leads to nucleophilic attack by the ethanol on the isocyanate, forming an ethyl carbamate, which in this case is the target molecule, Ethyl 1-(aminomethyl)cyclopentanecarboxylate.

Diagram 1: Synthesis Workflow via Hofmann Rearrangement

Hofmann_Workflow Hofmann Rearrangement to Intermediate A 1,1-Cyclopentanediacetic Acid Monoamide B Treatment with NaOBr in Ethanol A->B Step 1: Reaction Initiation C Isocyanate Intermediate B->C Step 2: Rearrangement D Ethyl 1-(aminomethyl)cyclopentanecarboxylate (Target Intermediate) C->D Step 3: Ethanol Trapping

Caption: Key stages in the synthesis of the target intermediate.

Core Application: Final Conversion to Gabapentin

The sole purpose of producing Ethyl 1-(aminomethyl)cyclopentanecarboxylate in this context is its immediate conversion to Gabapentin. This is achieved through a simple hydrolysis of the ethyl ester function.

Experimental Protocol: Ester Hydrolysis

This protocol is designed as a self-validating system, where the physicochemical properties of the final product dictate its isolation.

  • Reaction Setup: The intermediate, Ethyl 1-(aminomethyl)cyclopentanecarboxylate, is charged into a reaction vessel containing an aqueous acid solution, typically hydrochloric acid (HCl).

  • Hydrolysis: The mixture is heated under reflux for several hours to drive the hydrolysis of the ester to the corresponding carboxylic acid, yielding Gabapentin hydrochloride in the solution.

  • Isolation & Purification: The reaction mixture is cooled. The pH of the aqueous solution is then carefully adjusted to the isoelectric point of Gabapentin (approximately pH 7.1-7.2). At this specific pH, Gabapentin exists as a zwitterion with minimal solubility in water, causing it to precipitate out of the solution as a pure white solid.

  • Final Workup: The precipitated Gabapentin is collected by filtration, washed with cold water and a suitable organic solvent (like isopropanol) to remove residual impurities, and dried under vacuum.

Causality and Trustworthiness: The power of this protocol lies in the pH-controlled precipitation. This step is highly selective for the desired zwitterionic product, ensuring that most ionic impurities remain in the aqueous phase. This provides a high degree of purification without the need for complex chromatographic methods, making the process robust, scalable, and trustworthy.

Diagram 2: Logical Flow from Intermediate to API

API_Conversion Final API Synthesis Steps Start Start: Ethyl 1-(aminomethyl)cyclopentanecarboxylate Step1 Step 1: Acid-Catalyzed Hydrolysis (e.g., Reflux in aq. HCl) Start->Step1 Intermediate Intermediate State: Aqueous Solution of Gabapentin Hydrochloride Step1->Intermediate Step2 Step 2: pH Adjustment to Isoelectric Point (~7.2) Intermediate->Step2 Precipitation Key Event: Selective Precipitation of Zwitterionic Gabapentin Step2->Precipitation End End Product: Pure, Solid Gabapentin API Precipitation->End

Caption: Conversion of the ethyl ester intermediate to the final Gabapentin API.

Safety, Handling, and Storage

As a primary amine and ester, Ethyl 1-(aminomethyl)cyclopentanecarboxylate requires careful handling in a controlled laboratory or manufacturing environment.

  • Hazard Identification: The compound is expected to be an irritant to the eyes, skin, and respiratory system. Ingestion may be harmful. A full review of the specific Material Safety Data Sheet (MSDS) is mandatory before handling.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are required. All handling of open containers should be performed in a well-ventilated fume hood.

  • First Aid Measures:

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

Conclusion

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is more than just a chemical with a CAS number; it is a purpose-built molecule designed for a critical transformation. Its synthesis via the Hofmann rearrangement and its subsequent hydrolysis represent a robust and efficient pathway to Gabapentin. For the process chemist and drug developer, a deep understanding of this intermediate's properties, reaction kinetics, and handling requirements is essential for ensuring the consistent, safe, and cost-effective production of the final API.

References

  • PubChem Compound Summary for CID 21840386, Ethyl 1-(aminomethyl)cyclopentanecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Hofmann rearrangement. Wikipedia. Available at: [Link]

  • US Patent US20080103334A1: Process For Synthesis Of Gabapentin. Google Patents.
  • Hofmann Rearrangement: Mechanism, application. Chemistry Notes. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Introduction In the landscape of pharmaceutical research and development, the precise and unambiguous determination of a molecule's structure is a foundational pillar of scientific integrity. Small molecules, such as Eth...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the precise and unambiguous determination of a molecule's structure is a foundational pillar of scientific integrity. Small molecules, such as Ethyl 1-(aminomethyl)cyclopentanecarboxylate, often serve as crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). This compound is a structural analog of Gabapentin, a widely used medication for epilepsy and neuropathic pain, making its proper identification critical for the development of novel therapeutics in this class.[1][2][3]

This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of Ethyl 1-(aminomethyl)cyclopentanecarboxylate. Moving beyond a simple checklist of procedures, we will explore the causality behind each analytical choice, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques provides a self-validating system for structural confirmation.[4][5] This document is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization.

Compound Profile:

  • Name: Ethyl 1-(aminomethyl)cyclopentanecarboxylate

  • Molecular Formula: C₉H₁₇NO₂[6]

  • Molecular Weight: 171.24 g/mol [6]

  • Structure:

The Analytical Blueprint: A Logic-Driven Workflow

G cluster_0 Initial Analysis cluster_1 1D NMR: The Carbon-Hydrogen Framework cluster_2 2D NMR: Assembling the Structure cluster_3 Final Confirmation MS High-Resolution MS (Confirms Formula: C₉H₁₇NO₂) H1_NMR ¹H NMR (Proton Environments & Counts) MS->H1_NMR IR FT-IR Spectroscopy (Identifies Functional Groups) IR->H1_NMR C13_NMR ¹³C & DEPT-135 NMR (Carbon Environments & Types) H1_NMR->C13_NMR COSY COSY (¹H-¹H Connectivity) C13_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Structure Unambiguous Structure Elucidation HMBC->Structure

Caption: Integrated workflow for structure elucidation.

Part 1: Confirming the Molecular Blueprint with Mass Spectrometry

Expertise & Experience: The first and most fundamental questions are "What is the mass?" and "What is the elemental composition?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. We opt for electrospray ionization (ESI) in positive ion mode because the primary amine group is basic and readily accepts a proton, forming a stable [M+H]⁺ ion.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-QTOF)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 methanol/water solution containing 0.1% formic acid to facilitate protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5 µL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole-Time of Flight (QTOF).

  • Acquisition Range: Scan from m/z 50 to 500.

  • Calibration: Use a known reference standard (e.g., sodium formate) for real-time mass calibration to ensure high mass accuracy.

Data Interpretation & Validation

The expected molecular formula is C₉H₁₇NO₂. The monoisotopic mass is calculated to be 171.1259 g/mol .[6] In positive ESI mode, the molecule will be observed as the protonated species, [C₉H₁₇NO₂ + H]⁺.

  • Expected [M+H]⁺ Exact Mass: 172.1332

  • Trustworthiness: A measured mass within a 5 ppm error margin of the theoretical mass provides high confidence in the elemental composition, ruling out other potential formulas with the same nominal mass.

Tandem MS (MS/MS) for Fragmentation Analysis: To further validate the structure, fragmentation of the parent ion (m/z 172.13) is induced. This provides crucial information about the molecule's substructures.[7]

Precursor Ion (m/z)Proposed Fragment StructureFragment FormulaCalculated Mass (m/z)Proposed Neutral Loss
172.13[M+H - H₂O]⁺C₉H₁₆NO⁺154.1226Water
172.13[M+H - C₂H₅OH]⁺C₇H₁₂NO⁺126.0913Ethanol
172.13[M+H - COOC₂H₅]⁺C₆H₁₂N⁺98.0964Ethyl Formate radical
172.13[M+H - CH₂NH₂]⁺C₈H₁₃O₂⁺141.0895Aminomethyl radical

This table summarizes key expected fragments. The fragmentation of amino esters can be complex, but these pathways represent logical bond cleavages.[8][9]

Part 2: Identifying Functional Groups with Infrared Spectroscopy

Expertise & Experience: IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups predicted by the molecular formula. For Ethyl 1-(aminomethyl)cyclopentanecarboxylate, we expect to see characteristic vibrations for a primary amine (N-H bonds) and an ester (C=O and C-O bonds).[10]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹, co-adding 16 scans for a good signal-to-noise ratio.

  • Background: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Interpretation & Validation

The IR spectrum acts as a functional group fingerprint. The presence of the following key bands validates the proposed structure.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Rationale
N-H StretchPrimary Amine (-NH₂)3400 - 3250 (two bands)Asymmetric and symmetric stretching of the two N-H bonds are characteristic of a primary amine.[11]
C-H StretchAliphatic (sp³ C-H)3000 - 2850Stretching of C-H bonds in the cyclopentane and ethyl groups.
C=O StretchSaturated Ester1750 - 1735Strong, sharp absorption typical for the carbonyl group in an aliphatic ester.[12]
N-H BendPrimary Amine (-NH₂)1650 - 1580Scissoring vibration of the -NH₂ group.[11]
C-O StretchEster1300 - 1000 (two bands)Asymmetric and symmetric C-O-C stretching vibrations of the ester linkage.

Part 3: Definitive Structure Mapping with NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the cornerstone of structure elucidation, providing unparalleled detail about the molecular framework.[4][13] We will employ a suite of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments to piece together the atomic connectivity puzzle from the ground up.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[14]

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • 1D: Standard ¹H, ¹³C with proton decoupling, and DEPT-135.

    • 2D: Gradient-selected COSY, HSQC, and HMBC.[15]

1D NMR Data Interpretation: The Initial Sketch

¹H NMR - Proton Environments: The ¹H NMR spectrum reveals the number of unique proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

  • δ ~4.1 ppm (quartet, 2H): Protons of the ethoxy -O-CH₂ -CH₃, split by the adjacent three methyl protons.

  • δ ~2.7 ppm (singlet, 2H): Protons of the aminomethyl -CH₂ -NH₂, appearing as a singlet as there are no adjacent protons.

  • δ ~1.5-2.0 ppm (multiplets, 8H): Overlapping signals from the four sets of methylene protons on the cyclopentane ring.

  • δ ~1.2 ppm (triplet, 3H): Protons of the ethoxy -O-CH₂-CH₃ , split by the adjacent two methylene protons.

  • δ (broad, 2H): The amine -NH₂ protons. This signal is often broad and may exchange with D₂O, causing it to disappear, which is a key diagnostic test.

¹³C NMR and DEPT-135 - Carbon Skeleton: The ¹³C NMR spectrum shows all unique carbon environments, while the DEPT-135 experiment helps differentiate them by type (CH₃/CH are positive, CH₂ are negative, quaternary C are absent).[16][17]

  • δ ~175 ppm (C): Quaternary ester carbonyl carbon (C =O). Absent in DEPT.

  • δ ~60 ppm (CH₂): Ethoxy -O-CH₂ -CH₃. Negative in DEPT-135.

  • δ ~55 ppm (C): Quaternary C 1 of the cyclopentane ring. Absent in DEPT.

  • δ ~50 ppm (CH₂): Aminomethyl -CH₂ -NH₂. Negative in DEPT-135.

  • δ ~35 ppm (CH₂): Two equivalent C H₂ carbons of the cyclopentane ring (α to C1). Negative in DEPT-135.

  • δ ~25 ppm (CH₂): Two equivalent C H₂ carbons of the cyclopentane ring (β to C1). Negative in DEPT-135.

  • δ ~14 ppm (CH₃): Ethoxy -O-CH₂-CH₃ . Positive in DEPT-135.

2D NMR Data Interpretation: Assembling the Pieces

While 1D NMR provides the fragments, 2D NMR shows how they are connected.[18][19][20]

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.

  • Key Correlation: A strong cross-peak between the quartet at ~4.1 ppm (-O-CH₂ -) and the triplet at ~1.2 ppm (-CH₃ ) confirms the ethyl group.

  • Other Correlations: Complex cross-peaks within the 1.5-2.0 ppm region will confirm the connectivity of the cyclopentane ring protons.

HSQC (¹H-¹³C Single Bond Correlation): This is the definitive tool for assigning protons to their directly attached carbons.[21][22]

  • Example Correlations:

    • The proton quartet at ~4.1 ppm will correlate to the CH₂ carbon at ~60 ppm.

    • The proton triplet at ~1.2 ppm will correlate to the CH₃ carbon at ~14 ppm.

    • The proton singlet at ~2.7 ppm will correlate to the CH₂ carbon at ~50 ppm.

HMBC (¹H-¹³C Multiple Bond Correlation): This powerful experiment reveals long-range (2-4 bond) correlations and is the final key to assembling the entire structure, especially in connecting the quaternary carbons.[21][23]

Caption: Key HMBC correlations confirming connectivity.

  • Connecting the Ester: Protons from the ethoxy group (H-b , ~4.1 ppm) will show a correlation to the carbonyl carbon (C-g , ~175 ppm). This confirms the ethyl ester functionality.

  • Connecting the Aminomethyl Group: The aminomethyl protons (H-f , ~2.7 ppm) will show a crucial correlation to the quaternary ring carbon (C-c , ~55 ppm), proving its attachment point.

  • Connecting the Ring to the Ester: Protons on the cyclopentane ring adjacent to the quaternary center (H-d ) will show correlations to both the quaternary carbon (C-c ) and the carbonyl carbon (C-g ). This definitively links the cyclopentane ring to the ester group at the C1 position.

Consolidated NMR Data Summary
Atom Label¹H Chemical Shift (δ ppm), Multiplicity, Integration¹³C Chemical Shift (δ ppm)DEPT-135 PhaseKey HMBC Correlations (from H to C)
a (-CH₃)~1.2, t, 3H~14Positiveb
b (-OCH₂)~4.1, q, 2H~60Negativea, g
c (C-1)-~55Absent-
d (C-2,5)~1.8, m, 4H~35Negativec, e, g
e (C-3,4)~1.6, m, 4H~25Negatived
f (-CH₂N)~2.7, s, 2H~50Negativec, d
g (C=O)-~175Absent-
h (-NH₂)broad, 2H---

Conclusion: A Self-Validating Structural Proof

The structure of Ethyl 1-(aminomethyl)cyclopentanecarboxylate is unequivocally confirmed through the convergence of orthogonal analytical techniques.

  • High-Resolution Mass Spectrometry established the correct elemental formula (C₉H₁₇NO₂).

  • FT-IR Spectroscopy confirmed the presence of the required primary amine and saturated ester functional groups.

  • 1D NMR (¹H, ¹³C, DEPT) provided a complete inventory of all proton and carbon environments, consistent with the proposed structure.

  • 2D NMR (COSY, HSQC, and critically, HMBC) served as the final arbiter, assembling the individual fragments into a single, validated molecular architecture. The key HMBC correlations from the aminomethyl and cyclopentane protons to the two quaternary carbons (C1 and the carbonyl) leave no ambiguity.

This rigorous, multi-faceted approach ensures the highest degree of scientific trustworthiness, providing a solid foundation for any further research or development involving this molecule.

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  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

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Exploratory

An In-Depth Technical Guide to Ethyl 1-(aminomethyl)cyclopentanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Ethyl 1-(aminomethyl)cyclopentanecarboxylate hydrochlor...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride (CAS No. 1072856-85-9), a notable synthetic building block in modern medicinal chemistry.[1][2][3] Its unique structural framework, featuring a quaternary carbon on a cyclopentyl ring, offers a valuable scaffold for the design of novel therapeutic agents. This document will delve into its chemical and physical properties, outline a plausible synthetic route, discuss analytical characterization methods, and explore its applications in drug discovery, providing researchers with the foundational knowledge to effectively utilize this compound in their work.

Compound Identity and Structure

Ethyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride is a cyclic amino acid ester derivative. The hydrochloride salt form enhances its stability and aqueous solubility, which are advantageous properties for handling, formulation, and biological screening.

The core structure consists of a cyclopentane ring functionalized with both an aminomethyl group and an ethyl carboxylate group attached to the same carbon atom. This arrangement provides a compact and rigid scaffold that can be strategically employed to orient pharmacophoric elements in three-dimensional space.

Key Identifiers:

  • IUPAC Name: ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride[2]

  • CAS Number: 1072856-85-9[1][2][3][4]

  • Molecular Formula: C9H18ClNO2[1][2]

  • Molecular Weight: 207.70 g/mol [1][2]

Physicochemical Properties

Precise experimental data for this specific compound is not extensively published. However, based on its structure and data from analogous compounds, the following properties can be anticipated. Researchers should independently verify these properties for their specific lot of material.

PropertyExpected ValueRationale / Comparative Data Source
Appearance White to off-white solidTypical appearance for hydrochloride salts of amino esters. A similar compound, trans-Ethyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, is described as a white to off-white solid.[5]
Solubility Soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form significantly increases polarity and aqueous solubility.
Storage Conditions Store at 4°C, protected from light.[5] For long-term storage in solvent, -20°C or -80°C is recommended.[5]Standard practice for amino acid derivatives to prevent degradation. Supplier recommendations for similar compounds suggest these conditions.

Synthesis and Purification

A likely synthetic pathway would start from a readily available cyclopentanone derivative, as illustrated in the following workflow.

Hypothetical Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Cyanohydrin Formation & Amination cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Esterification & Salt Formation A Cyclopentanone B 1-aminocyclopentane-1-carbonitrile A->B NaCN, NH4Cl C 1-(aminomethyl)cyclopentane-1-carbonitrile B->C Reduction (e.g., LiAlH4 or H2/Catalyst) D Ethyl 1-(aminomethyl)cyclopentanecarboxylate C->D EtOH, H+ catalyst (e.g., SOCl2 or HCl gas) E Ethyl 1-(aminomethyl)cyclopentanecarboxylate HCl D->E HCl in ether

Caption: Hypothetical synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate HCl.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and adapted from the synthesis of related compounds.[7] Optimization and safety assessments are crucial before implementation.

Step 1: Synthesis of 1-aminocyclopentane-1-carbonitrile

  • Rationale: This step utilizes a variation of the Strecker synthesis to introduce the amino and nitrile functionalities to the cyclopentane ring.

  • Procedure:

    • To a stirred aqueous solution of sodium cyanide and ammonium chloride, add cyclopentanone dropwise at 0-5°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-aminocyclopentane-1-carbonitrile. A patent for a similar synthesis describes this process.[8]

Step 2: Reduction of the Nitrile

  • Rationale: The nitrile group is reduced to a primary amine (the aminomethyl group). Catalytic hydrogenation is a common and effective method.

  • Procedure:

    • Dissolve the crude product from Step 1 in methanol or ethanol.

    • Add a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

    • Pressurize the reaction vessel with hydrogen gas and stir at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

Step 3: Esterification and Hydrochloride Salt Formation

  • Rationale: The carboxylic acid (formed from hydrolysis of the nitrile during workup or intentionally) is esterified, and the final product is isolated as the hydrochloride salt for improved stability and handling. A common method for esterifying amino acids involves using an alcohol with thionyl chloride or HCl gas.[7]

  • Procedure:

    • Suspend the crude amino acid from the previous step in absolute ethanol.

    • Cool the mixture to 0°C and slowly add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to obtain Ethyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, multiplets for the cyclopentane ring protons, and a singlet or broad signal for the aminomethyl protons. The exact chemical shifts would need to be determined experimentally. For comparison, the ¹H NMR spectrum of a similar compound, trans-Ethyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, is noted as being consistent with its structure on its certificate of analysis.[5]

    • ¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the quaternary carbon of the cyclopentane ring, and the various aliphatic carbons would be expected.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include those for the N-H bonds of the ammonium salt, the C=O stretch of the ester, and C-H stretches of the aliphatic portions.

  • Purity Analysis (HPLC): High-performance liquid chromatography, likely using a reverse-phase column with a buffered mobile phase, can be used to assess the purity of the final compound.

Applications in Drug Development

Cyclic amino acids and their derivatives are valuable scaffolds in medicinal chemistry due to their ability to impart conformational rigidity and introduce specific stereochemical features into a molecule.[9]

Role as a Molecular Scaffold

The rigid cyclopentane ring of Ethyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride can serve as a platform to which other functional groups can be attached. This allows for precise control over the spatial orientation of pharmacophoric elements, which is critical for optimizing interactions with biological targets such as enzymes and receptors.

AppLogic A Ethyl 1-(aminomethyl)cyclopentanecarboxylate HCl B Rigid Cyclopentane Core A->B C Orthogonal Functional Groups (Amine and Ester) A->C D Precise 3D Orientation of Substituents B->D C->D E Improved Target Binding Affinity & Selectivity D->E F Enhanced Pharmacokinetic Properties D->F G Novel Drug Candidates E->G F->G

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate: Starting Materials and Core Strategies

Authored by: Gemini, Senior Application Scientist Introduction Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Gabapentin, an anti...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Gabapentin, an anticonvulsant and analgesic pharmaceutical. The structural motif of a γ-amino acid constrained within a cyclopentyl ring imparts unique pharmacological properties, making its efficient synthesis a topic of significant interest to researchers and professionals in drug development. The selection of an appropriate synthetic route, and by extension the starting materials, is paramount. This decision directly influences the overall efficiency, cost-effectiveness, scalability, and environmental impact of the manufacturing process.

This guide provides an in-depth analysis of the primary synthetic pathways leading to Ethyl 1-(aminomethyl)cyclopentanecarboxylate. It moves beyond a mere recitation of protocols to explore the underlying chemical logic, the rationale behind the choice of precursors, and a comparative analysis of the most prominent methods, empowering chemists to make informed decisions for their specific research and development objectives.

I. Overview of Primary Synthetic Paradigms

The synthesis of the target molecule fundamentally involves the installation of an aminomethyl group and an ethyl ester onto a cyclopentane core at the same carbon atom. Broadly, these transformations are achieved through a few core strategies, primarily centered around classical rearrangement reactions that convert carboxylic acid derivatives into primary amines.

Synthetic_Overview cluster_0 Core Starting Material Scaffolds Cyclopentane Dicarboxylic Acid Derivatives Cyclopentane Dicarboxylic Acid Derivatives Hofmann Rearrangement Hofmann Rearrangement Cyclopentane Dicarboxylic Acid Derivatives->Hofmann Rearrangement Curtius Rearrangement Curtius Rearrangement Cyclopentane Dicarboxylic Acid Derivatives->Curtius Rearrangement Lossen Rearrangement Lossen Rearrangement Cyclopentane Dicarboxylic Acid Derivatives->Lossen Rearrangement Cyclopentanone Derivatives Cyclopentanone Derivatives Reductive Amination Reductive Amination Cyclopentanone Derivatives->Reductive Amination Target Ethyl 1-(aminomethyl)cyclopentanecarboxylate Hofmann Rearrangement->Target Curtius Rearrangement->Target Lossen Rearrangement->Target Reductive Amination->Target

Caption: High-level overview of synthetic approaches.

The most industrially relevant and academically explored routes begin with substituted cyclopentane dicarboxylic acids or their precursors. These molecules provide the necessary carbon framework, which is then elaborated using one of three key name reactions: the Hofmann, Curtius, or Lossen rearrangements. Each of these reactions provides an elegant solution for converting a carboxylic acid functional group (or its derivative) into a primary amine with the loss of one carbon atom as carbon dioxide.

II. Detailed Analysis of Synthetic Routes from Dicarboxylic Acid Derivatives

The common thread in these powerful methods is the generation of an isocyanate intermediate, which is subsequently hydrolyzed or trapped to yield the desired amine.

A. The Hofmann Rearrangement Route

The Hofmann rearrangement is a robust and well-established method for converting a primary amide into a primary amine with one fewer carbon atom.[1][2] This route is particularly attractive for large-scale synthesis due to the use of relatively inexpensive reagents.

Starting Material: 1,1-Cyclopentanediacetic acid monoamide. This key intermediate is typically prepared from 1,1-cyclopentanediacetic acid or its anhydride.[3]

Rationale for Starting Material: 1,1-Cyclopentanediacetic acid serves as an ideal precursor. It possesses the required geminal dicarboxy structure on the cyclopentane ring. Its conversion to the monoamide is a straightforward process, setting the stage for the critical rearrangement step.

Experimental Workflow:

Hofmann_Workflow A 1,1-Cyclopentanediacetic Acid B Anhydride Formation (e.g., Ac₂O, heat) A->B C 1,1-Cyclopentanediacetic Anhydride B->C D Amidation (e.g., aq. NH₃) C->D E 1,1-Cyclopentanediacetic Acid Monoamide D->E F Hofmann Rearrangement (Br₂, NaOH) E->F G Isocyanate Intermediate F->G H Hydrolysis & Decarboxylation G->H I 1-(Aminomethyl)cyclopentane -1-carboxylic Acid H->I J Esterification (EtOH, H⁺) I->J K Ethyl 1-(aminomethyl) cyclopentanecarboxylate J->K

Caption: Synthetic workflow via Hofmann rearrangement.

Mechanistic Insight: The Hofmann rearrangement proceeds through a well-defined mechanism.[1][4][5]

  • N-Bromination: The primary amide is treated with bromine (or an equivalent like sodium hypobromite, formed in situ from Br₂ and NaOH) and base, leading to the formation of an N-bromoamide intermediate.[6]

  • Anion Formation: A second equivalent of base abstracts the remaining acidic proton from the nitrogen, forming an N-bromoamide anion.

  • Rearrangement: This is the key step. The alkyl group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion in a concerted fashion. This rearrangement results in the formation of an isocyanate.[5]

  • Hydrolysis: The isocyanate is then hydrolyzed by water in the basic medium to form a carbamic acid.

  • Decarboxylation: Carbamic acids are unstable and spontaneously lose carbon dioxide to yield the final primary amine.[4]

Generalized Experimental Protocol (Hofmann Rearrangement Step):

  • A solution of sodium hydroxide in water is prepared and cooled in an ice-salt bath.

  • Bromine is added slowly to the cold caustic solution to generate sodium hypobromite in situ.

  • The 1,1-cyclopentanediacetic acid monoamide is dissolved in a separate, cold solution of sodium hydroxide.

  • The hypobromite solution is added to the monoamide solution while maintaining a low temperature (e.g., -5 to 0 °C).

  • After the addition is complete, the reaction mixture is slowly warmed and then heated (e.g., to 55-60 °C) for a period to complete the rearrangement and hydrolysis.

  • The mixture is cooled and acidified (e.g., with HCl) to precipitate the amino acid product, which can then be isolated and esterified.

ParameterTypical Value/ConditionSource(s)
Key ReagentsBr₂, NaOH (or NaOCl)[1][6]
SolventWater[3]
Temperature-5 °C to 60 °C (staged)[3]
Key IntermediateIsocyanate[1][4]
Major Safety ConcernHandling of bromine (corrosive, toxic)N/A
B. The Curtius Rearrangement Route

The Curtius rearrangement offers an alternative pathway from a carboxylic acid to an isocyanate, proceeding via an acyl azide intermediate.[7] It is renowned for its versatility and tolerance of a wide range of functional groups.[8][9]

Starting Material: Ethyl 1-(carboxy)cyclopentanecarboxylate. This mono-acid, mono-ester can be prepared by the controlled partial hydrolysis of diethyl 1,1-cyclopentanedicarboxylate.

Rationale for Starting Material: Starting with the diethyl ester allows for selective hydrolysis to unmask one carboxylic acid group for the rearrangement while the other is already protected as the desired ethyl ester, potentially shortening the overall synthetic sequence.

Experimental Workflow:

Curtius_Workflow A Diethyl 1,1-Cyclopentanedicarboxylate B Partial Hydrolysis A->B C Ethyl 1-(carboxy) cyclopentanecarboxylate B->C D Acyl Azide Formation (e.g., DPPA or SOCl₂ then NaN₃) C->D E Acyl Azide Intermediate D->E F Curtius Rearrangement (Heat) E->F G Isocyanate Intermediate F->G H Hydrolysis G->H I Ethyl 1-(aminomethyl) cyclopentanecarboxylate H->I

Caption: Synthetic workflow via Curtius rearrangement.

Mechanistic Insight: The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide.[7][8]

  • Acyl Azide Formation: The carboxylic acid is first converted into an acyl azide. This can be done via several methods, such as reacting an acyl chloride with sodium azide, or directly from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA).

  • Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement. The R-group migrates from the carbonyl carbon to the adjacent nitrogen atom with simultaneous expulsion of nitrogen gas (N₂), a thermodynamically very stable leaving group. This process forms the isocyanate intermediate with full retention of the migrating group's stereochemistry.[7][8]

  • Trapping/Hydrolysis: The resulting isocyanate can be trapped with an alcohol to form a carbamate or hydrolyzed with water to form the unstable carbamic acid, which then decarboxylates to the primary amine.[10]

Generalized Experimental Protocol (Curtius Rearrangement Step):

  • The starting carboxylic acid (Ethyl 1-(carboxy)cyclopentanecarboxylate) is dissolved in an inert solvent (e.g., toluene).

  • A reagent like diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine) are added.

  • The mixture is heated to reflux. During this time, the acyl azide is formed and rearranges to the isocyanate with the evolution of nitrogen gas.

  • After the rearrangement is complete, an aqueous acid solution is added to the reaction mixture to hydrolyze the isocyanate to the amine.

  • Standard workup and purification yield the target product.

ParameterTypical Value/ConditionSource(s)
Key ReagentsDPPA, NaN₃ (with prior acid activation)[8][10]
SolventInert, high-boiling (e.g., Toluene, Dioxane)N/A
Temperature80 - 110 °C[6]
Key IntermediateAcyl Azide, Isocyanate[7][11]
Major Safety ConcernPotential explosiveness of low MW acyl azidesN/A
C. The Lossen Rearrangement Route

The Lossen rearrangement is mechanistically similar to the Hofmann and Curtius rearrangements but starts from a hydroxamic acid or its derivative.[12][13]

Starting Material: 1-(N-hydroxycarbamoyl)cyclopentane-1-carboxylic acid ethyl ester. This is prepared by reacting the corresponding ester-acid with hydroxylamine.

Rationale for Starting Material: This route provides another pathway from the common mono-ester, mono-acid intermediate. While less common than the Hofmann or Curtius routes on an industrial scale, it avoids the use of hazardous bromine or potentially explosive azides.

Experimental Workflow:

Lossen_Workflow A Ethyl 1-(carboxy) cyclopentanecarboxylate B Hydroxamic Acid Formation (NH₂OH) A->B C Hydroxamic Acid Intermediate B->C D Activation (e.g., Ac₂O, SOCl₂) C->D E O-Acyl Hydroxamate D->E F Lossen Rearrangement (Base or Heat) E->F G Isocyanate Intermediate F->G H Hydrolysis G->H I Ethyl 1-(aminomethyl) cyclopentanecarboxylate H->I

Caption: Synthetic workflow via Lossen rearrangement.

Mechanistic Insight: The key to the Lossen rearrangement is the conversion of the hydroxyl group of the hydroxamic acid into a good leaving group.[13][14]

  • Activation: The hydroxamic acid is activated, typically by O-acylation or O-sulfonylation.

  • Deprotonation: A base removes the acidic N-H proton, forming an anion.

  • Rearrangement: The anion undergoes a concerted rearrangement where the R-group migrates to the nitrogen, expelling a carboxylate or sulfonate anion as the leaving group, to generate the isocyanate.[14]

  • Hydrolysis: The isocyanate is hydrolyzed to the amine via the carbamic acid intermediate, as seen in the other methods.[14]

ParameterTypical Value/ConditionSource(s)
Key ReagentsHydroxylamine, Activating Agent, Base[14][15]
SolventVaries with activation stepN/A
TemperatureTypically requires heating[16]
Key IntermediateO-Acyl Hydroxamate, Isocyanate[12][13]
Major Safety ConcernHandling of activating agents (e.g., SOCl₂)N/A

III. Comparative Analysis of Rearrangement Routes

The choice between these three elegant rearrangements depends heavily on the specific constraints and goals of the synthesis, such as scale, cost, available equipment, and safety protocols.

FeatureHofmann RearrangementCurtius RearrangementLossen Rearrangement
Starting Material Primary AmideCarboxylic Acid (via Acyl Azide)Hydroxamic Acid Derivative
Key Reagents Br₂/NaOH or NaOClNaN₃, DPPA, etc.NH₂OH, Ac₂O, SOCl₂
Primary Hazard Highly corrosive and toxic bromine.Potentially explosive acyl azides.Corrosive activating agents.
Industrial Scalability High; often used in large-scale production.[3]Moderate; azide hazard requires careful management.Lower; often more steps and less atom-economical.
Byproducts NaBr, H₂O, CO₂N₂, SaltsCarboxylate/Sulfonate salts, H₂O, CO₂
Versatility Good, but sensitive groups can be oxidized.Excellent; very broad functional group tolerance.[8]Good, but requires an extra activation step.

Field-Proven Insights:

  • For industrial-scale production , the Hofmann rearrangement is frequently favored due to its low-cost reagents and well-established process technology, as seen in related Gabapentin syntheses.[17][18] The hazards associated with bromine are well-understood and can be engineered for safe handling at scale.

  • For medicinal chemistry and discovery labs , the Curtius rearrangement is often the method of choice.[8] Its exceptional functional group tolerance and the ability to perform the reaction under relatively mild, one-pot conditions (e.g., using DPPA) make it ideal for complex molecule synthesis where preserving other functionalities is critical.[8]

  • The Lossen rearrangement is less commonly used but remains a valuable tool, particularly when needing to avoid the specific hazards of the other two methods or when a hydroxamic acid intermediate is readily available.

Conclusion

The synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a well-trodden field, with the Hofmann, Curtius, and Lossen rearrangements representing the most powerful and direct strategies starting from dicarboxylic acid precursors. While all three converge on a common isocyanate intermediate, their paths diverge significantly in terms of starting materials, reagent hazards, and practical applicability. The Hofmann route stands out for its industrial economy, while the Curtius rearrangement offers unparalleled versatility for complex, lab-scale synthesis. A thorough understanding of the causality behind each synthetic choice—from the cost of the initial building block to the safety implications of the key transformation—is essential for the successful development of a robust and efficient chemical process.

References

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  • ethyl cyclopentanecarboxylate 5453-85-0 wiki. Guidechem.
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  • Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. Google Patents.
  • Ethyl cyclopentane carboxylate | 5453-85-0 | FAA45385. Biosynth.
  • Lossen rearrangement. L.S.College, Muzaffarpur.
  • Enantioselective Organocatalytic Reductive Amination. Macmillan Group.
  • Hofmann Rearrangement Explained. Scribd.
  • 1072856-85-9 | Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride. AiFChem.
  • Ethyl cyclopentanecarboxylate | C8H14O2 | CID 79550. PubChem - NIH.
  • Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. National Center for Biotechnology Information.
  • 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine | C9H20N2 | CID. PubChem.
  • DE102012100127B4 - Preparation of carbamates via a base-catalyzed Lossen rearrangement. Google Patents.
  • A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. Organic & Biomolecular Chemistry (RSC Publishing).
  • ethyl cyclopentanecarboxylate. NIST WebBook.
  • Ethyl 1-methylcyclopentanecarboxylate | C9H16O2 | CID 12754711. PubChem - NIH.
  • Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate | C10H18O3 | CID 69198385. PubChem.
  • ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis. ChemicalBook.
  • Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate | C10H19NO2 | CID 11535692. PubChem.
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Protocols & Analytical Methods

Method

The Strategic Utility of Ethyl 1-(aminomethyl)cyclopentanecarboxylate in Medicinal Chemistry: A Guide to Application and Synthesis

In the landscape of modern drug discovery, the rational design of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among the diverse arsenal of building blocks ava...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational design of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among the diverse arsenal of building blocks available to medicinal chemists, conformationally constrained amino acid analogues have garnered significant attention. Ethyl 1-(aminomethyl)cyclopentanecarboxylate emerges as a particularly valuable synthon, offering a unique combination of a rigid cyclopentane core and versatile primary amine and ester functionalities. This guide provides an in-depth exploration of its synthesis, properties, and strategic applications, complete with detailed protocols for its use in creating novel chemical entities.

The cyclopentane motif is a well-established privileged scaffold in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its puckered, non-planar conformation serves to orient substituents in distinct three-dimensional vectors, a feature that can be exploited to enhance binding affinity and selectivity for biological targets.[4] By constraining the flexible backbone of acyclic amino acids like glycine, the cyclopentane ring of Ethyl 1-(aminomethyl)cyclopentanecarboxylate can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a receptor or enzyme active site.[5]

Physicochemical Properties

A thorough understanding of a building block's physicochemical properties is essential for its effective application in drug design and synthesis. The key properties of Ethyl 1-(aminomethyl)cyclopentanecarboxylate are summarized in the table below.

PropertyValueReference
CAS Number 99065-34-6[6]
Molecular Formula C₉H₁₇NO₂[6]
Molecular Weight 171.24 g/mol [6]
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Storage Temperature 4°C, protect from light[6]
IUPAC Name ethyl 1-(aminomethyl)cyclopentanecarboxylate[6]
InChI Key AKUKXMNTGXTIAH-UHFFFAOYSA-N[6]

Table 1: Physicochemical Properties of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate Hydrochloride

The synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate is typically achieved through a two-step process, starting from readily available precursors. The first step involves the formation of the cyanated intermediate, ethyl 1-cyanocyclopentanecarboxylate, followed by the catalytic hydrogenation of the nitrile to the desired primary amine. The final product is often isolated as the hydrochloride salt for improved stability and handling.

G cluster_0 Step 1: Synthesis of Ethyl 1-cyanocyclopentanecarboxylate cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation A Ethyl Cyanoacetate + 1,4-Dibromobutane B Sodium Ethoxide (Base) in Ethanol A->B Reaction Conditions C Cyclization via Intramolecular Alkylation B->C Deprotonation D Ethyl 1-cyanocyclopentanecarboxylate C->D Product E Ethyl 1-cyanocyclopentanecarboxylate F Raney Nickel Catalyst, H₂ gas, Ethanol/Ammonia E->F Reaction Conditions G Reduction of Nitrile F->G Catalysis H Ethyl 1-(aminomethyl)cyclopentanecarboxylate G->H Product I Ethyl 1-(aminomethyl)cyclopentanecarboxylate J HCl in Ether I->J Reaction K Protonation J->K L Ethyl 1-(aminomethyl)cyclopentanecarboxylate HCl K->L Final Product

Caption: Synthetic workflow for Ethyl 1-(aminomethyl)cyclopentanecarboxylate Hydrochloride.

Protocol 1: Synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate Hydrochloride

Part A: Synthesis of Ethyl 1-cyanocyclopentanecarboxylate

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under a nitrogen atmosphere, add ethyl cyanoacetate dropwise at room temperature.[7]

  • Addition of Alkylating Agent: Following the addition of ethyl cyanoacetate, add 1,4-dibromobutane dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the residue with water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude ethyl 1-cyanocyclopentanecarboxylate, which can be purified by vacuum distillation.

Part B: Catalytic Hydrogenation to Ethyl 1-(aminomethyl)cyclopentanecarboxylate

  • Catalyst Preparation: In a hydrogenation vessel, suspend Raney Nickel catalyst (handle with care as it is pyrophoric when dry) in absolute ethanol.[8][9]

  • Reaction Setup: Add the ethyl 1-cyanocyclopentanecarboxylate from Part A to the catalyst suspension. For improved selectivity towards the primary amine and to minimize the formation of secondary amine byproducts, a small amount of ammonia can be added to the reaction mixture.[10]

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) until the uptake of hydrogen ceases.[11]

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst should be kept wet with water to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 1-(aminomethyl)cyclopentanecarboxylate.

Part C: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude amine from Part B in anhydrous diethyl ether.

  • Precipitation: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether with stirring.

  • Isolation and Drying: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Ethyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride as a white to off-white solid.[12]

Application in Medicinal Chemistry: A Constrained Glycine Analogue

Ethyl 1-(aminomethyl)cyclopentanecarboxylate serves as a versatile building block for introducing a conformationally restricted β-amino acid moiety into a molecule. This structural motif is particularly valuable as a bioisosteric replacement for flexible glycine residues in peptides or as a scaffold for the synthesis of gamma-amino acid analogues like gabapentinoids, which have shown efficacy in treating neurological disorders.[12][13][14] The primary amine provides a nucleophilic handle for amide bond formation, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization or to serve as a key pharmacophoric feature.

G cluster_0 Amide Bond Formation A Carboxylic Acid (R-COOH) B Coupling Reagent (e.g., HATU, EDC) A->B Activation C Activated Ester Intermediate B->C D Ethyl 1-(aminomethyl)cyclopentanecarboxylate C->D Nucleophilic Attack E Amide Product D->E

Caption: General workflow for amide coupling with Ethyl 1-(aminomethyl)cyclopentanecarboxylate.

Protocol 2: General Procedure for Amide Coupling
  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid of interest in an appropriate anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM)).

  • Activation: Add a coupling reagent (e.g., 1.1 equivalents of HATU or EDC/HOBt) and a non-nucleophilic base (e.g., 2-3 equivalents of diisopropylethylamine (DIPEA)) to the solution and stir at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add Ethyl 1-(aminomethyl)cyclopentanecarboxylate (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.

Case Study: Synthesis of an Irbesartan Analogue

The antihypertensive drug Irbesartan features a spirocyclic cyclopentane ring acylated with a pentanoyl group.[15][16] A key intermediate in its synthesis is 1-(pentanoylamino)cyclopentanecarboxylic acid. This highlights the industrial relevance of N-acylated 1-aminocyclopentane derivatives. By analogy, Ethyl 1-(aminomethyl)cyclopentanecarboxylate can be similarly acylated and then further elaborated to create novel analogues of such bioactive molecules.

Conclusion

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a valuable and versatile building block in medicinal chemistry. Its rigid cyclopentane core provides a means to introduce conformational constraint, a proven strategy for enhancing the potency and selectivity of drug candidates. The synthetic accessibility of this compound, coupled with the straightforward protocols for its incorporation into larger molecules, makes it an attractive tool for researchers, scientists, and drug development professionals seeking to explore novel chemical space and design the next generation of therapeutics. The strategic application of such building blocks will continue to be a cornerstone of successful drug discovery programs.

References

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2025). ResearchGate. [Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998).
  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. (2023). PMC - NIH. [Link]

  • Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. (n.d.). ResearchGate. [Link]

  • Method for the production of primary amines by hydrogenating nitriles. (2003).
  • 3D Macrocyclic Structure Boosted Gene Delivery: Multi-Cyclic Poly(β-Amino Ester)s from Step Growth Polymerization. (2023). Journal of the American Chemical Society. [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). MDPI. [Link]

  • hydrogen. (n.d.). Organic Syntheses Procedure. [Link]

  • Method for the hydrogenation of nitriles to primary amines. (1983).
  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal. [Link]

  • Syntheses of Hydroxylated Cyclic β-Amino Acid Derivatives | Request PDF. (2025). ResearchGate. [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. (2024). ChemRxiv | Cambridge Open Engage. [Link]

  • Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. (n.d.). PubMed. [Link]

  • Heterocycles as nonclassical bioisosteres of α-amino acids. (n.d.). PubMed. [Link]

  • Ethyl cyanoacetate. (n.d.). Wikipedia. [Link]

  • Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining. (2023). ACS Omega. [Link]

  • ChemInform Abstract: Heterocycles as Nonclassical Bioisosteres of α-Amino Acids. (2025). ResearchGate. [Link]

  • ethyl (1-phenylethylidene)cyanoacetate. (n.d.). Organic Syntheses Procedure. [Link]

  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010).
  • Study on optimum synthesis of ethyl cyanoacetate. (n.d.). E3S Web of Conferences. [Link]

  • Study on optimum synthesis of ethyl cyanoacetate. (2025). ResearchGate. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PMC - NIH. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. [Link]

Sources

Application

Application Notes and Protocols: Efficient Coupling of Ethyl 1-(aminomethyl)cyclopentanecarboxylate with Amino Acids

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the chemical coupling of Ethyl 1-(aminomethyl)cyclopentanecarboxylate, a sterically hinde...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the chemical coupling of Ethyl 1-(aminomethyl)cyclopentanecarboxylate, a sterically hindered β-amino acid ester, with standard N-protected amino acids. This document outlines the strategic selection of coupling reagents, detailed reaction protocols for solution-phase synthesis, and methods for the purification and characterization of the resulting dipeptide products. The protocols are designed to address the challenges associated with sterically hindered substrates to ensure high coupling efficiency and product purity, which are critical for applications in medicinal chemistry and drug development.

Introduction: The Significance of Incorporating Cyclic β-Amino Acid Scaffolds

The incorporation of conformationally constrained amino acid analogues into peptide structures is a powerful strategy in modern drug discovery. Cyclic β-amino acids, such as Ethyl 1-(aminomethyl)cyclopentanecarboxylate, are of particular interest as they can induce specific secondary structures in peptides, enhance metabolic stability by resisting enzymatic degradation, and improve pharmacokinetic profiles. The resulting peptidomimetics often exhibit enhanced biological activity and selectivity, making them valuable candidates for therapeutic development.

Ethyl 1-(aminomethyl)cyclopentanecarboxylate, a key building block for gabapentinoid drugs, presents a unique synthetic challenge due to the steric hindrance around its primary amine, which is attached to a quaternary carbon. This guide provides a detailed technical framework for overcoming these challenges to facilitate the successful synthesis of novel dipeptides incorporating this valuable scaffold.

The Chemistry of Amide Bond Formation: A Strategic Approach

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. To achieve this under mild conditions and with high efficiency, the carboxylic acid group of the N-protected amino acid must be activated. This is accomplished using a "coupling reagent". The choice of coupling reagent and additives is critical, especially when dealing with sterically hindered amines like Ethyl 1-(aminomethyl)cyclopentanecarboxylate.

Mechanism of Action of Common Coupling Reagents

The general mechanism involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Coupling Mechanism N-Protected Amino Acid N-Protected Amino Acid Activated Intermediate Activated Intermediate N-Protected Amino Acid->Activated Intermediate Activation Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate Dipeptide Dipeptide Activated Intermediate->Dipeptide Nucleophilic Attack Byproducts Byproducts Activated Intermediate->Byproducts Ethyl 1-(aminomethyl)cyclopentanecarboxylate Ethyl 1-(aminomethyl)cyclopentanecarboxylate Ethyl 1-(aminomethyl)cyclopentanecarboxylate->Dipeptide

Caption: General workflow of peptide coupling.

Selecting the Optimal Coupling Reagent

For sterically hindered couplings, standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may be insufficient. More potent activating agents are generally required.[1]

Coupling Reagent ClassExamplesSuitability for Hindered CouplingsKey Considerations
Carbodiimides EDC (water-soluble), DICModerateOften used with additives like HOBt to improve efficiency and reduce racemization.[2] Byproducts of DIC are soluble in organic solvents, simplifying purification.[2]
Aminium/Uronium Salts HBTU, HATU, HCTUHighForm highly reactive active esters.[3] HATU is generally more reactive than HBTU due to the 7-azabenzotriazole moiety, which accelerates the coupling reaction.[3][4]
Phosphonium Salts PyBOP, PyAOPHighAlso form highly reactive esters and are effective for difficult couplings.[5]

Recommendation: For the coupling of Ethyl 1-(aminomethyl)cyclopentanecarboxylate, HATU or PyBOP in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is highly recommended due to their proven efficacy in overcoming steric hindrance.[5] However, a well-optimized EDC/HOBt protocol can also be a cost-effective alternative.

Experimental Protocols

This section provides detailed step-by-step protocols for the solution-phase coupling of an N-protected amino acid with Ethyl 1-(aminomethyl)cyclopentanecarboxylate. The following protocols use N-Boc-glycine as a model amino acid.

Materials and Reagents
  • N-Boc-glycine

  • Ethyl 1-(aminomethyl)cyclopentanecarboxylate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a standard and cost-effective method. Optimization of reaction time may be necessary due to steric hindrance.

EDC_HOBt_Protocol cluster_reactants Reactant Preparation cluster_activation Activation & Coupling cluster_workup Work-up cluster_purification Purification Dissolve Boc-Gly-OH Dissolve N-Boc-glycine (1.0 eq) and Ethyl 1-(aminomethyl)cyclopentanecarboxylate (1.0 eq) in anhydrous DCM Add HOBt Add HOBt (1.2 eq) Dissolve Boc-Gly-OH->Add HOBt Cool Cool to 0 °C Add HOBt->Cool Add EDC Add EDC (1.2 eq) portion-wise Cool->Add EDC Stir Stir at 0 °C for 30 min, then warm to room temperature and stir for 12-24 h Add EDC->Stir Quench Dilute with DCM Stir->Quench Wash_HCl Wash with 1M HCl Quench->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO₄, filter, and concentrate Wash_Brine->Dry Purify Purify by flash chromatography Dry->Purify

Caption: Workflow for EDC/HOBt mediated coupling.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve N-Boc-glycine (1.0 equivalent) and Ethyl 1-(aminomethyl)cyclopentanecarboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents) to the solution and stir until dissolved. Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HATU Mediated Coupling

This protocol is recommended for achieving higher yields and faster reaction times, especially when the EDC/HOBt method proves inefficient.

HATU_Protocol cluster_reactants_hatu Reactant Preparation cluster_activation_hatu Activation & Coupling cluster_workup_hatu Work-up cluster_purification_hatu Purification Dissolve_Boc_Gly_OH_HATU Dissolve N-Boc-glycine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF Add_DIPEA Add DIPEA (2.0 eq) and stir for 5 min Dissolve_Boc_Gly_OH_HATU->Add_DIPEA Add_Amine Add Ethyl 1-(aminomethyl)cyclopentanecarboxylate (1.0 eq) Add_DIPEA->Add_Amine Stir_HATU Stir at room temperature for 2-6 hours Add_Amine->Stir_HATU Quench_HATU Dilute with EtOAc Stir_HATU->Quench_HATU Wash_LiCl Wash with 5% aq. LiCl to remove DMF Quench_HATU->Wash_LiCl Wash_HCl_HATU Wash with 1M HCl Wash_LiCl->Wash_HCl_HATU Wash_NaHCO3_HATU Wash with sat. NaHCO₃ Wash_HCl_HATU->Wash_NaHCO3_HATU Wash_Brine_HATU Wash with brine Wash_NaHCO3_HATU->Wash_Brine_HATU Dry_HATU Dry over MgSO₄, filter, and concentrate Wash_Brine_HATU->Dry_HATU Purify_HATU Purify by flash chromatography Dry_HATU->Purify_HATU

Sources

Method

Application Notes and Protocols for the Use of Ethyl 1-(aminomethyl)cyclopentanecarboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern med...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic potential by modulating conformational rigidity, proteolytic stability, and receptor affinity. Ethyl 1-(aminomethyl)cyclopentanecarboxylate, a conformationally constrained building block, presents a unique opportunity to introduce a 1,1-disubstituted cyclopentyl moiety into peptide backbones. This guide provides a comprehensive overview of its application, detailing the necessary chemical modifications, step-by-step protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and an analysis of its structural implications. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success in your research endeavors.

Introduction: The Rationale for Incorporating Cyclic Amino Acids

The therapeutic application of native peptides is often hampered by their rapid degradation by proteases and inherent flexibility, which can lead to poor bioavailability and non-selective receptor binding.[1] The introduction of cyclic and sterically hindered amino acids, such as the derivative of Ethyl 1-(aminomethyl)cyclopentanecarboxylate, is a proven strategy to overcome these limitations.[1][2] The cyclopentane ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target.[3][4] Furthermore, the unnatural structure provides steric shielding against enzymatic degradation.

Ethyl 1-(aminomethyl)cyclopentanecarboxylate (CAS: 99065-34-6) is a valuable building block for creating peptidomimetics and analogues of bioactive molecules like gabapentin.[5][6] This guide will walk you through the necessary steps to effectively utilize this compound in your peptide synthesis workflows.

Physicochemical Properties

A clear understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
CAS Number 99065-34-6N/A
Molecular Formula C9H17NO2N/A
Molecular Weight 171.24 g/mol N/A
Appearance Colorless to pale yellow oilN/A
Boiling Point ~230 °C (predicted)N/A
Solubility Soluble in most organic solvents (e.g., DCM, DMF, MeOH)N/A

Pre-synthesis Preparation: From Ester to Fmoc-Protected Amino Acid

To be incorporated into a peptide using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), Ethyl 1-(aminomethyl)cyclopentanecarboxylate must undergo two key transformations: saponification of the ethyl ester to liberate the carboxylic acid and protection of the primary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Saponification of the Ethyl Ester

The ethyl ester must be hydrolyzed to the free carboxylic acid to enable coupling to the N-terminus of the growing peptide chain on the solid support.

Protocol 1: Saponification of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

  • Dissolution: Dissolve Ethyl 1-(aminomethyl)cyclopentanecarboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Base Addition: Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1 - 1.5 eq) in water to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Carefully acidify the reaction mixture to a pH of ~5-6 with a cold, dilute aqueous solution of HCl (1 M).

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 1-(aminomethyl)cyclopentanecarboxylic acid.

N-Terminal Fmoc Protection

The Fmoc group is the standard N-terminal protecting group for SPPS due to its base lability, which allows for its removal without affecting the acid-labile side-chain protecting groups.

Protocol 2: Fmoc Protection of 1-(aminomethyl)cyclopentanecarboxylic acid

  • Dissolution: Dissolve 1-(aminomethyl)cyclopentanecarboxylic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate (Na2CO3) or a mixture of dioxane and aqueous sodium bicarbonate (NaHCO3).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Fmoc Reagent Addition: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) in dioxane or acetone dropwise with vigorous stirring.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.

    • Acidify the aqueous layer to pH 2-3 with cold, dilute HCl to precipitate the Fmoc-protected amino acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

With the Fmoc-1-(aminomethyl)cyclopentanecarboxylic acid in hand, it can now be incorporated into a peptide sequence using standard SPPS protocols. Due to the sterically hindered nature of this α,α-disubstituted amino acid, optimized coupling conditions are recommended.[2][8][9][10][11]

Workflow for SPPS Incorporation

SPPS_Workflow Resin Resin Swelling (e.g., Rink Amide in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-AA-OH (Standard Amino Acid) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for subsequent standard amino acids Washing2->Repeat Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Repeat->Fmoc_Deprotection2 Washing3 Washing (DMF, DCM) Fmoc_Deprotection2->Washing3 Cyclic_AA_Coupling Coupling of Fmoc-1-(aminomethyl)cyclopentanecarboxylic acid (with HATU/DIEA or PyBOP/DIEA) Washing3->Cyclic_AA_Coupling Washing4 Washing (DMF, DCM) Cyclic_AA_Coupling->Washing4 Final_Deprotection Final N-terminal Fmoc Deprotection Washing4->Final_Deprotection Cleavage Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1: A generalized workflow for the incorporation of Fmoc-1-(aminomethyl)cyclopentanecarboxylic acid into a peptide sequence using SPPS.

Protocol 3: SPPS Coupling of Fmoc-1-(aminomethyl)cyclopentanecarboxylic acid

  • Resin Preparation: Swell the chosen resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl chloride for C-terminal acids) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Thoroughly wash the resin with DMF (5x) and DCM (5x).

  • Activation and Coupling:

    • In a separate vessel, pre-activate Fmoc-1-(aminomethyl)cyclopentanecarboxylic acid (3-4 eq) with a suitable coupling agent. Due to steric hindrance, more potent activating agents are recommended:

      • HATU/DIEA: Dissolve the amino acid, HATU (3-4 eq), and DIEA (6-8 eq) in DMF. Allow to pre-activate for 5-10 minutes.

      • PyBOP/DIEA: Dissolve the amino acid, PyBOP (3-4 eq), and DIEA (6-8 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Longer coupling times may be necessary compared to standard amino acids.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be required.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.

Cleavage and Deprotection

The final step is to cleave the synthesized peptide from the solid support and remove the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Protocol 4: Cleavage from the Resin and Side-Chain Deprotection

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a suitable cleavage cocktail. A common general-purpose cocktail is Reagent K:

    • Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Structural and Functional Implications

The incorporation of a 1-(aminomethyl)cyclopentane moiety introduces significant conformational constraints. The gem-disubstitution at the α-carbon restricts the Ramachandran angles (φ and ψ), promoting the formation of well-defined secondary structures such as β-turns and helices.[4][12] This can lead to:

  • Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity.

  • Increased Proteolytic Stability: The bulky, non-natural cyclopentane ring sterically hinders the approach of proteases, prolonging the peptide's half-life in vivo.

  • Improved Pharmacokinetic Properties: The overall physicochemical properties of the peptide are altered, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Logical Relationship of Structural Constraint to Biological Activity

Structural_Impact cluster_0 Chemical Modification cluster_1 Structural Consequences cluster_2 Biological Outcomes Cyclopentane_Moiety Incorporation of 1-(aminomethyl)cyclopentane Conformational_Constraint Restricted Backbone (φ, ψ angles) Cyclopentane_Moiety->Conformational_Constraint Proteolytic_Shielding Steric Shielding Cyclopentane_Moiety->Proteolytic_Shielding Enhanced_Affinity Increased Binding Affinity and Selectivity Conformational_Constraint->Enhanced_Affinity Increased_Stability Enhanced Proteolytic Stability Proteolytic_Shielding->Increased_Stability

Figure 2: The causal chain from the incorporation of the cyclopentane moiety to improved biological properties.

Conclusion

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a versatile building block for the synthesis of conformationally constrained peptides. By following the detailed protocols for its preparation and incorporation via SPPS, researchers can access novel peptidomimetics with potentially superior therapeutic properties. The principles of steric hindrance and conformational rigidity that underpin its utility are well-established in the field of medicinal chemistry, making this compound a valuable tool for drug discovery and development.

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]

  • Katritzky, A. R., et al. (2014). Gabapentin hybrid peptides and bioconjugates. Bioorganic & Medicinal Chemistry, 22(4), 1479-1486. [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Bryans, J. S., et al. (1999). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 9(16), 2329-2334. [Link]

  • Park, H. S., & Kang, Y. K. (2021). Conformational Preferences of Cyclopentane-Based Oligo-δ-peptides in the Gas Phase and in Solution. ChemPlusChem, 86(4), 533-539. [Link]

  • Saviano, M., et al. (2000). Preferred conformation of peptides based on cycloaliphatic Cα,α-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c). Journal of Peptide Science, 6(11), 571-583. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging Ethyl 1-(aminomethyl)cyclopentanecarboxylate Derivatives for Novel Drug Discovery

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Cyclopentane Scaffold In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular framew...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Cyclopentane Scaffold

In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can be systematically modified to interact with a wide range of biological targets—is a cornerstone of efficient drug discovery. The 1-(aminomethyl)cyclopentanecarboxylate core is one such scaffold. Its inherent value stems from its structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS)[1].

This structural analogy is most famously realized in the gabapentinoid class of drugs, including Gabapentin and Pregabalin[2][3][4]. These drugs, however, do not act on GABA receptors directly. Instead, their therapeutic effects are primarily mediated by high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs)[2][3][5]. This interaction reduces the trafficking of these channels to the presynaptic membrane, leading to a decrease in calcium influx and subsequent release of excitatory neurotransmitters like glutamate[3][5].

The ethyl 1-(aminomethyl)cyclopentanecarboxylate scaffold provides a conformationally constrained framework that can be systematically derivatized. The primary amine serves as a versatile chemical handle for creating extensive libraries of novel chemical entities. This guide provides the strategic rationale, synthetic protocols, and screening methodologies for leveraging this scaffold to discover next-generation therapeutics targeting VGCCs.

Medicinal Chemistry Rationale and Diversification Strategy

The core principle of this discovery program is the systematic exploration of the chemical space around the 1-(aminomethyl)cyclopentanecarboxylate nucleus. The primary amine is the key point of diversification, allowing for the formation of amides, sulfonamides, ureas, and other functional groups through well-established chemical reactions.

Our focus will be on amide bond formation, one of the most robust and frequently utilized reactions in medicinal chemistry, due to the vast commercial availability of carboxylic acids for coupling[6][7][8]. By varying the R-group of the coupled carboxylic acid, we can systematically probe the steric and electronic requirements of the target's binding pocket.

Key objectives of the derivatization strategy include:

  • Exploring Structure-Activity Relationships (SAR): To understand how changes in the appended R-group affect binding affinity and functional activity at the target.

  • Modulating Physicochemical Properties: To optimize drug-like properties such as solubility, permeability, and metabolic stability.

  • Enhancing Selectivity: To minimize off-target effects by designing derivatives that interact specifically with the desired target, such as the α2δ-1 subunit of VGCCs.

The diversification strategy is visualized below.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivative Library Synthesis SM Ethyl cyclopentanecarboxylate INT1 Functionalized Intermediate (e.g., α-cyano ester) SM->INT1 1. α-Functionalization Core Ethyl 1-(aminomethyl)cyclopentane- carboxylate HCl (Core Scaffold) INT1->Core 2. Reduction & Salt Formation Library Amide Derivative Library Core->Library 3. Amide Coupling (HATU, DIPEA) Acids Diverse Carboxylic Acids (R1-COOH, R2-COOH, etc.) Acids->Library caption Figure 1. Diversification Strategy.

Caption: Figure 1. General strategy for synthesizing the core scaffold and diversifying it into a library of amide derivatives.

Synthesis Protocols

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Core Scaffold - Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate Hydrochloride

This multi-step synthesis produces the key amine intermediate. While a direct published protocol is not available, this route is constructed based on established, analogous chemical transformations[9][10].

Step A: α-Cyanation of Ethyl Cyclopentanecarboxylate

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 55 mL, 110 mmol) via syringe.

  • Enolate Formation: Add a solution of ethyl cyclopentanecarboxylate (14.2 g, 100 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Cyanation: Add a solution of N-cyanosuccinimide (NCS, 14.8 g, 110 mmol) in anhydrous THF (75 mL) dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with 5-20% ethyl acetate in hexanes) to yield ethyl 1-cyanocyclopentane-1-carboxylate.

Step B: Reduction of Nitrile to Primary Amine

  • Setup: To a hydrogenation vessel, add the cyano-ester from Step A (16.7 g, 100 mmol) and ethanol (250 mL).

  • Catalyst: Carefully add Raney Nickel (approx. 1.7 g, ~10% w/w, washed with ethanol) to the solution. Caution: Raney Nickel is pyrophoric.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50 psi. Stir vigorously at room temperature for 24 hours or until H₂ uptake ceases.

  • Workup: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl 1-(aminomethyl)cyclopentane-1-carboxylate.

Step C: Formation of Hydrochloride Salt

  • Dissolution: Dissolve the crude amine from Step B in anhydrous diethyl ether (200 mL) and cool to 0 °C in an ice bath.

  • Acidification: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution OR add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete and the solution becomes acidic (test with pH paper).

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Purification: Wash the solid with cold diethyl ether (3 x 50 mL) and dry under vacuum to yield Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride as a stable, crystalline solid[9][11].

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Parallel Synthesis of an Amide Derivative Library

This protocol details a standard, high-yield amide coupling procedure using HATU, a widely adopted reagent in medicinal chemistry for its efficiency and low rate of racemization[6][12].

Materials:

  • Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate HCl (Core Scaffold)

  • A diverse set of carboxylic acids (e.g., benzoic acid, 4-chlorobenzoic acid, 2-naphthoic acid, etc.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Procedure (per reaction, can be performed in parallel in a multi-well plate):

  • Setup: To a dry 4 mL vial, add the carboxylic acid (0.12 mmol, 1.2 equiv).

  • Activation: Add a solution of HATU (45.6 mg, 0.12 mmol, 1.2 equiv) in anhydrous DMF (1 mL). Stir for 5 minutes at room temperature to pre-activate the acid.

  • Amine Addition: In a separate vial, suspend the core scaffold hydrochloride salt (20.8 mg, 0.10 mmol, 1.0 equiv) in anhydrous DMF (1 mL). Add DIPEA (52 µL, 0.30 mmol, 3.0 equiv) to neutralize the salt and liberate the free amine. Vortex briefly.

  • Coupling: Transfer the free amine solution to the pre-activated carboxylic acid mixture.

  • Reaction: Cap the vial and stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS or TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (5 mL) and wash with 5% aqueous citric acid (2 x 5 mL), saturated aqueous sodium bicarbonate (2 x 5 mL), and brine (1 x 5 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via preparative HPLC or flash column chromatography to yield the pure amide derivative.

G cluster_workflow Amide Coupling Workflow start Start preactivate 1. Pre-activate Carboxylic Acid (R-COOH + HATU in DMF) start->preactivate couple 3. Combine and React (Stir at Room Temp, 4-12h) preactivate->couple freeamine 2. Prepare Free Amine (Core Scaffold + DIPEA in DMF) freeamine->couple monitor 4. Monitor Progress (LC-MS / TLC) couple->monitor monitor->couple Incomplete workup 5. Aqueous Workup (EtOAc Extraction) monitor->workup Complete purify 6. Purify Product (Chromatography) workup->purify analyze 7. Characterize (NMR, MS) purify->analyze end End analyze->end caption Figure 2. Experimental Workflow for Amide Synthesis.

Caption: Figure 2. Step-by-step workflow for the synthesis and purification of a single amide derivative.

Application Case Study: Targeting Voltage-Gated Calcium Channels

Hypothetical Mechanism of Action: Our synthesized derivatives are designed as next-generation gabapentinoids. The central hypothesis is that they will bind to the α2δ-1 subunit of presynaptic VGCCs. This binding event is proposed to interfere with the forward trafficking and membrane insertion of the channel complex, ultimately reducing the presynaptic calcium concentration upon neuronal depolarization. The downstream effect is a dampened release of pain- and seizure-propagating neurotransmitters, such as glutamate and substance P[1][3][5].

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal vesicle Synaptic Vesicle (contains Glutamate) receptor Glutamate Receptor vesicle->receptor Glutamate Release Reduced vgcc Voltage-Gated Calcium Channel (VGCC) vgcc->vesicle Fusion Inhibited drug Cyclopentane Derivative a2d1 α2δ-1 Subunit drug->a2d1 Binds a2d1->vgcc Modulates Ca_ion Ca²⁺ Ca_ion->vgcc Influx Blocked caption Figure 3. Proposed Mechanism of Action.

Caption: Figure 3. Proposed mechanism where the derivative binds to the α2δ-1 subunit, inhibiting VGCC function and reducing neurotransmitter release.

High-Throughput Screening Protocol

To evaluate the biological activity of the synthesized library, a functional cell-based assay is required. A fluorescence-based calcium influx assay is an industry-standard method for high-throughput screening (HTS) of VGCC modulators[13][14][15][16].

Protocol: FLIPR-Based Calcium Influx Assay

  • Cell Culture: Plate HEK-293 cells, which endogenously express L-type VGCCs, or a cell line stably overexpressing a specific VGCC subtype (e.g., CaV2.2, N-type) into black-walled, clear-bottom 384-well microplates. Culture overnight to allow for cell adherence.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37 °C.

  • Compound Addition: Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution). Add the synthesized library compounds (typically at a final concentration of 10 µM) to the appropriate wells. Incubate for 15-30 minutes.

  • Signal Measurement: Place the plate into a Fluorescent Imaging Plate Reader (FLIPR).

  • Depolarization: The instrument will add a depolarizing stimulus (e.g., a high concentration of potassium chloride, KCl) to all wells simultaneously to activate the VGCCs.

  • Data Acquisition: The FLIPR measures the fluorescence intensity in each well in real-time, both before and after the stimulus. An influx of calcium upon channel opening binds to the dye, causing a sharp increase in fluorescence.

  • Analysis: Compounds that block VGCCs will cause a dose-dependent reduction in the peak fluorescence signal compared to vehicle-treated control wells. The output is typically expressed as % inhibition. Promising "hits" are then selected for dose-response curve generation to determine their IC₅₀ values.

Data Presentation and Structure-Activity Relationships (SAR)

The primary goal of the initial screen is to generate SAR data that will guide the next round of synthesis and optimization. Data should be organized systematically to highlight trends.

Table 1: Hypothetical SAR Data for Amide Derivatives

Compound IDR-Group (from R-COOH)StructureIC₅₀ (µM) for Ca²⁺ InfluxNotes
LEAD-001 PhenylPh5.2Initial hit from library.
LEAD-002 4-Chlorophenyl4-Cl-Ph1.8Electron-withdrawing group improves potency.
LEAD-003 4-Methoxyphenyl4-MeO-Ph12.5Electron-donating group reduces potency.
LEAD-004 2-Naphthyl2-Naphthyl0.9Increased lipophilicity and surface area enhance binding.
LEAD-005 Cyclohexylc-Hex> 50Aromaticity appears critical for activity.
LEAD-006 Thiophen-2-yl2-Thienyl2.5Bioisosteric replacement for phenyl is tolerated.

From this hypothetical data, a medicinal chemist would conclude that potent activity requires an aromatic or heteroaromatic R-group, with electron-withdrawing substituents and increased surface area being beneficial. This insight provides a clear direction for designing the next generation of more potent compounds.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. Retrieved from [Link]

  • Zanvo, A. (n.d.). Screening for State-dependent Blockers of Voltage Gated Calcium Channels. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Wikipedia. (2024). Gabapentinoid. Retrieved from [Link]

  • Gunda, P., Bakthavatchalam, R., & Kandagatla, B. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • Anilkumar, U., & Omkumar, R. V. (2022). Assays for L-type voltage gated calcium channels. Analytical Biochemistry, 656, 114827. Retrieved from [Link]

  • Trivellin, G., & Bresciani, A. (2015). Identification of State-Dependent Blockers for Voltage-Gated Calcium Channels Using a FLIPR-Based Assay. PubMed. Retrieved from [Link]

  • Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Retrieved from [Link]

  • Pachernegg, S., & Poteser, M. (2016). Establishment of a Secondary Screening Assay for P/Q-Type Calcium Channel Blockers. JoVE. Retrieved from [Link]

  • Al-Ghamdi, K. M., & Al-Ameri, A. A. (2019). Synthesis, Characterization, Biological Activities and Antioxidant Study of Gabapentin Derivatives and Their Complexes with [Cu(II), Zn(II]. ResearchGate. Retrieved from [Link]

  • Escribano, E., et al. (2024). Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. PubMed Central. Retrieved from [Link]

  • Patel, R., Dickenson, A. H., & Taylor, B. K. (2020). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain. Retrieved from [Link]

  • Google Patents. (2008). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Calderon, S. N., et al. (1994). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mouzin, G., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIST. (n.d.). ethyl cyclopentanecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyclopent-1-enecarboxylate. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Amidation of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Introduction: The Significance of Cyclic β-Amino Esters in Medicinal Chemistry The formation of the amide bond is arguably the most critical and frequently executed reaction in the synthesis of pharmaceuticals. For resea...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cyclic β-Amino Esters in Medicinal Chemistry

The formation of the amide bond is arguably the most critical and frequently executed reaction in the synthesis of pharmaceuticals. For researchers, scientists, and drug development professionals, mastering this transformation is fundamental. This guide focuses on the amidation of Ethyl 1-(aminomethyl)cyclopentanecarboxylate, a conformationally constrained β-amino acid ester. The incorporation of such cyclic motifs is a powerful strategy in medicinal chemistry to enhance metabolic stability, modulate receptor binding affinity, and control the three-dimensional structure of bioactive molecules.[1]

However, the inherent steric hindrance of the cyclopentyl ring, coupled with the nucleophilicity of the primary amine, presents unique challenges that necessitate a carefully considered approach to achieve high yields and purity. This document provides a detailed exploration of the reaction conditions, a comparative analysis of common coupling reagents, and robust, field-proven protocols for the successful amidation of this valuable building block.

The Causality of Reagent Selection: Navigating Steric Hindrance and Reactivity

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring the activation of the carboxylic acid.[2] The choice of activating agent is paramount and is dictated by the steric and electronic properties of the substrates.

Carbodiimide-Based Coupling: The Workhorse of Amidation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used water-soluble carbodiimide. Its primary advantage lies in the ease of removal of its urea byproduct during aqueous workup.[2]

  • Mechanism of Action: EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, for sterically hindered amines or to mitigate side reactions, an additive is crucial.[2]

  • The Role of Additives (HOBt & HOAt): Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) act as "active ester shuttles". They intercept the O-acylisourea intermediate to form a more stable and reactive HOBt- or HOAt-ester. This activated ester is less prone to racemization and reacts more cleanly with the amine to yield the desired amide.[2] HOAt is often preferred for its ability to further accelerate the reaction and suppress side reactions.[3]

Uronium/Aminium Salt-Based Coupling: The High-Performance Option

For challenging couplings, particularly those involving sterically hindered substrates, uronium or aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are the gold standard.[4]

  • Mechanism of Action: In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then readily acylated by the amine.[2][5][6] The efficiency of HATU stems from the excellent leaving group nature of the HOAt moiety.[4]

The Essential Role of the Base

A non-nucleophilic organic base, typically DIPEA or N-methylmorpholine (NMM), is essential. Its primary role is to neutralize the acidic proton of the carboxylic acid (and any acid salts, like EDC hydrochloride), facilitating the formation of the carboxylate needed to initiate the coupling reaction.[4][7] Using an excess of the base (typically 2-3 equivalents) ensures the reaction medium remains basic and drives the reaction to completion.

Visualization of Reaction Mechanisms & Workflow

To provide a clear visual guide, the following diagrams illustrate the general amidation workflow and the mechanisms of the key coupling reagents.

G cluster_start Preparation cluster_reaction Reaction cluster_end Workup & Purification reagents Dissolve Carboxylic Acid, Base, and Coupling Reagent in Anhydrous Solvent activation Activate Carboxylic Acid (e.g., 0-15 min at 0°C) reagents->activation addition Add Ethyl 1-(aminomethyl)cyclopentanecarboxylate activation->addition coupling Stir at RT (2-24 h) addition->coupling workup Aqueous Workup (Acidic/Basic Washes) coupling->workup purification Purify Product (e.g., Column Chromatography) workup->purification

Caption: General experimental workflow for amidation.

G RCOOH R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Ester (Active Ester) O_acylisourea->HOBt_ester Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism of EDC/HOBt-mediated amidation.

G RCOO R-COO⁻ (from R-COOH + Base) OAt_ester OAt-Ester (Highly Reactive) RCOO->OAt_ester HATU HATU HATU->OAt_ester TMU Tetramethylurea HATU->TMU Amide Amide Product OAt_ester->Amide Amine R'-NH2 Amine->Amide

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Introduction: The Significance of Ethyl 1-(aminomethyl)cyclopentanecarboxylate Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a key cyclic β-amino acid ester, a structural motif of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a key cyclic β-amino acid ester, a structural motif of significant interest in medicinal chemistry and drug development. Cyclic β-amino acids are conformationally constrained scaffolds that can mimic peptide turns and other secondary structures, leading to enhanced metabolic stability and receptor-binding affinity of peptidomimetics. This particular ester serves as a valuable building block for the synthesis of more complex molecules, including analogs of bioactive compounds and novel pharmaceutical intermediates. Its large-scale synthesis is therefore a critical endeavor for researchers and drug development professionals seeking to explore this chemical space for therapeutic applications.

This document provides a comprehensive guide to the large-scale synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate, detailing two robust and scalable methods. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both scientific integrity and practical applicability in an industrial setting.

Strategic Approach to Synthesis: A Two-Step Pathway

The most logical and industrially scalable approach to Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a two-step synthesis commencing from readily available starting materials. This strategy prioritizes efficiency, yield, and the avoidance of highly toxic reagents where possible.

The overall synthetic pathway is outlined below:

Synthetic_Pathway Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate Ethyl 1-cyanocyclopentanecarboxylate Ethyl Cyanoacetate->Intermediate Step 1: Cyclization 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Intermediate Final_Product Ethyl 1-(aminomethyl)cyclopentanecarboxylate Intermediate->Final_Product Step 2: Reduction

Caption: Overall synthetic strategy.

Step 1: Cyclization to form Ethyl 1-cyanocyclopentanecarboxylate. This key step involves the formation of the cyclopentane ring. The reaction of ethyl cyanoacetate with 1,4-dibromobutane in the presence of a base is a well-established method for the synthesis of five-membered rings. This Thorpe-Ziegler type reaction is efficient and uses relatively inexpensive starting materials.

Step 2: Catalytic Hydrogenation of the Nitrile. The nitrile group of the intermediate is then selectively reduced to a primary amine. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean reaction profile, and the ability to recycle the catalyst. The choice of catalyst and reaction conditions is critical to prevent the formation of secondary and tertiary amine byproducts.

Experimental Protocols

Part 1: Large-Scale Synthesis of Ethyl 1-cyanocyclopentanecarboxylate

This protocol details the cyclization reaction to form the key nitrile intermediate.

Table 1: Reagents and Materials for Step 1

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar excess)SupplierNotes
Ethyl Cyanoacetate113.121.0 eqSigma-AldrichPurity >98%
1,4-Dibromobutane215.921.1 eqAlfa AesarPurity >98%
Sodium Ethoxide68.052.2 eqAcros Organics21% solution in ethanol
Anhydrous Ethanol46.07SolventVWR<0.005% water
Ethyl Acetate88.11Extraction SolventFisher ScientificACS Grade
Saturated NaCl solution-Washing AgentLab Prepared

Protocol:

  • Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a temperature probe is charged with anhydrous ethanol (20 L).

  • Base Addition: Sodium ethoxide solution (21% in ethanol, 10.0 L, ~28.8 mol) is added to the reactor. The mixture is stirred and cooled to 10°C using a circulating chiller.

  • Reactant Addition: A solution of ethyl cyanoacetate (1.50 kg, 13.26 mol) in anhydrous ethanol (5 L) is added dropwise to the reactor over 1 hour, maintaining the internal temperature below 20°C.

  • Second Reactant Addition: 1,4-Dibromobutane (3.15 kg, 14.59 mol) is then added dropwise over 2 hours, again keeping the temperature below 25°C. A mild exotherm is expected.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 78°C) and maintained for 6-8 hours. The reaction progress can be monitored by GC-MS.

  • Work-up:

    • The reactor is cooled to room temperature. The majority of the ethanol is removed under reduced pressure.

    • The resulting slurry is cooled to 10°C and quenched by the slow addition of water (15 L).

    • The aqueous mixture is transferred to a 100 L separatory funnel and extracted with ethyl acetate (3 x 10 L).

    • The combined organic layers are washed with saturated sodium chloride solution (2 x 5 L), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The ethyl acetate is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield Ethyl 1-cyanocyclopentanecarboxylate as a colorless oil.

Expected Yield: 75-85%.

Part 2: Large-Scale Catalytic Hydrogenation to Ethyl 1-(aminomethyl)cyclopentanecarboxylate

This protocol describes the reduction of the nitrile intermediate to the final product.

Table 2: Reagents and Materials for Step 2

Reagent/MaterialMolecular Weight ( g/mol )QuantitySupplierNotes
Ethyl 1-cyanocyclopentanecarboxylate167.211.0 eqFrom Step 1
Raney® Nickel (slurry in water)-10% w/wGrace DavisonHighly active catalyst
Anhydrous Ethanol46.07SolventVWR<0.005% water
Ammonia in Ethanol-5% solutionPrepared in-houseTo suppress side reactions
Hydrogen Gas2.02ExcessAirgasHigh purity

Protocol:

  • Catalyst Preparation: The Raney® Nickel slurry is washed several times with anhydrous ethanol to remove water. This should be done carefully under a nitrogen atmosphere to prevent the catalyst from becoming pyrophoric.

  • Reactor Setup: A 20 L stainless steel high-pressure autoclave (Parr reactor) is charged with the washed Raney® Nickel catalyst (200 g, wet weight).

  • Reactant and Solvent Addition: A solution of Ethyl 1-cyanocyclopentanecarboxylate (2.00 kg, 11.96 mol) in anhydrous ethanol (10 L) containing 5% ammonia is added to the autoclave.

  • Hydrogenation:

    • The autoclave is sealed and purged several times with nitrogen, followed by hydrogen.

    • The reactor is pressurized with hydrogen to 50 bar.

    • Stirring is initiated, and the reactor is heated to 80-100°C.

    • The reaction is monitored by the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • The reactor is cooled to room temperature, and the excess hydrogen is carefully vented.

    • The reactor is purged with nitrogen.

    • The reaction mixture is filtered through a pad of Celite® to remove the Raney® Nickel catalyst. The catalyst bed should be kept wet with ethanol at all times to prevent ignition.

  • Purification: The ethanolic solution is concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to afford Ethyl 1-(aminomethyl)cyclopentanecarboxylate as a colorless liquid.

Expected Yield: 80-90%.

Safety Considerations

  • 1,4-Dibromobutane: This compound is toxic and an irritant.[1][2][3][4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Ethoxide: This is a corrosive and flammable material. It reacts violently with water. Handle under a nitrogen atmosphere.

  • Raney® Nickel: This catalyst is pyrophoric when dry and should be handled as a slurry. It is also a suspected carcinogen. All handling should be performed in a well-ventilated area, and appropriate PPE should be worn.

  • Hydrogen Gas: This is a highly flammable gas. The hydrogenation should be carried out in a purpose-built high-pressure facility with appropriate safety measures.

  • Sodium Cyanide (if used in alternative syntheses): Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[6][7][8][9] It should only be handled by trained personnel in a designated area with strict safety protocols in place, including the availability of an antidote kit.[7][8]

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Synthesis of Ethyl 1-cyanocyclopentanecarboxylate cluster_step2 Step 2: Hydrogenation to Final Product A1 Charge Reactor with Ethanol and Sodium Ethoxide A2 Add Ethyl Cyanoacetate Solution A1->A2 A3 Add 1,4-Dibromobutane A2->A3 A4 Heat to Reflux (6-8h) A3->A4 A5 Work-up: Quench, Extract, Wash, Dry A4->A5 A6 Purification: Vacuum Distillation A5->A6 B2 Charge Autoclave with Catalyst, Intermediate, and Solvent A6->B2 Intermediate Product B1 Prepare Raney® Nickel Catalyst B1->B2 B3 Pressurize with H2 and Heat (4-6h) B2->B3 B4 Work-up: Filter Catalyst B3->B4 B5 Purification: Vacuum Distillation B4->B5

Caption: Detailed experimental workflow.

Characterization Data

Ethyl 1-cyanocyclopentanecarboxylate:

  • Appearance: Colorless oil

  • Boiling Point: ~110-115 °C at 10 mmHg

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, J=7.1 Hz, 2H), 2.50-2.35 (m, 4H), 2.15-2.00 (m, 4H), 1.30 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 171.5, 122.1, 62.0, 48.0, 38.5, 25.0, 14.0.

Ethyl 1-(aminomethyl)cyclopentanecarboxylate:

  • Appearance: Colorless liquid

  • Boiling Point: ~95-100 °C at 5 mmHg

  • ¹H NMR (400 MHz, CDCl₃): δ 4.15 (q, J=7.1 Hz, 2H), 2.80 (s, 2H), 1.90-1.75 (m, 4H), 1.70-1.55 (m, 4H), 1.50 (s, 2H, NH₂), 1.25 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 176.0, 60.5, 52.0, 48.0, 35.0, 24.0, 14.2.

References

  • Loba Chemie. (2016). 1,4-DIBROMOBUTANE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Tong, R. (2017). Standard Operating Procedure - Sodium Cyanide. Retrieved from [Link]

  • Rhone-Poulenc Chimie. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. U.S.
  • Taekwang Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (n.d.). Transfer hydrogenation of nitriles with 2-propanol and Raney nickel. LookChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Green Chemistry. Retrieved from [Link]

  • BASF Aktiengesellschaft. (2007). Method for the production of primary amines by hydrogenating nitriles. U.S.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

  • Kumar, S. et al. (2024). Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions.
  • University of Nebraska-Lincoln. (n.d.). Sodium Cyanide. Retrieved from [Link]

  • Northwestern University. (2019). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Retrieved from [Link]

  • ResearchGate. (2025). Hydrogenation of Nitriles to Primary Amines Over Highly Dispersed Ni/SiC Catalyst Without Ammonia Addition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl (1-ethylpropylidene)cyanoacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL n-BUTYLCYANOACETATE. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Ethyl 1-(aminomethyl)cyclopentanecarboxylate in the Synthesis of Constrained Peptides

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: Engineering Conformational Rigidity in Peptides The therapeutic potential of pep...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Engineering Conformational Rigidity in Peptides

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor receptor affinity, lack of selectivity, and susceptibility to enzymatic degradation. Introducing conformational constraints into a peptide's structure is a powerful strategy to overcome these limitations. By reducing the peptide's conformational freedom, we can pre-organize it into a bioactive conformation, thereby enhancing its binding affinity and stability.[1][2][3] Ethyl 1-(aminomethyl)cyclopentanecarboxylate, a non-proteinogenic amino acid, serves as a valuable building block for creating such constrained peptides. Its gem-disubstituted cyclopentyl scaffold introduces a significant steric hindrance that restricts the torsional angles of the peptide backbone, effectively inducing a turn or kink in the peptide chain. This application note provides a comprehensive guide to the utilization of Ethyl 1-(aminomethyl)cyclopentanecarboxylate in the synthesis of constrained peptides, offering both the theoretical underpinnings and detailed, practical protocols.

The Strategic Advantage of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

The incorporation of cyclic amino acids is a well-established method for constraining peptide conformations.[1][2] Ethyl 1-(aminomethyl)cyclopentanecarboxylate, a γ-amino acid, offers several distinct advantages:

  • Defined Conformational Constraint: The rigid cyclopentane ring forces the peptide backbone to adopt a specific, predictable conformation in the vicinity of the residue. This is crucial for designing peptides that fit precisely into a biological target.

  • Increased Proteolytic Stability: The steric bulk of the cyclopentyl group shields the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.

  • Enhanced Receptor Specificity: By locking the peptide into a specific conformation, binding to the intended target can be enhanced, while off-target interactions are minimized.

  • Improved Cell Permeability: In some cases, the introduction of lipophilic, rigid structures can improve a peptide's ability to cross cell membranes.

Chemical Properties of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

A thorough understanding of the chemical properties of this building block is essential for its successful application in peptide synthesis.

PropertyValueSource
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS Number 99065-34-6
Appearance Colorless to light yellow oilCommercially available data
Solubility Soluble in most organic solvents (DMF, DCM, NMP)General knowledge

Workflow for Constrained Peptide Synthesis

The synthesis of constrained peptides incorporating Ethyl 1-(aminomethyl)cyclopentanecarboxylate generally follows the well-established principles of Solid-Phase Peptide Synthesis (SPPS). The overall workflow can be visualized as follows:

Peptide Synthesis Workflow cluster_Preparation Preparation cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Finalization Finalization Fmoc_Protection Fmoc Protection of Ethyl 1-(aminomethyl)cyclopentanecarboxylate Resin_Loading Resin Loading Fmoc_Protection->Resin_Loading Deprotection Fmoc Deprotection Resin_Loading->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Repeat for each amino acid Coupling->Deprotection Repeat for each amino acid Capping Capping (Optional) Coupling->Capping Cleavage Cleavage from Resin & Side-Chain Deprotection Capping->Cleavage Cyclization On-Resin or Solution-Phase Cyclization Cleavage->Cyclization Purification Purification (HPLC) Cyclization->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization

Caption: General workflow for the synthesis of constrained peptides.

Detailed Protocols

PART 1: Fmoc Protection of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

For incorporation into a peptide using standard Fmoc-SPPS, the primary amine of Ethyl 1-(aminomethyl)cyclopentanecarboxylate must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • Ethyl 1-(aminomethyl)cyclopentanecarboxylate

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Ethyl 1-(aminomethyl)cyclopentanecarboxylate (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the dioxane under reduced pressure.

  • Add water to the remaining aqueous solution and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Fmoc-1-(aminomethyl)cyclopentanecarboxylate ethyl ester.

Rationale: The use of a bicarbonate base is crucial to deprotonate the amine, making it nucleophilic for the attack on the Fmoc-OSu reagent. The biphasic solvent system facilitates the reaction between the water-soluble amino acid salt and the organic-soluble Fmoc-OSu.

PART 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. The protocol can be adapted for other resins (e.g., Wang resin for a C-terminal carboxylic acid).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including the prepared Fmoc-protected Ethyl 1-(aminomethyl)cyclopentanecarboxylate)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Ninhydrin test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating it with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • In a separate vial, pre-activate the first Fmoc-amino acid (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test. A negative test (colorless) indicates complete coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings (Iterative Cycle):

    • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the N-terminus of the growing peptide chain.

    • Washing: Wash the resin with DMF (5x) and DCM (3x).

    • Coupling: Pre-activate the next Fmoc-amino acid (including the title compound) and couple it to the resin as described in step 2.

    • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Final Fmoc Deprotection: After the last amino acid has been coupled, remove the final Fmoc group with 20% piperidine in DMF.

  • Final Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x), and then dry the resin under vacuum.

SPPS Cycle Start Start Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing_1 Wash (DMF, DCM) Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing_1->Coupling Washing_2 Wash (DMF, DCM) Coupling->Washing_2 Washing_2->Deprotection Repeat for next amino acid End End Washing_2->End Final Amino Acid

Caption: The iterative cycle of Solid-Phase Peptide Synthesis.

PART 3: Cleavage and Cyclization

This section describes the cleavage of the peptide from the resin and subsequent head-to-tail cyclization in solution.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent

  • Acetonitrile (ACN)

Procedure:

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Solution-Phase Cyclization:

    • Dissolve the crude linear peptide in a large volume of DMF or a mixture of DMF/DCM to achieve a high dilution (typically 0.1-1 mM).

    • Add DIPEA (4-6 eq) to neutralize the TFA salts and raise the pH to 8-9.

    • Add the cyclization reagent (e.g., BOP, HATU, PyBOP) (1.5-2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the cyclization by LC-MS.

    • Quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

Rationale: High dilution during cyclization is critical to favor intramolecular cyclization over intermolecular oligomerization. The choice of coupling reagent for cyclization can significantly impact the yield and purity of the cyclic peptide.[3]

PART 4: Purification and Characterization

Purification:

The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • NMR Spectroscopy: For detailed structural analysis, 2D NMR techniques (e.g., COSY, TOCSY, NOESY) can be employed to determine the three-dimensional structure of the constrained peptide in solution.

Conclusion

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a versatile and effective building block for introducing conformational constraints into synthetic peptides. By following the protocols outlined in these application notes, researchers can successfully incorporate this non-natural amino acid to develop peptides with enhanced stability, affinity, and specificity. The ability to rationally design and synthesize conformationally defined peptides opens up new avenues for the development of novel therapeutics and research tools.

References

  • Drewniak-Świtalska, M., Barycza, B., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(12), 2636-2646. [Link]

  • Semantic Scholar. (n.d.). Constrained beta-amino acid-containing miniproteins. Retrieved from [Link]

  • McCarver, S. J., & MacMillan, D. W. (2017). Decarboxylative Peptide Macrocyclization via Photoredox Catalysis. Angewandte Chemie International Edition, 56(14), 3879-3883. [Link]

  • Ghosh, A., & Karki, R. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(21), 5694-5697. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Analytical considerations for characterization of generic peptide product: A regulatory insight. (2024). Journal of Pharmaceutical and Biomedical Analysis, 247, 116248. [Link]

  • Heinis, C., & Winter, G. (2026). De novo discovery of bicyclic cysteine-rich peptides targeting gasdermin D. Proceedings of the National Academy of Sciences, 123(4), e2516639123. [Link]

  • McCarver, S. J., & MacMillan, D. W. (2016). Decarboxylative Peptide Macrocyclization through Photoredox Catalysis. Angewandte Chemie International Edition, 55(52), 16037-16041. [Link]

  • White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. Nature Chemistry, 3(7), 509-524. [Link]

  • Tang, Y. C., Xie, H. B., Tian, G. L., & Ye, Y. H. (2002). Synthesis of cyclopentapeptides and cycloheptapeptides by DEPBT and the influence of some factors on cyclization. Journal of Peptide Research, 60(2), 95-103. [Link]

  • Liu, C. F., & Tam, J. P. (2007). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Organic Letters, 9(19), 3679-3682. [Link]

  • Sasmal, S., Geyer, A., & Maier, M. E. (2002). Synthesis of cyclic peptidomimetics from aldol building blocks. The Journal of Organic Chemistry, 67(17), 6260-6263. [Link]

  • El-Sagheer, A. H., & Brown, T. (2014). Elucidating solution structures of cyclic peptides using molecular dynamics simulations. Interface Focus, 4(4), 20140020. [Link]

  • Lee, J., Kim, S., & Kim, D. (2024). Exploring helix structures of γ-peptides based on 2-(aminomethyl)cyclopentanecarboxylic acid. Biopolymers, 115(5), e23575. [Link]

  • ResearchGate. (n.d.). Three-Step Synthesis of Cyclopropyl Peptidomimetics. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Molecules, 26(22), 6898. [Link]

  • Orwenyo, J., & Wilson, M. E. (2014). Conformational Stabilization and Rapid Labeling of a 29-Reside Peptide by a Small Molecule Reaction Partner. Biochemistry, 53(47), 7439-7448. [Link]

  • Padwa, A., & Weingarten, M. D. (1996). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 61(11), 3800-3801. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Current Organic Chemistry, 17(15), 1594-1608. [Link]

  • Burlina, F., & Offer, J. (2013). Fmoc-based peptide thioester synthesis with self-purifying effect: heading to native chemical ligation in parallel formats. Journal of Peptide Science, 19(3), 141-147. [Link]

  • Kurth, M. J., & Ghorai, S. (2007). Solid-phase synthesis of multiple classes of peptidomimetics from versatile resin-bound aldehyde intermediates. The Journal of Organic Chemistry, 72(12), 4474-4484. [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • Schuler, B., & Pannell, L. K. (2002). Specific labeling of polypeptides at amino-terminal cysteine residues using Cy5-benzyl thioester. Bioconjugate Chemistry, 13(5), 1039-1043. [Link]

Sources

Application

Application Note: Strategic Deprotection of Ethyl 1-(aminomethyl)cyclopentanecarboxylate Derivatives

Introduction The Ethyl 1-(aminomethyl)cyclopentanecarboxylate scaffold is a valuable building block in modern medicinal chemistry, often utilized as a constrained γ-amino acid analog to impart specific conformational rig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Ethyl 1-(aminomethyl)cyclopentanecarboxylate scaffold is a valuable building block in modern medicinal chemistry, often utilized as a constrained γ-amino acid analog to impart specific conformational rigidity in drug candidates. The synthesis of complex molecules derived from this scaffold invariably requires the use of protecting groups for the primary amine and the carboxylic acid (as its ethyl ester). The ability to selectively remove these protecting groups—a process known as deprotection—is paramount to the success of a multi-step synthesis.

This application note provides a comprehensive guide to the common deprotection strategies for derivatives of Ethyl 1-(aminomethyl)cyclopentanecarboxylate. We will delve into the mechanistic rationale behind widely-used protocols, offer detailed, field-proven experimental procedures, and discuss the critical concept of orthogonality, which enables the selective deprotection of one functional group in the presence of another.

The Principle of Orthogonal Protection

In a molecule with multiple functional groups, such as a protected Ethyl 1-(aminomethyl)cyclopentanecarboxylate derivative, an orthogonal protection strategy is essential. This strategy employs protecting groups that can be removed under distinct, non-interfering chemical conditions.[1][2] For instance, an acid-labile protecting group on the amine can be removed without affecting a base-labile ester or a group removable by hydrogenolysis. This allows for precise, stepwise manipulation of the molecular structure, a cornerstone of complex molecule synthesis.[2][3]

Section 1: Deprotection of the N-Amine Functionality

The primary amine of the aminomethyl group is typically protected as a carbamate. The three most common amine protecting groups are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Each requires a distinct set of conditions for removal.

Acid-Labile Boc Group Deprotection

The Boc group is one of the most common amine protecting groups due to its stability to a wide range of reaction conditions and its facile removal under anhydrous acidic conditions.

Mechanism of Deprotection: The deprotection proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a transient carbamic acid.[4] This carbamic acid rapidly decarboxylates to yield the free amine, which is typically isolated as an acid salt (e.g., trifluoroacetate or hydrochloride).[4]

The Role of Scavengers: The liberated tert-butyl cation is a potent electrophile that can cause unwanted side reactions, such as the alkylation of electron-rich functional groups (e.g., indoles in tryptophan or thioethers in methionine).[5][6] To prevent this, "scavengers" are added to the reaction mixture to trap the carbocation.[5][7] Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[5]

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Preparation: Dissolve the N-Boc protected Ethyl 1-(aminomethyl)cyclopentanecarboxylate derivative in dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Reagent Addition: To the solution, add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[8][9] If the substrate contains acid-sensitive groups, include a scavenger such as triisopropylsilane (TIS) (5% v/v).

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[5][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with DCM or toluene can help remove residual TFA.[9] The resulting product is the amine as its TFA salt and can often be used in the next step without further purification. If the free amine is required, an aqueous basic wash (e.g., saturated NaHCO3) during an extractive work-up is necessary.[9]

Cbz Group Deprotection via Hydrogenolysis

The benzyloxycarbonyl (Cbz) group is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenation, a process known as hydrogenolysis. This makes it orthogonal to both Boc and Fmoc groups.

Mechanism of Deprotection: The reaction involves the reductive cleavage of the benzylic C-O bond by hydrogen gas on the surface of a metal catalyst, typically Palladium on Carbon (Pd/C).[10] This process releases the free amine, carbon dioxide, and toluene as a byproduct.[10]

Alternative: Transfer Hydrogenation: For molecules containing functional groups that are sensitive to reduction by H2 gas (e.g., alkynes or some halides), transfer hydrogenation is a milder alternative.[10][11] In this method, a hydrogen donor molecule, such as ammonium formate, cyclohexene, or 2-propanol, transfers hydrogen to the substrate on the catalyst surface.[10][12][13]

Protocol 2: Cbz Deprotection using H₂ and Pd/C

  • Preparation: Dissolve the N-Cbz protected derivative in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Reaction: Stir the suspension under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator apparatus, at room temperature. The reaction is usually complete within 2-16 hours.

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry completely in the air. The filter cake should be washed with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Base-Labile Fmoc Group Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is exceptionally sensitive to bases, making it orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. It is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1]

Mechanism of Deprotection: The deprotection is a two-step process initiated by a mild base, typically a secondary amine like piperidine.[14] The base abstracts the acidic proton on the fluorenyl ring system, leading to a β-elimination that liberates the free amine, CO₂, and a dibenzofulvene (DBF) intermediate. The excess amine base then traps the reactive DBF to form a stable adduct.[15][16]

Protocol 3: Fmoc Deprotection using Piperidine

  • Preparation: Dissolve the N-Fmoc protected derivative in N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add a solution of 20% piperidine in DMF.[15][17]

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is typically very rapid, often completing within 10-30 minutes.[16] Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, the reaction mixture can be diluted with a solvent like ethyl acetate and washed with water or brine to remove the DMF and piperidine-fulvene adduct. The organic layer is then dried and concentrated to yield the product. In SPPS, the resin is simply washed multiple times with DMF to remove the reagents.[17][18]

Section 2: Deprotection of the Ethyl Ester Functionality

The ethyl ester serves as a robust protecting group for the carboxylic acid. Its removal, typically via hydrolysis, yields the free carboxylate.

Base-Mediated Hydrolysis (Saponification)

Saponification is the most common method for hydrolyzing esters.[19] It involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[20][21]

Mechanism of Deprotection: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[20] This intermediate then collapses, expelling the ethoxide as a leaving group. An irreversible acid-base reaction between the newly formed carboxylic acid and the ethoxide (or excess hydroxide) drives the reaction to completion, forming the carboxylate salt.[21] An acidic workup is required to protonate the salt and furnish the final carboxylic acid.[22]

Protocol 4: Saponification using Lithium Hydroxide (LiOH)

  • Preparation: Dissolve the ethyl ester derivative in a mixture of solvents, typically tetrahydrofuran (THF) and water, to ensure solubility of both the substrate and the base.[20][23] A 3:1 or 2:1 mixture of THF:H₂O is common.

  • Reagent Addition: Add an aqueous solution of lithium hydroxide (LiOH) (typically 1.5 - 3 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (monitored by TLC or LC-MS). Reaction times can vary from 1 to 24 hours.

  • Work-up: Once the starting material is consumed, carefully acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1 M HCl).

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the carboxylic acid.

Section 3: Summary and Orthogonal Strategies

The choice of deprotection strategy depends entirely on the protecting groups present in the molecule and the desired final product. The orthogonality of the common protecting groups discussed allows for selective transformations.

Table 1: Summary of Deprotection Strategies

Protecting GroupFunctionalityReagents & ConditionsCleavage ByproductsOrthogonal To
Boc Amine25-50% TFA in DCM, RT, 1-4 h[8][9]Isobutylene, CO₂Cbz, Fmoc, Ethyl Ester
Cbz AmineH₂, 10% Pd/C, MeOH or EtOH, RT, 2-16 h[24]Toluene, CO₂Boc, Fmoc, Ethyl Ester
Fmoc Amine20% Piperidine in DMF, RT, 10-30 min[15][16]Dibenzofulvene-piperidine adduct, CO₂Boc, Cbz, Ethyl Ester
Ethyl Ester Carboxylic AcidLiOH, THF/H₂O, RT, 1-24 h; then 1M HCl[20]EthanolBoc, Cbz, Fmoc
Visualizing Deprotection Pathways

The following diagram illustrates the decision-making process for the selective deprotection of a dually-protected Ethyl 1-(aminomethyl)cyclopentanecarboxylate derivative.

Deprotection_Strategy cluster_amine Amine Deprotection cluster_ester Ester Deprotection cluster_both Total Deprotection Start N-(PG)-Protected Ethyl 1-(aminomethyl)cyclopentanecarboxylate Amine_Free Free Amine, Ethyl Ester Start->Amine_Free If PG = Boc -> TFA/DCM If PG = Cbz -> H₂/Pd-C If PG = Fmoc -> Piperidine/DMF Acid_Free N-(PG)-Protected, Free Acid Start->Acid_Free LiOH, THF/H₂O then H⁺ workup Amino_Acid Free Amino Acid Amine_Free->Amino_Acid LiOH, THF/H₂O then H⁺ workup Acid_Free->Amino_Acid Amine Deprotection (TFA, H₂, or Piperidine)

Caption: Decision workflow for selective deprotection strategies.

Conclusion

The successful synthesis of complex molecules based on the Ethyl 1-(aminomethyl)cyclopentanecarboxylate core relies on a robust and well-planned protecting group strategy. Understanding the specific conditions required to cleave Boc, Cbz, Fmoc, and ethyl ester groups, as well as their orthogonality to one another, provides the synthetic chemist with the essential tools for precise molecular construction. The protocols and strategic considerations outlined in this application note serve as a foundational guide for researchers in drug discovery and development.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ghosh, A. K., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1894–1900. Retrieved from [Link]

  • Moody, T. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(1), 163. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Operachem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • PNAS. (2003). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Retrieved from [Link]

  • YouTube. (2015, December 16). Esters 6. Alkaline hydrolysis of esters (inc. saponification). Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

  • UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... Retrieved from [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl cyclohexyl carboxylate, 3289-28-9. Retrieved from [Link]

  • NIH - PubChem. (n.d.). Ethyl 1-methylcyclopentanecarboxylate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate. This guide is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this key chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose problems and implement robust solutions. Our focus will be on the most common and versatile synthetic route: the reduction of ethyl 1-cyanocyclopentanecarboxylate.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries we receive regarding this synthesis.

Q1: We are experiencing significantly low yields (<40%) in our synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate. What is the most likely culprit?

A1: The most frequent cause of low yield in this synthesis is the formation of secondary and tertiary amine byproducts during the final nitrile reduction step.[1][2] The desired primary amine product can react with the intermediate imine formed during the reduction, leading to dimer and trimer impurities. This is especially common in catalytic hydrogenation reactions.[1][3]

Q2: How can I reliably analyze my crude reaction mixture to diagnose the problem?

A2: A multi-faceted analytical approach is recommended.

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the presence of your desired product and starting material and can reveal characteristic signals for byproducts.

  • Mass Spectrometry (LC-MS or GC-MS): This is crucial for identifying the molecular weights of impurities. The secondary amine byproduct will have a molecular weight of 324.48 g/mol , and the tertiary amine will be 479.70 g/mol .

  • High-Performance Liquid Chromatography (HPLC): Quantitative analysis by HPLC can be challenging because the target molecule lacks a strong UV chromophore.[4] If you are using a standard UV detector, you may need to perform pre-column derivatization with an agent like o-phthaldialdehyde (OPA) or use a Charged Aerosol Detector (CAD) for accurate quantification.[4][5]

Q3: My reaction seems to stall, and I recover a lot of my starting ethyl 1-cyanocyclopentanecarboxylate. What should I check first?

A3: Incomplete conversion is typically due to issues with the reducing agent or reaction conditions. For catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Pd/C) may be deactivated. Ensure you are using a fresh, properly handled catalyst. For chemical reductions (e.g., LiAlH₄, BH₃), ensure strictly anhydrous conditions, as these reagents react violently with water. Also, verify that you are using a sufficient stoichiometric excess of the reducing agent.

Part 2: In-Depth Troubleshooting Guide: Nitrile Reduction Pathway

This section provides a detailed analysis of the most common synthetic route and how to troubleshoot it effectively.

Logical Flow for Troubleshooting

The following diagram outlines the general workflow for diagnosing and solving yield issues in your synthesis.

troubleshooting_flow start Low Yield Observed analyze Analyze Crude Reaction Mixture (LC-MS, NMR) start->analyze decision Identify Primary Issue analyze->decision incomplete Incomplete Conversion (Starting Material Present) decision->incomplete High SM byproducts Byproduct Formation (Secondary/Tertiary Amines) decision->byproducts High MW Impurities solve_incomplete Troubleshoot Reaction Conditions (Catalyst, Reagents, Time, Temp) incomplete->solve_incomplete solve_byproducts Modify Protocol to Suppress Side Reactions (Additives) byproducts->solve_byproducts purify Implement Optimized Purification Strategy solve_incomplete->purify solve_byproducts->purify end Achieve High Yield purify->end

Caption: General troubleshooting workflow for synthesis optimization.

Problem: Low Yield Due to Secondary and Tertiary Amine Formation

This is the most prevalent issue. The mechanism involves the nucleophilic attack of the newly formed primary amine on the reaction intermediate (an imine), which is in equilibrium with the starting nitrile.

side_reaction Nitrile Ethyl 1-cyanocyclopentanecarboxylate Imine Intermediate Imine Nitrile->Imine + [H] PrimaryAmine Desired Product (Primary Amine) Imine->PrimaryAmine + [H] SecondaryAmine Secondary Amine Byproduct Imine->SecondaryAmine + Primary Amine - NH3

Caption: Pathway showing desired reduction vs. side reaction.

The key to preventing this side reaction is to make the desired primary amine product a poor nucleophile or to introduce a competitive, non-product-forming nucleophile.

Solution 1: Catalytic Hydrogenation with Additives Catalytic hydrogenation is often preferred for its scalability and cleaner workup.

  • Protocol A: Ammoniacal Methanol Ammonia acts as a large excess of a simple nucleophile, outcompeting the primary amine product in reacting with the imine intermediate, thus shifting the equilibrium away from byproduct formation.[3]

    Step-by-Step Protocol:

    • Dissolve ethyl 1-cyanocyclopentanecarboxylate (1.0 eq) in a 7N solution of ammonia in methanol.

    • Add Raney Nickel (approx. 50% slurry in water, ~0.2x weight of nitrile) to the solution in a hydrogenation vessel.

    • Pressurize the vessel with H₂ gas (50-100 psi).

    • Stir vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Once complete, carefully filter the catalyst through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Protocol B: Acidic Conditions Adding a strong acid protonates the primary amine as it is formed, rendering it non-nucleophilic and unable to participate in the side reaction.

    Step-by-Step Protocol:

    • Dissolve ethyl 1-cyanocyclopentanecarboxylate (1.0 eq) in ethanol or methanol.

    • Add Platinum(IV) oxide (PtO₂, Adams' catalyst, ~5 mol%).

    • Add concentrated HCl (2.0 eq) to the mixture.

    • Pressurize the vessel with H₂ gas (50-100 psi).

    • Stir at room temperature for 12-24 hours.

    • Filter the catalyst through Celite and concentrate the filtrate. The product will be the hydrochloride salt.

Solution 2: Chemical Reduction Reagents like Lithium Aluminum Hydride (LiAlH₄) are very powerful and can often achieve rapid reduction with fewer side products if handled correctly.

  • Protocol C: LiAlH₄ Reduction This method is highly effective but requires stringent anhydrous conditions.

    Step-by-Step Protocol:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl 1-cyanocyclopentanecarboxylate (1.0 eq) in anhydrous THF dropwise via an addition funnel. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to yield the crude product.

MethodReagent/CatalystAdditiveTypical YieldKey AdvantagesKey Disadvantages
A H₂ / Raney NiNH₃ in MeOH60-85%Scalable, minimizes side products.[2][3]Requires pressure vessel, catalyst handling.
B H₂ / PtO₂HCl70-90%High yield, product isolated as stable salt.Catalyst is expensive, acidic conditions.
C LiAlH₄None75-95%Fast, high yield, reduces ester as well.Requires strict anhydrous conditions, hazardous.[6]
D H₂ / Pd/CNone20-50%Commonly available catalyst.Prone to extensive secondary/tertiary amine formation.[2]

Part 3: Analytical and Purification Support

Protocol: Product Purification

The target molecule is a basic, polar compound, which can make purification challenging.

  • Acid-Base Extraction (Recommended):

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract the organic layer with 1M HCl (aq). The desired amine will move into the aqueous layer as its hydrochloride salt, leaving neutral organic impurities behind.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Basify the aqueous layer to pH > 10 by the careful addition of 2M NaOH (aq) or solid K₂CO₃ while cooling in an ice bath.

    • Extract the now free-based amine back into an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

  • Silica Gel Chromatography:

    • This can be difficult due to the basicity of the amine, which often leads to streaking on the column.

    • If required, use a solvent system such as Dichloromethane/Methanol.

    • To improve the peak shape, pre-treat the silica gel with a solvent system containing 1-2% triethylamine (Et₃N) or use it as an additive in the eluent.

References

  • IJRAR.org. Method Development and Validation of Gabapentin, Methyl cobalamin and their degradative products by RP-HPLC. Available at: [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available at: [Link]

  • National Institutes of Health (NIH). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Available at: [Link]

  • ResearchGate. (PDF) Development and Validation of a New HPLC Method for the Determination of Gabapentin. Available at: [Link]

  • Wikipedia. Nitrile reduction. Available at: [Link]

  • ResearchGate. How to prevent secondary amine formation in nitrile reduction?. Available at: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Chemistry LibreTexts. Synthesis of Amines by Reductive Amination. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Welcome to the dedicated technical support resource for the purification of Ethyl 1-(aminomethyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of Ethyl 1-(aminomethyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key pharmaceutical intermediate. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity Ethyl 1-(aminomethyl)cyclopentanecarboxylate in your laboratory.

Introduction to Purification Challenges

Ethyl 1-(aminomethyl)cyclopentanecarboxylate, a crucial precursor in the synthesis of Gabapentin, presents a unique set of purification challenges. Its structure, containing both a primary amine and an ethyl ester, imparts properties that can complicate standard purification protocols. The primary amine group introduces basicity and high polarity, often leading to issues like tailing in column chromatography. Furthermore, the potential for side reactions during synthesis can introduce closely related impurities that are difficult to separate.

This guide will address these challenges head-on, providing practical, step-by-step solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Ethyl 1-(aminomethyl)cyclopentanecarboxylate?

A1: The impurity profile largely depends on the synthetic route employed. Two common routes are the Hofmann rearrangement and the reduction of a nitrile precursor.

  • From Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom[1]. Potential byproducts include:

    • Urea derivatives: Formed if the intermediate isocyanate reacts with the product amine.

    • Carbamates: If the isocyanate is trapped by an alcohol nucleophile[1].

    • Unreacted starting amide: Incomplete reaction can leave residual starting material.

  • From Reduction of Ethyl 1-cyanocyclopentanecarboxylate:

    • Unreacted nitrile: Incomplete reduction will leave the starting material.

    • Partially reduced intermediates: Depending on the reducing agent and conditions, imines or other partially reduced species may be present.

    • Over-reduction products: Though less common, aggressive reducing agents could potentially affect the ester group.

Q2: My compound is streaking badly on a silica gel column. What is causing this and how can I fix it?

A2: Streaking, or tailing, is a classic problem when purifying basic compounds like primary amines on standard silica gel[2]. The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine, causing it to elute slowly and over many fractions.

Troubleshooting Strategies:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. This "competing base" neutralizes the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-2% (v/v) triethylamine to your solvent system (e.g., ethyl acetate/hexanes)[2].

    • Ammonia in Methanol: For more polar solvent systems, a solution of 1-2% ammonium hydroxide in methanol can be effective[2].

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina is generally preferred for amines[3].

    • Amine-functionalized silica: Pre-treated silica with amino groups can significantly improve peak shape and separation.

Troubleshooting Guide: Column Chromatography

Problem: Poor separation of my product from a closely eluting impurity.

Root Cause Analysis: The polarity of your product and the impurity may be too similar for effective separation with your current solvent system.

Solutions:

  • Optimize the Solvent System:

    • Ternary Solvent Systems: Introduce a third solvent to fine-tune the polarity. For example, a small amount of methanol in a dichloromethane/ethyl acetate mixture can significantly alter selectivity.

    • Less Common Solvents: Experiment with solvents that offer different selectivities, such as acetonitrile or tetrahydrofuran, in combination with your primary non-polar and polar solvents.

  • Gradient Elution: If you are using isocratic (constant solvent composition) elution, switching to a shallow gradient can improve resolution between closely eluting compounds. Start with a lower polarity and gradually increase it.

Data Presentation: Recommended Starting Solvent Systems for Column Chromatography
Stationary PhaseSolvent System (v/v)Target CompoundsRationale
Silica Gel90:10:1 Dichloromethane/Methanol/TriethylaminePolar aminesTriethylamine minimizes tailing on acidic silica.
Silica Gel80:20 Ethyl Acetate/Hexanes + 1% TriethylamineLess polar aminesA standard system with a basic modifier.
Neutral Alumina95:5 Ethyl Acetate/EthanolBasic compoundsAlumina's less acidic surface reduces strong interactions.

Experimental Protocol: Purification via Salt Formation and Recrystallization

This protocol is particularly useful for removing non-basic impurities.

Principle: The basic amine can be converted to its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization. The free base can then be regenerated.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the crude Ethyl 1-(aminomethyl)cyclopentanecarboxylate in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

  • Recrystallization:

    • Collect the precipitated salt by filtration.

    • Choose a suitable solvent system for recrystallization. A common choice is a mixture of an alcohol (e.g., ethanol, isopropanol) and an ether (e.g., diethyl ether, MTBE).

    • Dissolve the salt in a minimal amount of the hot alcohol and then slowly add the ether until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration and wash with a small amount of cold ether.

  • Regeneration of the Free Base (if required):

    • Dissolve the purified salt in water.

    • Add a base (e.g., saturated sodium bicarbonate solution, 1M NaOH) until the pH is >10.

    • Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualization of Purification Workflow

Diagram: Decision-Making for Purification Strategy

Purification_Strategy start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No / Oily check_purity Check Purity (TLC, HPLC, NMR) try_recrystallization->check_purity column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Purity > 98% salt_formation Consider Salt Formation & Recrystallization check_purity->salt_formation Purity < 98% salt_formation->check_purity

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Welcome to the technical support guide for the synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate. This molecule is a key intermediate in the production of Gabapentin and other active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate. This molecule is a key intermediate in the production of Gabapentin and other active pharmaceutical ingredients (APIs). Its synthesis, while well-established, presents several challenges where minor deviations in protocol can lead to significant side product formation, impacting yield and purity.

This guide is structured to address the most common issues encountered in the laboratory, providing not just solutions but also the underlying mechanistic rationale to empower researchers to proactively troubleshoot their experiments.

Troubleshooting Guide: Common Synthetic Issues & Side Products

The most prevalent synthetic strategies for this target molecule involve rearrangement reactions such as the Curtius, Hofmann, or Lossen rearrangements. These pathways all converge on a critical, highly reactive isocyanate intermediate. The majority of side products arise from the unintended reactions of this intermediate.

Issue 1: Formation of a Symmetrical Urea Byproduct

Question: During my synthesis via a Curtius or Hofmann rearrangement, I'm consistently isolating a high-melting point, poorly soluble white solid which I've characterized as N,N'-bis((1-(ethoxycarbonyl)cyclopentyl)methyl)urea. Why is this forming and how can I prevent it?

Answer:

This is the most common and often most frustrating side product in this synthesis. Its formation is a direct consequence of the reactivity of the key isocyanate intermediate with the desired product amine.

Causality: The rearrangement reaction (Curtius, Hofmann, etc.) generates Ethyl 1-isocyanatocyclopentanecarboxylate. This intermediate is intended to be hydrolyzed by water to form an unstable carbamic acid, which then decarboxylates to yield the target primary amine, Ethyl 1-(aminomethyl)cyclopentanecarboxylate.[1][2][3] However, the product amine is a potent nucleophile. If the local concentration of the newly formed amine is high while unreacted isocyanate is still present, the amine will attack the isocyanate, leading to the highly stable and often insoluble symmetrical urea byproduct.

Mitigation Strategies:

  • High Dilution: Running the reaction at a lower concentration can reduce the probability of the product amine encountering an isocyanate molecule before the isocyanate is hydrolyzed.

  • Inverse Addition: After the rearrangement is complete, instead of adding water to the reaction mixture, slowly add the reaction mixture (containing the isocyanate) to a large volume of water or dilute acid. This ensures the isocyanate is immediately quenched by water, minimizing its exposure to the product amine.

  • Trapping the Isocyanate: A robust method is to perform the rearrangement in the presence of an alcohol, such as tert-butanol or benzyl alcohol. The alcohol traps the isocyanate in situ to form a stable carbamate (Boc- or Cbz-protected amine). This protected amine is significantly less nucleophilic and will not react with any remaining isocyanate. The protecting group can then be removed in a subsequent, high-yielding step. This two-step process often provides a much cleaner overall transformation.[4][5]

Issue 2: Isolation of an Ethyl Carbamate Side Product

Question: I am performing a Curtius rearrangement starting from the corresponding acyl azide. I heated the azide in ethanol, expecting to hydrolyze the resulting isocyanate to the amine, but I've instead isolated Ethyl N-((1-(ethoxycarbonyl)cyclopentyl)methyl)carbamate as the major product. What went wrong?

Answer:

This outcome is a classic example of a solvent acting as a nucleophilic trapping agent.

Causality: Alcohols are effective nucleophiles for isocyanates.[1] When you perform the thermal rearrangement of the acyl azide in an alcohol solvent like ethanol, the ethanol molecule readily attacks the isocyanate intermediate. This reaction is often faster than the subsequent hydrolysis with water, leading directly to the corresponding ethyl carbamate (a urethane).

Mitigation Strategies:

  • Change of Solvent: The most direct solution is to use a non-nucleophilic, aprotic solvent for the rearrangement step (e.g., toluene, THF, or dioxane). Once the rearrangement is complete (which can be monitored by IR spectroscopy by observing the disappearance of the azide peak at ~2130 cm⁻¹ and the appearance of the isocyanate peak at ~2270 cm⁻¹), the mixture can be cooled and then treated with water or aqueous acid to induce hydrolysis.

  • Leverage the Carbamate: As mentioned in the previous issue, you can intentionally form a carbamate with a more labile alcohol like tert-butanol (forming the Boc-protected amine) or benzyl alcohol (forming the Cbz-protected amine). These carbamates are stable intermediates that can be easily purified and then deprotected under standard conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to give the clean primary amine.

Visualizing Side Product Formation

The following diagram illustrates the critical decision point for the isocyanate intermediate. The desired pathway leads to the primary amine, while competing reactions with the product amine or an alcohol solvent lead to common urea and carbamate side products.

Side_Products cluster_start Precursor cluster_intermediate Key Intermediate cluster_products Reaction Products Acyl_Azide Acyl Azide / Amide Isocyanate Ethyl 1-isocyanato- cyclopentanecarboxylate Acyl_Azide->Isocyanate  Rearrangement  (Curtius, Hofmann, etc.) Product Desired Product: Primary Amine Isocyanate->Product + H₂O (Hydrolysis & Decarboxylation) Urea Side Product: Symmetrical Urea Isocyanate->Urea + Primary Amine (Product) Carbamate Side Product: Carbamate Isocyanate->Carbamate + R-OH (Alcohol Solvent) Product->Urea Attacks Isocyanate

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield for Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Welcome to the technical support center for the synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. As a key intermediate in the development of various pharmaceutical agents, including analogs of Gabapentin, achieving a high yield and purity of Ethyl 1-(aminomethyl)cyclopentanecarboxylate is crucial.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Low or No Product Yield

Q1: I am getting a very low yield, or no desired product at all. What are the likely causes?

A1: Low or no yield in the synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate can stem from several factors, depending on the synthetic route chosen. The most common routes are Reductive Amination, Strecker Synthesis, and the Gabriel Synthesis.

  • Reductive Amination Issues:

    • Inefficient Imine Formation: The initial condensation of the ketone (Ethyl 2-oxocyclopentanecarboxylate) with an amine source (like ammonia) to form the imine intermediate is a critical equilibrium-driven step.[4][5] Insufficient removal of water can shift the equilibrium back to the starting materials.

    • Reductant Reactivity: The choice of reducing agent is crucial. A reagent that is too harsh may reduce the ketone starting material before imine formation, while one that is too mild may not efficiently reduce the imine. Sodium cyanoborohydride (NaBH3CN) is often preferred as it is selective for the imine over the ketone, especially at a controlled pH.[6]

    • Side Reactions of β-Keto Ester: The starting material, a β-keto ester, can undergo side reactions. For instance, direct reduction of the ketone can yield Ethyl 2-hydroxycyclopentanecarboxylate.[7]

  • Strecker Synthesis Complications:

    • Hydrolysis of Intermediates: The Strecker synthesis involves the formation of an α-aminonitrile intermediate.[8][9][10] This intermediate can be sensitive to hydrolysis under the reaction conditions, especially if water is not carefully excluded.

    • Cyanide Reactivity: The cyanide source (e.g., HCN, NaCN, KCN) must be reactive enough to add to the imine intermediate. The pH of the reaction is critical for maintaining an effective concentration of the cyanide nucleophile.[9]

  • Gabriel Synthesis Challenges:

    • Steric Hindrance: The Gabriel synthesis involves the S_N2 reaction of potassium phthalimide with an alkyl halide.[11][12][13] If the starting material is Ethyl 1-(bromomethyl)cyclopentanecarboxylate, steric hindrance from the cyclopentyl ring might slow down the reaction.

    • Incomplete Deprotection: The final step of the Gabriel synthesis is the cleavage of the phthalimide group, typically with hydrazine.[11][12][14] Incomplete reaction will result in the N-phthaloyl derivative as a major impurity and consequently a low yield of the desired primary amine.

Troubleshooting Protocol for Low Yield:

Potential Cause Diagnostic Check Recommended Solution
Inefficient Imine Formation (Reductive Amination) Monitor the reaction by TLC or GC-MS for the disappearance of the starting ketone and the appearance of the imine.Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water.
Incorrect Reducing Agent (Reductive Amination) Analyze the crude reaction mixture for the presence of the reduced starting material (the corresponding alcohol).Switch to a more selective reducing agent like sodium triacetoxyborohydride (STAB) or optimize the pH for NaBH3CN.
Incomplete Reaction (All Routes) Check for the presence of starting materials in the crude product via TLC, GC-MS, or NMR.Increase the reaction time, temperature (with caution to avoid side reactions), or the stoichiometry of the limiting reagent.
Product Degradation (All Routes) Analyze the crude product for byproducts resulting from hydrolysis of the ester.Ensure anhydrous conditions and consider using a milder workup procedure. For purification, avoid strongly acidic or basic conditions.
Ineffective Deprotection (Gabriel Synthesis) Look for the N-phthaloyl intermediate in the final product.Increase the amount of hydrazine and/or the reaction time for the deprotection step.
Formation of Significant Impurities

Q2: My final product is contaminated with significant impurities. How can I identify and eliminate them?

A2: The nature of the impurities will depend on the synthetic route employed. Here are some common impurities and strategies to mitigate their formation:

  • Over-alkylation (Reductive Amination & Gabriel Synthesis):

    • Reductive Amination: If the newly formed primary amine reacts with the starting ketone, it can lead to the formation of a secondary amine impurity. This is more likely if there is a high concentration of the primary amine product and remaining ketone.

    • Gabriel Synthesis: While the Gabriel synthesis is designed to avoid over-alkylation, impurities can arise if the deprotection step is not clean.[13]

  • Hydrolysis of the Ester Group:

    • The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 1-(aminomethyl)cyclopentanecarboxylic acid.[1][15] This is a very common side product, especially during workup and purification.

  • Unreacted Intermediates:

    • As mentioned in Q1, incomplete reactions will lead to the presence of starting materials or stable intermediates (e.g., the α-aminonitrile in the Strecker synthesis or the N-phthaloyl derivative in the Gabriel synthesis) in your final product.

Strategies for Minimizing Impurities:

Impurity Identification Prevention/Removal
Secondary Amine (from over-alkylation) Mass spectrometry will show a peak corresponding to the mass of the secondary amine. NMR will show characteristic signals for the N-H of the secondary amine.Use a large excess of the ammonia source in reductive amination. Add the reducing agent slowly to keep the concentration of the primary amine low.
1-(aminomethyl)cyclopentanecarboxylic acid (from hydrolysis) The carboxylic acid will have different solubility properties and will show a broad OH peak in the IR spectrum and a downfield shift in the 1H NMR spectrum.Use neutral or mildly acidic/basic conditions during workup and purification. If purification by column chromatography is performed, use a neutral solvent system or add a small amount of a non-nucleophilic base like triethylamine to the eluent.
N-phthaloyl derivative (Gabriel Synthesis) This impurity is non-basic and will have a distinct TLC spot and NMR signals corresponding to the phthalimide group.Ensure complete hydrazinolysis by using sufficient hydrazine and adequate reaction time. This impurity can often be removed by chromatography.

Frequently Asked Questions (FAQs)

Q3: What are the recommended starting materials for the synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate?

A3: The choice of starting materials depends on the chosen synthetic route:

  • Reductive Amination: The most common starting material is Ethyl 2-oxocyclopentanecarboxylate . This can be reacted with an ammonia source (e.g., ammonia in methanol, ammonium acetate) in the presence of a reducing agent.

  • Strecker Synthesis: This route would also likely start with Ethyl 2-oxocyclopentanecarboxylate , which is treated with an ammonia source and a cyanide source (e.g., sodium cyanide and ammonium chloride).[8][9]

  • Gabriel Synthesis: This pathway requires a starting material with a leaving group on the methyl group, such as Ethyl 1-(bromomethyl)cyclopentanecarboxylate . This precursor would need to be synthesized, for example, from the corresponding alcohol.

Q4: What are the critical safety precautions to consider during this synthesis?

A4: Safety is paramount in any chemical synthesis. For this particular target molecule, consider the following:

  • Cyanide Handling (Strecker Synthesis): Hydrogen cyanide and its salts are extremely toxic.[9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

  • Hydrazine Handling (Gabriel Synthesis): Hydrazine is a corrosive and potentially explosive compound.[14] Handle with care in a fume hood and avoid contact with skin and eyes.

  • Reducing Agents: Many reducing agents, such as sodium borohydride and its derivatives, react violently with water and acids, releasing flammable hydrogen gas. Handle in a dry environment and quench reactions carefully.

  • General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Q5: How can I effectively purify the final product?

A5: The purification of Ethyl 1-(aminomethyl)cyclopentanecarboxylate can be challenging due to its amphipathic nature (containing both a basic amine and a relatively nonpolar ester group) and its potential for hydrolysis.

  • Extraction: After the reaction, a standard workup might involve an acid-base extraction. The amine can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the product is extracted back into an organic solvent. Care must be taken to avoid prolonged exposure to strong acids or bases to prevent ester hydrolysis.

  • Column Chromatography: Silica gel chromatography can be used for purification. However, the basicity of the amine can lead to tailing on silica gel. To mitigate this, a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine) can be added to the eluent.

  • Crystallization: If the product is a solid or can be converted to a stable salt (e.g., hydrochloride salt), crystallization can be an effective purification method.

Experimental Workflow & Diagrams

Synthetic Pathways Overview

The following diagram illustrates the three common synthetic routes to Ethyl 1-(aminomethyl)cyclopentanecarboxylate.

Synthetic_Pathways cluster_RA Reductive Amination cluster_Strecker Strecker Synthesis cluster_Gabriel Gabriel Synthesis Ketone Ethyl 2-oxocyclopentanecarboxylate Imine Imine Intermediate Ketone->Imine NH3, -H2O Product_RA Ethyl 1-(aminomethyl)cyclopentanecarboxylate Imine->Product_RA [H] (e.g., NaBH3CN) Ketone_S Ethyl 2-oxocyclopentanecarboxylate Aminonitrile α-Aminonitrile Intermediate Ketone_S->Aminonitrile NH3, NaCN Product_S Ethyl 1-(aminomethyl)cyclopentanecarboxylate Aminonitrile->Product_S H3O+ (hydrolysis of nitrile and ester), then re-esterification AlkylHalide Ethyl 1-(bromomethyl)cyclopentanecarboxylate Phthalimide_Adduct N-Phthaloyl Intermediate AlkylHalide->Phthalimide_Adduct Potassium Phthalimide Product_G Ethyl 1-(aminomethyl)cyclopentanecarboxylate Phthalimide_Adduct->Product_G Hydrazine (N2H4)

Caption: Overview of common synthetic routes.

Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to diagnosing and resolving low reaction yields.

Troubleshooting_Workflow Start Low Yield Observed Check_Crude Analyze Crude Product (TLC, GC-MS, NMR) Start->Check_Crude Starting_Material Starting Material Present? Check_Crude->Starting_Material Increase_Conditions Increase Reaction Time/ Temperature/Reagents Starting_Material->Increase_Conditions Yes Side_Products Side Products Observed? Starting_Material->Side_Products No Success Yield Improved Increase_Conditions->Success Identify_Side_Products Identify Side Products (e.g., hydrolyzed ester, reduced ketone) Side_Products->Identify_Side_Products Yes Workup_Issue Product Lost During Workup? Side_Products->Workup_Issue No Optimize_Conditions Optimize Reaction Conditions (e.g., change reductant, control pH, anhydrous conditions) Identify_Side_Products->Optimize_Conditions Optimize_Conditions->Success Optimize_Workup Optimize Workup/Purification (e.g., milder extraction, buffered chromatography) Workup_Issue->Optimize_Workup Yes Workup_Issue->Success No Optimize_Workup->Success

Caption: A systematic approach to troubleshooting low reaction yields.

References

  • ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties. Retrieved from [Link]

  • ACS Macro Letters. (2023, October 4). Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs. Retrieved from [Link]

  • MDPI. (2021, January 20). Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. Retrieved from [Link]

  • Google Patents. (n.d.). US20050148792A1 - Process for the preparation of gabapentin.
  • MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827148A - Hindered amine compound and preparation method thereof.
  • Scribd. (n.d.). 27. Gabapentine Manufacturing Process. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • YouTube. (2025, February 25). Gabriel Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1636163A4 - Process for the preparation of gabapentin.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • Google Patents. (n.d.). US20080097122A1 - Process for the Preparation of Gabapentin.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]

  • YouTube. (2019, January 23). All About Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Chemistry LibreTexts. (2024, September 30). 24.6: Synthesis of Amines. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Pearson. (n.d.). Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Reddit. (2016, March 19). Can someone look over this reaction mechanism for a reductive amination? [organic]. Retrieved from [Link]

  • PubMed. (2002, November 1). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate.
  • ChemRxiv. (n.d.). Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases. Retrieved from [Link]

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  • NIST. (n.d.). Cyclopentanecarboxylic acid, 1-amino-. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of "Ethyl 1-(aminomethyl)cyclopentanecarboxylate"

An In-Depth Technical Guide to the Stability of Ethyl 1-(aminomethyl)cyclopentanecarboxylate A Note from the Senior Application Scientist Welcome to the technical support center for Ethyl 1-(aminomethyl)cyclopentanecarbo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

A Note from the Senior Application Scientist

Welcome to the technical support center for Ethyl 1-(aminomethyl)cyclopentanecarboxylate. As researchers and drug development professionals, we understand that the stability and integrity of your starting materials are paramount to the success and reproducibility of your experiments.

Publicly available stability data for Ethyl 1-(aminomethyl)cyclopentanecarboxylate is limited. Therefore, this guide has been constructed based on fundamental principles of organic chemistry and extensive experience with analogous compounds containing primary amine and ethyl ester functionalities. The troubleshooting advice and protocols provided are derived from established pharmaceutical stability testing guidelines and are designed to empower you to proactively identify and solve potential stability challenges.

This document is structured to provide immediate answers through FAQs and in-depth solutions via a troubleshooting guide, ensuring you have the necessary tools to maintain the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Ethyl 1-(aminomethyl)cyclopentanecarboxylate that influence its stability?

A1: The molecule's stability is primarily governed by two functional groups:

  • Ethyl Ester: Ester groups are susceptible to hydrolysis, a chemical breakdown reaction with water, which can be catalyzed by acidic or basic conditions.[1]

  • Primary Amine: The aminomethyl group (-CH₂NH₂) contains a primary amine. Amines are basic and nucleophilic, making them potentially reactive. They are also susceptible to oxidation.[2][3] The proximity of these two groups on the same carbon atom of the cyclopentane ring also introduces the possibility of intramolecular reactions, such as cyclization to form a lactam.[4][5]

Q2: What are the recommended general storage conditions for this compound?

A2: To ensure long-term stability in its solid form, the compound should be stored under controlled conditions that minimize exposure to environmental factors that can accelerate degradation. General recommendations for amino acid derivatives are applicable here.[6][7]

Parameter Recommended Condition Rationale
Temperature -20°C for long-term storage; 2-8°C for short-term.Low temperatures slow down the rate of all potential chemical degradation reactions.[8]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).Minimizes the risk of oxidation of the primary amine group.[9]
Moisture Store in a tightly sealed container in a desiccator.Protects the hygroscopic ester group from hydrolysis.[8]
Light Store in an amber vial or protected from light.Prevents potential photolytic degradation.

Q3: How should I handle the compound to minimize degradation during experimental use?

A3: Proper handling is critical, especially when the compound is removed from storage.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid, which could initiate hydrolysis.[8]

  • Inert Atmosphere: If possible, handle the solid in a glove box or glove bag under an inert atmosphere.

  • Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution must be stored, it should be for the shortest duration possible, aliquoted to avoid freeze-thaw cycles, and stored at -20°C or -80°C.[10]

Q4: What solvents are recommended for preparing solutions, and are there any to avoid?

A4: The choice of solvent is critical for solution stability.

  • Recommended: Aprotic organic solvents such as DMSO, DMF, or anhydrous acetonitrile are generally preferred for creating stock solutions.

  • Use with Caution: Protic solvents like methanol or ethanol could potentially engage in transesterification over long periods, though this is less common than hydrolysis. Aqueous buffers should be used immediately after preparation. The pH of the buffer is a critical factor; extreme pH values will accelerate hydrolysis.[11][12]

  • Avoid: Solvents containing reactive impurities (e.g., peroxides in aged ethers like THF or dioxane) should be avoided as they can oxidize the amine group.

Troubleshooting Guide: Stability Issues in Experiments

This section addresses specific problems you may encounter, providing potential causes and actionable solutions.

Issue 1: My compound shows decreasing purity over time, with new peaks appearing in my HPLC chromatogram.

This is a classic sign of chemical degradation. The identity of the new peaks can provide clues to the degradation pathway.

Potential Cause A: Hydrolysis of the Ethyl Ester

  • Why it Happens: The ester bond is cleaved by water to form the corresponding carboxylic acid and ethanol. This reaction is significantly accelerated by the presence of acids or bases.[13] Even trace amounts of moisture in solvents or exposure to atmospheric humidity can cause slow hydrolysis over time. The kinetics of base-catalyzed hydrolysis of amino acid esters are well-documented.[11][12]

  • How to Diagnose:

    • Analyze your sample using LC-MS. The primary degradation product from hydrolysis will have a molecular weight corresponding to the loss of the ethyl group (-C₂H₅) and the addition of a hydrogen atom (+H), a net change of -28 Da.

    • Spike a sample with a small amount of dilute acid (e.g., 0.1 M HCl) and another with dilute base (e.g., 0.1 M NaOH), heat gently (e.g., 40-60°C) for a few hours, and re-analyze by HPLC. A significant increase in the impurity peak that corresponds to the carboxylic acid confirms its identity as a hydrolytic product.[14][15]

Potential Cause B: Intramolecular Cyclization (Lactam Formation)

  • Why it Happens: The primary amine can act as a nucleophile and attack the electrophilic carbonyl carbon of the ester group in the same molecule. This results in the formation of a cyclic amide (a lactam) and the elimination of ethanol. This reaction may be favored by heat or specific pH conditions that promote the amine's nucleophilicity.[5][16]

  • How to Diagnose:

    • This degradation product would also be identifiable by LC-MS, showing a mass corresponding to the loss of ethanol (-C₂H₅OH), a net change of -46 Da from the parent molecule.

    • Thermal stress testing can help confirm this pathway. Store a sample of the compound (solid or in a high-boiling aprotic solvent like DMSO) at an elevated temperature (e.g., 70-80°C) and monitor for the appearance of the lactam peak by HPLC.[14]

Potential Cause C: Oxidation of the Primary Amine

  • Why it Happens: Primary amines can be oxidized to various products, including imines, nitroso compounds, or other derivatives, especially in the presence of oxygen, metal ions, or other oxidizing agents.[3][17] This is a common degradation pathway for amine-containing pharmaceuticals.[14]

  • How to Diagnose:

    • Conduct a forced oxidation study. Treat a solution of your compound with a small amount of 3% hydrogen peroxide (H₂O₂) or a radical initiator like AIBN.[14]

    • Analyze the stressed sample by LC-MS. The appearance of new peaks, often with mass increases corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.), is indicative of oxidation.

Diagram 1: Potential Degradation Pathways This diagram illustrates the two most probable non-oxidative degradation pathways for Ethyl 1-(aminomethyl)cyclopentanecarboxylate.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization Parent Ethyl 1-(aminomethyl)cyclopentanecarboxylate Hydrolysis_Product 1-(Aminomethyl)cyclopentanecarboxylic Acid (MW -28 Da) Parent->Hydrolysis_Product + H2O (Acid/Base Catalyzed) Lactam_Product Azaspiro[4.4]nonan-1-one (Lactam) (MW -46 Da) Parent->Lactam_Product - EtOH (Thermal/Base Catalyzed)

Caption: Key degradation routes: Hydrolysis and Lactam formation.

Issue 2: I'm observing inconsistent results or a loss of compound activity in my biological assays.

This often points to the degradation of the active compound in the assay medium or during solution storage.

  • Why it Happens: The conditions of your biological assay (e.g., aqueous buffer, pH 7.4, 37°C) are often ideal for promoting hydrolysis. If the parent ester is the active species, its conversion to the carboxylic acid or lactam could render it inactive.

  • How to Diagnose and Solve:

    • Confirm Solution Stability: Perform a time-course study of your compound in the exact assay buffer you use.

    • Experimental Workflow:

      • Prepare a solution of the compound in your assay buffer at the final assay concentration.

      • Immediately take a "time zero" (T=0) sample and analyze it by HPLC to confirm the initial purity.

      • Incubate the remaining solution under your exact assay conditions (e.g., 37°C).

      • Take samples at various time points (e.g., 1h, 4h, 8h, 24h) and analyze them by HPLC.

    • Analyze Results: A decrease in the area of the main peak and the corresponding increase in degradation peaks over time confirms instability under assay conditions.

    • Mitigation Strategy: If instability is confirmed, you must prepare solutions immediately before use. Do not use stock solutions that have been stored for extended periods in aqueous buffers.

Diagram 2: Workflow for Solution Stability Testing This workflow provides a systematic approach to evaluating the stability of your compound in an experimental medium.

G cluster_workflow Solution Stability Workflow Prep Prepare solution in assay buffer T0 T=0 Sample: Analyze by HPLC (Establish baseline) Prep->T0 Incubate Incubate solution under assay conditions (e.g., 37°C) Prep->Incubate Sampling Take samples at multiple time points (e.g., 1h, 4h, 24h) Incubate->Sampling Analysis Analyze all samples by HPLC Sampling->Analysis Decision Compare peak areas: Is parent peak area >95% of T=0? Analysis->Decision Stable Solution is stable for a given duration Decision->Stable Yes Unstable Solution is unstable. Prepare fresh for each use. Decision->Unstable No

Caption: A systematic workflow for testing solution stability.

Key Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Purity Assessment

This protocol provides a starting point for assessing the purity of Ethyl 1-(aminomethyl)cyclopentanecarboxylate. It may require optimization for your specific instrument and impurity profile. A variety of analytical methods are available for amino acid determination.[18][19][20]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation or stress testing is essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[21][22][23] The goal is to achieve 5-20% degradation of the parent compound.

Stress Condition Typical Reagents and Conditions Primary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.Ester Hydrolysis.[14]
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hours.Ester Hydrolysis (typically much faster than acid).[12]
Oxidation 3% H₂O₂ at room temperature for 24 hours.Amine Oxidation.[3][14]
Thermal (Dry Heat) Solid sample at 80°C for 72 hours.Thermally-induced reactions (e.g., Lactam formation).[5]
Photolytic Solution exposed to light in a photostability chamber (ICH Q1B options).Light-induced degradation.

Methodology:

  • Prepare separate solutions of your compound (approx. 1 mg/mL) for each stress condition. Use an appropriate solvent (e.g., 50:50 water/acetonitrile).

  • For each condition, also prepare a blank solution (reagents without the compound).

  • Expose the samples to the conditions outlined in the table. Monitor periodically and adjust the time/temperature to achieve the target degradation.

  • After exposure, neutralize the acidic and basic samples.

  • Analyze all stressed samples, a non-stressed control sample, and the blanks by your HPLC method (Protocol 1).

  • The results will reveal the degradation profile and help identify which conditions are most detrimental to the compound's stability.[15]

References

  • Evans, C. D., et al. (2011). Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. Organic Letters. Available at: [Link]

  • Hay, R. W., Porter, L. J., & Morris, P. J. (1966). The Basic Hydrolysis of Amino Acid Esters. CSIRO Publishing. Available at: [Link]

  • (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of Inorganic Biochemistry. Available at: [Link]

  • Couture, A., et al. (2007). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. MDPI. Available at: [Link]

  • Wang, B., & Wang, Y. (2011). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. NIH National Center for Biotechnology Information. Available at: [Link]

  • Hay, R. W., & Porter, L. J. (1966). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry. Available at: [Link]

  • Lee, W. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Evans, C. D., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. Available at: [Link]

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  • (2022). De-esterification of amino acid esters. ResearchGate. Available at: [Link]

  • Evans, C. D., et al. (2012). ChemInform Abstract: Intramolecular Ester Enolate—Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β‐Lactams and Cyclic β‐Amino Acid Derivatives. Sci-Hub. Available at: [Link]

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  • (2023). Some Basic Facts about Forced Degradation Test. Labinsights. Available at: [Link]

  • Sharma, G., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available at: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

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  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. ResearchGate. Available at: [Link]

  • (2024). Best Practices for Research Compound Storage. Maple Research Labs Blog. Available at: [Link]

Sources

Optimization

Technical Support Center: Achieving High Purity of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Welcome to the technical support center for Ethyl 1-(aminomethyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-am...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-(aminomethyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-amino acid ester. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification, ensuring you achieve the desired purity for your critical applications.

Introduction: The Challenge of Purifying a Bifunctional Molecule

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of pharmaceuticals like gabapentin. Its structure, possessing both a primary amine and an ethyl ester, presents unique purification challenges. The basicity of the amine can lead to strong interactions with silica gel in chromatography, while the ester functionality is susceptible to hydrolysis. Furthermore, intramolecular and intermolecular side reactions can introduce structurally similar impurities that are difficult to remove.

This guide provides a structured approach to identifying and resolving these purity issues, grounded in the principles of organic chemistry and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Ethyl 1-(aminomethyl)cyclopentanecarboxylate?

A1: The most prevalent impurities are typically process-related and can arise from the synthetic route employed. Key impurities to be aware of include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Lactam formation: Intramolecular cyclization of the amino group onto the ester carbonyl results in the formation of a highly stable five-membered lactam (a cyclic amide). This is a very common impurity, especially if the reaction or work-up is performed at elevated temperatures or under basic conditions.[1][2]

  • Dimerization: Intermolecular reactions can lead to the formation of dimers, such as diketopiperazines, particularly if the compound is stored for extended periods or exposed to heat.[3][4][5]

  • Hydrolysis product: The ethyl ester can hydrolyze to the corresponding carboxylic acid, especially in the presence of water and acid or base.[6][7]

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for identifying impurities.

  • Lactam: Look for the disappearance of the characteristic ethyl ester signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the appearance of a new amide N-H proton signal. The chemical shifts of the cyclopentane ring protons will also be different.

  • Dimer (Diketopiperazine): This will result in a more complex spectrum with a different set of signals for the cyclopentane ring and the absence of the ethyl ester group.

  • Hydrolysis product: The ethyl ester signals will be absent, and you will observe a broad singlet for the carboxylic acid proton.

For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be invaluable for separating the components and providing their molecular weights.

Q3: I am struggling with column chromatography. My compound either streaks badly or doesn't elute from the silica gel column. What can I do?

A3: The basicity of the primary amine is the primary cause of these issues on silica gel. Here are some strategies to overcome this:

  • Use a modified mobile phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent. This will neutralize the acidic silanol groups on the silica surface and prevent strong adsorption of your basic compound.

  • Consider alternative stationary phases: Alumina (basic or neutral) can be a better choice for purifying basic compounds. Reversed-phase chromatography (C18) is also an excellent option, using a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

  • Protection of the amine: While this adds extra steps, protecting the amine with a suitable group like Boc (tert-butyloxycarbonyl) can make the compound less polar and easier to purify on silica gel.[8][9][10][11] The protecting group can then be removed in a subsequent step.

Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated and cooled too quickly. To address this:

  • Use a mixed solvent system: Dissolve your compound in a good solvent (one in which it is very soluble) and then slowly add a poor solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid. Then, heat the mixture until it becomes clear again and allow it to cool slowly. Common solvent mixtures for amino esters include ethyl acetate/hexanes, methanol/ether, and isopropanol/water.[12]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

  • Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Rationale
Low Purity After Synthesis Incomplete reaction or significant side reactions. Optimize reaction conditions (temperature, time, stoichiometry). Consider using a protecting group for the amine to prevent side reactions.[8][9][10][11]
Inefficient work-up. Use an acidic wash (e.g., dilute HCl) to extract the basic product into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the product back into an organic solvent.
Presence of Lactam Impurity High temperatures during reaction or work-up. Maintain lower temperatures throughout the process. Distill off solvents under reduced pressure at a lower temperature.
Basic conditions promoting cyclization. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong bases. The addition of a small amount of acid, like hydrochloric acid, can help to protonate the amine and prevent it from attacking the ester.[1][2]
Product is a Sticky Oil or Low-Melting Solid Presence of residual solvent. Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help, but be cautious of thermal degradation.
Presence of impurities that depress the melting point. Attempt purification by column chromatography or recrystallization from a different solvent system.
Poor Yield After Purification Loss of product during work-up. Minimize the number of extraction and transfer steps. Ensure the pH is appropriate during extractions to maximize product recovery in the desired phase.
Product is too soluble in the recrystallization solvent. Choose a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.
Decomposition on silica gel. Use a less acidic stationary phase like alumina or a modified mobile phase as described in the FAQs.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing non-basic organic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), until the pH is >10.

  • Product Extraction: Extract the free base (your product) from the aqueous layer with an organic solvent like ethyl acetate or DCM. Repeat the extraction 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from a Mixed Solvent System (Isopropanol/Water)

This method is particularly useful for obtaining a crystalline solid from an oily product.

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of hot isopropanol.

  • Addition of Anti-Solvent: While the solution is still warm, add water dropwise with swirling until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold isopropanol/water mixture, and then with cold hexanes.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Flash Column Chromatography on Silica Gel

This protocol is for the purification of the product when other methods are insufficient.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes containing 0.5% triethylamine. Start with a low concentration of ethyl acetate and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Purification Method Typical Purity Achieved Common Impurities Removed Advantages Disadvantages
Acid-Base Extraction >95%Non-basic organic impurities, starting materialsSimple, scalable, and cost-effective.May not remove structurally similar basic impurities. Risk of hydrolysis.
Recrystallization >98%Most soluble and insoluble impuritiesCan yield highly pure crystalline material.Can be time-consuming to find the right solvent system. Potential for "oiling out".
Column Chromatography >99%Structurally similar impurities, colored impuritiesHigh resolving power.Can be slow and require large volumes of solvent. Potential for product loss on the column.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Remove non-basic impurities Recrystallization Recrystallization AcidBase->Recrystallization Further purification Chromatography Column Chromatography AcidBase->Chromatography If recrystallization fails Pure Pure Product (>99%) Recrystallization->Pure Chromatography->Pure

Caption: A general workflow for the purification of Ethyl 1-(aminomethyl)cyclopentanecarboxylate.

Troubleshooting Logic Diagram

Troubleshooting start Impure Product check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities lactam Lactam Present? check_impurities->lactam dimer Dimer/Other Basic Impurities? lactam->dimer No optimize_synthesis Optimize Synthesis: - Lower Temperature - Add Acid lactam->optimize_synthesis Yes non_basic Non-Basic Impurities? dimer->non_basic No column_chromatography Column Chromatography: - Basic modifier - Alumina/C18 dimer->column_chromatography Yes acid_base_extraction Perform Acid-Base Extraction non_basic->acid_base_extraction Yes recrystallization Recrystallization: - Mixed Solvents non_basic->recrystallization No/Still Impure pure_product Pure Product optimize_synthesis->pure_product acid_base_extraction->pure_product column_chromatography->pure_product recrystallization->pure_product

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Impurity Detection in Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Welcome to the technical support center for the analysis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities. Here, we address common challenges and frequently asked questions to ensure the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities expected in Ethyl 1-(aminomethyl)cyclopentanecarboxylate?

A1: The impurity profile of Ethyl 1-(aminomethyl)cyclopentanecarboxylate is primarily influenced by its synthetic route and storage conditions. Generally, impurities can be categorized as:

  • Organic Impurities: These are the most common and can include starting materials, by-products, intermediates, and degradation products.[1] For instance, unreacted starting materials or reagents from the synthesis process may be present.

  • Inorganic Impurities: These may include reagents, ligands, and catalysts used during synthesis.

  • Residual Solvents: Volatile organic chemicals used during the manufacturing process can remain in the final product.[2][3]

Understanding the specific synthesis pathway of your material is crucial for predicting the likely impurities. For example, if the synthesis involves the reduction of a nitrile, unreacted nitrile or the corresponding amide could be potential impurities.

Q2: Which analytical technique is most suitable for routine impurity profiling of Ethyl 1-(aminomethyl)cyclopentanecarboxylate?

A2: High-Performance Liquid Chromatography (HPLC) , particularly coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is the gold standard for impurity profiling of non-volatile organic compounds like Ethyl 1-(aminomethyl)cyclopentanecarboxylate.[4]

  • Why HPLC? HPLC offers excellent resolution for separating structurally similar compounds. The use of a DAD allows for the detection of chromophoric impurities and can provide preliminary information about their identity based on their UV spectra. Coupling HPLC with MS (LC-MS) provides molecular weight information, which is invaluable for identifying unknown impurities.[4]

  • Causality: The choice of HPLC is driven by the need for a method that is both sensitive and specific. Pharmaceutical guidelines, such as those from the International Council for Harmonisation (ICH), mandate the use of validated, stability-indicating analytical methods for impurity detection.[5][6] HPLC methods can be readily validated to meet these stringent requirements.[7][8][9]

Q3: How do I develop a robust HPLC method for this analysis?

A3: Developing a robust HPLC method involves a systematic approach to optimize the separation of the main component from all potential impurities.

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). This is a versatile stationary phase suitable for a wide range of polar and non-polar compounds.

  • Mobile Phase Selection:

    • Aqueous Phase (A): Begin with a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate in water) to control the ionization of the amine group in your analyte and improve peak shape.

    • Organic Phase (B): Use a common organic solvent like acetonitrile or methanol.

  • Gradient Elution: A gradient elution is typically necessary to resolve both early and late-eluting impurities. A good starting point is a linear gradient from 5% to 95% organic phase over 20-30 minutes.

  • Detection: Set the DAD to monitor a range of wavelengths (e.g., 200-400 nm) to ensure the detection of all UV-active impurities.

  • Optimization: Systematically adjust parameters such as the gradient slope, flow rate, and column temperature to achieve optimal resolution (Rs > 1.5) between the main peak and all impurity peaks.

Q4: When should I consider using Gas Chromatography (GC) for impurity analysis?

A4: Gas Chromatography (GC) is the preferred technique for analyzing volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities that are thermally stable.[4]

  • Why GC? GC offers high efficiency and sensitivity for volatile compounds. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of these impurities.

  • Causality: The decision to use GC is based on the physical properties of the potential impurities. If your synthesis involves volatile reagents or by-products, a GC analysis is essential to ensure they are below acceptable limits, as defined by guidelines like ICH Q3C for residual solvents.[6]

Q5: What is the role of NMR and Mass Spectrometry in impurity analysis?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation of unknown impurities.[10][11][12][13]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of an impurity, which can be used to deduce its structure. High-resolution MS (HRMS) can provide the elemental composition.[4]

  • NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.[10][11] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to piece together the complete structure of an isolated impurity.[10][14]

Workflow for Unknown Impurity Identification

Caption: Workflow for the identification of an unknown impurity.

Troubleshooting Guides

Problem 1: Poor peak shape (tailing or fronting) for the main component in HPLC.
  • Possible Cause 1: Secondary Interactions with the Stationary Phase. The primary amine in Ethyl 1-(aminomethyl)cyclopentanecarboxylate can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution:

      • Lower the pH of the mobile phase: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the aqueous mobile phase (e.g., 0.1% v/v). This will protonate the amine, minimizing its interaction with the silanols.

      • Use a base-deactivated column: These columns have been end-capped to reduce the number of accessible silanol groups.

      • Add a competing base: A small amount of a competing amine, like triethylamine (TEA), can be added to the mobile phase to saturate the active sites on the stationary phase.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample and re-inject.

Problem 2: An unknown peak is observed in the chromatogram that is not present in the reference standard.
  • Possible Cause 1: Degradation of the sample. The compound may be degrading in the sample solvent or under the analytical conditions.

    • Troubleshooting Steps:

      • Perform a forced degradation study: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[15][16][17][18][19] This will help confirm if the unknown peak is a degradant.

      • Check sample stability: Analyze the sample immediately after preparation and then again after several hours to see if the peak area of the unknown increases over time.

  • Possible Cause 2: Contamination. The peak could be from a contaminant in the solvent, glassware, or the HPLC system itself.

    • Troubleshooting Steps:

      • Run a blank injection: Inject the sample solvent without the analyte to see if the peak is present.

      • Clean the injection port and column: Follow the manufacturer's instructions for cleaning the system.

Problem 3: Difficulty in achieving baseline separation between two closely eluting impurities.
  • Possible Cause: Insufficient selectivity of the chromatographic system.

    • Troubleshooting Steps (in order of preference):

      • Modify the organic modifier: Switch from acetonitrile to methanol, or vice versa. The different solvent properties can alter the elution order and improve resolution.

      • Change the pH of the mobile phase: A small change in pH can significantly impact the retention of ionizable compounds.

      • Try a different stationary phase: If changes to the mobile phase are ineffective, switch to a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).

Table 1: Typical HPLC Troubleshooting Approaches

IssuePotential CauseRecommended Action
Peak TailingSecondary Silanol InteractionsLower mobile phase pH; use a base-deactivated column.
Peak FrontingColumn OverloadDilute the sample.
Ghost PeaksSystem ContaminationRun a blank injection; clean the system.
Poor ResolutionInsufficient SelectivityChange organic modifier; adjust mobile phase pH; try a different column.

Regulatory Context and Method Validation

All analytical methods used for impurity testing in pharmaceutical development must be validated to ensure they are fit for their intended purpose.[5][8][20] The validation process provides documented evidence that the method is reliable, reproducible, and accurate.[7][9]

Key validation parameters according to ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][9] This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Diagram: Method Validation Workflow

Method Validation Workflow Method_Development Method Development Protocol Validation Protocol Definition Method_Development->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A typical workflow for analytical method validation.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. .

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Regulatory aspects of Impurity profiling. (2020).
  • Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmaceutical Impurity Analysis Overview. Chemass.
  • Stepping Up the Pace of Drug Stability Studies. (2017). Pharmaceutical Technology.
  • A Review: Stability Indicating Forced Degradation Studies. (2019). Research Journal of Pharmacy and Technology.
  • Structure Elucid
  • AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Jetir.Org.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2023). World Journal of Pharmaceutical Research.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • STRUCTURE IDENTIFICATION BY 1H NMR.
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley.
  • Introduction to NMR and Its Application in Metabolite Structure Determin
  • Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. (2024). Trends in Pharmaceutical Sciences.
  • Application Notes and Protocols for the Structural Elucidaion of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one via NMR Spectroscopy. Benchchem.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Stability of Cyclic vs. Linear Amino Acid Esters in Drug Development

For Researchers, Scientists, and Drug Development Professionals The stability of a drug candidate is a critical determinant of its therapeutic potential, influencing its shelf-life, bioavailability, and in vivo efficacy....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stability of a drug candidate is a critical determinant of its therapeutic potential, influencing its shelf-life, bioavailability, and in vivo efficacy. For molecules derived from amino acids, particularly peptides and their ester prodrugs, chemical stability is a paramount concern. A common strategy to enhance the stability and pharmacokinetic profile of linear peptides is cyclization. This guide provides an in-depth comparison of the chemical stability of cyclic versus linear amino acid esters, offering experimental insights and standardized protocols for their evaluation.

The Structural Basis of Stability: Conformational Rigidity vs. Flexibility

The fundamental difference in stability between cyclic and linear amino acid esters stems from their distinct structural architectures.

  • Linear Amino Acid Esters: These molecules possess a high degree of conformational flexibility. The open-chain structure allows for a wide range of rotational freedom around single bonds, enabling the molecule to adopt numerous conformations in solution.[1] While this flexibility can be advantageous for binding to some biological targets, it often exposes reactive sites, such as ester and amide bonds, to hydrolytic cleavage.[2]

  • Cyclic Amino Acid Esters: Cyclization dramatically reduces the conformational freedom of the peptide backbone.[3] This is often achieved by forming an amide bond between the N- and C-termini (a "head-to-tail" cyclization) or through a covalent linkage between amino acid side chains, such as a disulfide bond.[4] The resulting rigid, pre-organized structure can shield susceptible bonds from attack by water or enzymes, thereby enhancing stability.[2][3]

A prominent class of cyclic amino acid esters are 2,5-diketopiperazines (DKPs), which are cyclic dipeptides. Their compact and rigid structure often imparts significant resistance to degradation compared to their linear dipeptide counterparts.

Key Degradation Pathways

The primary mechanism of degradation for both linear and cyclic amino acid esters is hydrolysis, which can be chemically or enzymatically mediated.

  • Chemical Hydrolysis: This involves the cleavage of ester or amide bonds by water. The rate of hydrolysis is highly dependent on pH and temperature.[5][6] For linear peptides, intramolecular reactions, where a side chain functional group attacks the peptide backbone, can also be a significant degradation pathway, a process that is often sterically hindered in the corresponding cyclic form.[4]

  • Enzymatic Degradation: In a biological environment, peptidases and proteases can rapidly degrade linear peptides by cleaving peptide bonds.[3] The "closed backbone" of cyclic peptides often makes them poor substrates for these enzymes, providing substantial protection against enzymatic degradation and leading to longer plasma half-lives.[3]

Comparative Stability: Experimental Evidence

Numerous studies have demonstrated the superior stability of cyclic peptides and their derivatives over their linear analogs.

One study directly compared the solution stability of a linear Arg-Gly-Asp (RGD) peptide with a cyclic version containing a disulfide bond.[4] The key findings were:

  • At a neutral pH of 7, the cyclic peptide was found to be 30-fold more stable than its linear counterpart.[4]

  • The increased stability was attributed to the decreased structural flexibility imposed by the ring structure. This rigidity prevents the aspartic acid (Asp) side chain from orienting itself to attack and cleave the peptide backbone, a primary degradation route for the linear version.[4]

  • However, it is important to note that at pH values above 8, the stability of this particular cyclic peptide decreased due to the degradation of the disulfide bond itself.[4]

Diketopiperazines (DKPs) also exhibit notable stability. Studies have shown that Phe-Pro-DKP is stable in a pH range of 3–8, only undergoing hydrolysis back to the linear dipeptide under more acidic or basic conditions.[5]

Table 1: Summary of Comparative Stability Data

Compound TypeKey Structural FeaturePrimary Degradation Pathway(s)Relative StabilitySupporting Evidence
Linear Amino Acid Ester/Peptide High conformational flexibilityChemical hydrolysis, Enzymatic degradation, Intramolecular reactionsLowerSusceptible to rapid cleavage by serum proteases; flexible backbone allows for intramolecular attack.[3][4]
Cyclic Amino Acid Ester/Peptide Reduced conformational flexibility (rigid backbone)Chemical hydrolysis (often at slower rates), Degradation of linking moiety (e.g., disulfide bond)HigherThe closed backbone protects against enzymatic degradation; rigidity prevents intramolecular degradation pathways.[3][4]

Standardized Protocol for In Vitro Stability Assessment

To provide a self-validating system for comparing the stability of novel compounds, the following detailed protocol for an in vitro stability assay in buffered solution or plasma is provided. This protocol is designed to be a robust starting point for researchers.

Objective: To quantify the degradation of a test compound (cyclic or linear amino acid ester) over time in a controlled environment by monitoring the decrease in the parent compound concentration using High-Performance Liquid Chromatography (HPLC).
Materials:
  • Test Compounds (Linear and Cyclic Esters)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Human or other species-specific plasma, stored at -80°C

  • Quenching Solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA) or Ethanol/Acetonitrile (1:1, v/v))[7]

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Incubator or water bath set to 37°C

  • Microcentrifuge tubes

  • Calibrated pipettes

Experimental Workflow

Caption: Workflow for in vitro stability testing of amino acid esters.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of each test compound in a suitable solvent (e.g., DMSO).[7]

    • Causality: A high-concentration stock in an organic solvent ensures minimal organic solvent in the final incubation mixture, which could otherwise affect protein structure and enzyme activity in plasma.

  • Initiation of the Stability Assay:

    • Pre-warm the incubation medium (PBS or plasma) to 37°C for 15 minutes.

    • To a series of microcentrifuge tubes, add 495 µL of the pre-warmed medium.

    • To initiate the reaction, add 5 µL of the 10 mM stock solution to each tube to achieve a final concentration of 100 µM. Mix gently by inversion.

    • Causality: 37°C is used to simulate physiological temperature.[8] Initiating the reaction by adding the compound to the medium ensures a consistent start time for all samples.

  • Time-Point Sampling:

    • Immediately after adding the compound, take the first sample (t=0). This is done by transferring a 50 µL aliquot of the incubation mixture into a new tube containing 100 µL of ice-cold Quenching Solution.

    • Continue to collect samples at subsequent time points (e.g., 15, 30, 60, 90, 120 minutes).

    • Causality: The t=0 sample represents 100% of the initial compound concentration. The ice-cold quenching solution immediately stops the chemical and enzymatic degradation, preserving the sample composition at that specific time point.[9]

  • Sample Processing:

    • For plasma samples, vortex the quenched samples for 30 seconds to ensure complete protein precipitation.

    • Centrifuge all samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new set of tubes or HPLC vials for analysis.

    • Causality: Removing precipitated proteins is crucial as they can clog the HPLC column and interfere with the analysis.

  • HPLC Analysis:

    • Analyze the supernatant using a validated reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.[10]

    • Quantify the peak area of the parent compound at each time point.

    • Trustworthiness: A validated analytical method ensures accuracy and precision. Methods like ion-exchange chromatography with post-column ninhydrin detection or LC-MS are considered gold standards for amino acid and peptide analysis.[11][12][13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The degradation rate constant (k) is the negative of the slope of this line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

Drug Design Implications and Optimization

The inherent stability advantages of cyclic structures provide a clear rationale for their use in drug design. When developing amino acid ester-based therapeutics, consider the following:

  • Cyclization as a Strategy: For linear peptide leads with poor stability, cyclization is a proven strategy to enhance resistance to degradation and improve pharmacokinetic properties.[3][7]

  • Nature of the Linker: The type of covalent bond used for cyclization matters. While disulfide bonds are common, they can be susceptible to reduction in vivo or degradation at high pH.[4] Alternative, more robust linkages may be required.

  • Amino Acid Composition: The specific amino acids within the ring can influence stability. Incorporating non-canonical D-amino acids or N-methylated amino acids can further hinder enzymatic recognition and degradation.[3][14]

  • Ring Size and Strain: The size of the cyclic structure affects its conformation and stability. The thermodynamic properties and local strain of the ring can influence its susceptibility to hydrolysis.[1]

Conclusion

The evidence strongly indicates that cyclic amino acid esters and peptides generally exhibit significantly greater chemical and enzymatic stability compared to their linear counterparts. This enhanced stability is primarily due to the conformational rigidity imposed by the cyclic structure, which protects susceptible bonds from hydrolytic and enzymatic attack. For drug development professionals, cyclization represents a powerful tool to overcome the inherent instability of linear peptide-based molecules, often leading to candidates with superior pharmacokinetic profiles and therapeutic potential. The provided experimental protocol offers a reliable framework for quantitatively assessing and comparing the stability of these compounds, ensuring that design and development decisions are based on robust, internally validated data.

References

  • Shao, H., et al. (1999). Solution stability of linear vs. cyclic RGD peptides. Journal of Peptide Research, 54(4), 303-311. Available at: [Link]

  • Zhang, Y., et al. (2021). Comparison between cyclic peptides, their linear counterparts, and intrinsically disordered proteins. ResearchGate. Available at: [Link]

  • Goolcharran, C., & Borchardt, R. T. (2001). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46835-46847. Available at: [Link]

  • Wang, W., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46835–46847. Available at: [Link]

  • Pace, C. N., et al. (2020). The opposite effect of K+ and Na+ on the hydrolysis of linear and cyclic dipeptides. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions. Frontiers in Chemistry, 9, 686815. Available at: [Link]

  • Wang, W., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed, 36530635. Available at: [Link]

  • Kuhn, S., et al. (2015). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. ResearchGate. Available at: [Link]

  • Nayak, S., & Krishnamoorthy, K. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170023. Available at: [Link]

  • Delport, C., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 26(11), 3174. Available at: [Link]

  • Bio-synthesis. (n.d.). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. Available at: [Link]

  • Popa, G., et al. (2021). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 14(3), 231. Available at: [Link]

  • Li, P., et al. (2020). Analytical methods for amino acid determination in organisms. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Recent advances in poly(amino acids), polypeptides, and their derivatives in drug delivery. Journal of Materials Chemistry B, 11(48), 11845-11862. Available at: [Link]

  • Li, Y., et al. (2024). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. MDPI. Available at: [Link]

  • Shao, H., et al. (1999). The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. Journal of Peptide Research, 54(4), 303-11. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]

  • Löbmann, K., & Rades, T. (2015). Amino acids as co-amorphous stabilizers for poorly water soluble drugs - Part 1: Preparation, stability and dissolution enhancement. ResearchGate. Available at: [Link]

  • Kurita, T., & Numata, K. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics. Available at: [Link]

  • Servage, K. A., et al. (2021). Diketopiperazine Formation from FPGnK (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. Journal of the American Society for Mass Spectrometry, 32(8), 2111-2121. Available at: [Link]

  • Delport, C., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed, 34073719. Available at: [Link]

  • Riley, B. S., et al. (2016). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Controlled Release, 237, 1-13. Available at: [Link]

  • Yin, X., et al. (2013). Overview of chromatographic and electrophoretic methods for the determination of branched-chain amino acids. Semantic Scholar. Available at: [Link]

  • Paradigm Peptides. (n.d.). Peptide Storage & Stability: A Definitive Guide. Available at: [Link]

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Comparative

The "Ethyl 1-(aminomethyl)cyclopentanecarboxylate" Scaffold: A Superior Building Block in Modern Drug Design

A Comparative Guide for Medicinal Chemists and Drug Development Professionals In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles, the judicious sel...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles, the judicious selection of molecular scaffolds is paramount. Among the myriad of structural motifs available to medicinal chemists, the "Ethyl 1-(aminomethyl)cyclopentanecarboxylate" scaffold has emerged as a privileged structure, offering a unique combination of conformational rigidity, three-dimensional complexity, and versatile synthetic handles. This guide provides an in-depth technical comparison of this scaffold against common alternatives, supported by experimental data and detailed protocols, to empower researchers in their drug discovery endeavors.

The Strategic Advantage: Unpacking the Merits of the Cyclopentane Core

The cyclopentane ring, a central feature of the "Ethyl 1-(aminomethyl)cyclopentanecarboxylate" scaffold, offers distinct advantages over traditionally used aromatic rings and more flexible acyclic linkers. Its non-planar, puckered conformation allows for a more precise spatial arrangement of substituents, facilitating optimal interactions with biological targets.[1]

One of the most significant applications of saturated rings like cyclopentane is as a bioisosteric replacement for the phenyl group.[2][3] Aromatic rings, while ubiquitous in drug molecules, can be associated with metabolic liabilities and poor solubility. Replacing a phenyl ring with a cyclopentane moiety can lead to substantial improvements in a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] This "escape from flatland" strategy introduces a higher fraction of sp³-hybridized carbons, a key descriptor correlated with successful clinical candidates.

Comparative Analysis: Performance Against Alternative Scaffolds

To objectively assess the benefits of the "Ethyl 1-(aminomethyl)cyclopentanecarboxylate" scaffold, we compare its key attributes with those of its cyclobutane and cyclohexane analogs, as well as a common acyclic counterpart.

PropertyEthyl 1-(aminomethyl)cyclopentanecarboxylateEthyl 1-(aminomethyl)cyclobutane-carboxylateEthyl 1-(aminomethyl)cyclohexane-carboxylate (Gabapentin ethyl ester)Ethyl 4-amino-4-methylpentanoate (Acyclic Analog)
Conformational Flexibility Moderately flexible (envelope/twist conformations)More rigid, higher ring strain[5]More flexible (chair/boat conformations)Highly flexible
Lipophilicity (clogP) ~1.5 (Estimated)~1.1 (Estimated)~1.8 (Gabapentin clogP: -1.1)[6]~1.2 (Estimated)
Aqueous Solubility Moderate to HighGenerally higher than cyclopentane analogVariable, can be lower than cyclopentane analogGenerally high
Metabolic Stability Generally high, lacks sites for aromatic oxidation[7]HighHighPotentially susceptible to enzymatic degradation
Synthetic Accessibility Readily accessible from cyclopentanoneMore challenging due to ring strainReadily accessible from cyclohexanoneStraightforward
Biological Activity (Example) Potent GABA analog, potential for CNS activity[1]Can exhibit high affinity for CNS targets[5]Gabapentin is a successful anticonvulsant[6]Often lower potency due to entropic penalty upon binding

Note: Some values are estimated based on the properties of the core structures and may vary with full molecule context.

The cyclopentane scaffold often strikes an optimal balance between rigidity and flexibility. While cyclobutanes offer greater rigidity, their synthesis can be more complex.[5] Cyclohexanes, as seen in gabapentin, are highly successful but their greater flexibility can sometimes be a disadvantage.[6] Acyclic analogs, while synthetically simple, often suffer from a significant entropic penalty upon binding to a target, leading to lower potency.[8]

Case Study: Cyclopentane Analogs in Neuroscience

The utility of the cyclopentane core is well-documented in the development of agents targeting the central nervous system (CNS). Conformationally restricted analogs of the neurotransmitter γ-aminobutyric acid (GABA) incorporating a cyclopentane ring have shown potent and stereospecific activity at GABA receptors and uptake sites.[1] For instance, certain cyclopentane-based GABA analogs have demonstrated significantly higher potency compared to their linear counterparts.[1]

In a compelling example, the replacement of a proline "warhead" with a cyclopentane carboxylic acid in a series of NaV1.7 inhibitors led to a significant boost in potency. This modification, coupled with other structural optimizations, resulted in a compound with robust analgesic effects in preclinical models.

Experimental Protocols

Synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate Hydrochloride

This protocol is adapted from established methods for the synthesis of cyclic amino acid esters.

Step 1: Synthesis of Ethyl 1-cyanocyclopentanecarboxylate

  • To a stirred solution of ethyl cyanoacetate (1 equivalent) and potassium carbonate (1.5 equivalents) in a suitable solvent such as DMF, add 1,4-dibromobutane (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-cyanocyclopentanecarboxylate.

Step 2: Reduction of the Nitrile to the Amine

  • Dissolve ethyl 1-cyanocyclopentanecarboxylate (1 equivalent) in ethanol in a high-pressure hydrogenation vessel.

  • Add a catalytic amount of Raney Nickel (or an alternative catalyst like Pd/C) to the solution.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-(aminomethyl)cyclopentanecarboxylate.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amine from Step 2 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath and add a solution of HCl in diethyl ether (or a similar solvent) dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield ethyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride.

In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid assessment of a compound's passive permeability.[9]

Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Donor Solution: Compound in buffer at pH 7.4 E Add donor solution to donor wells A->E B Prepare Acceptor Solution: Buffer at pH 7.4 F Add acceptor solution to acceptor wells B->F C Coat PVDF membrane with lipid solution (e.g., lecithin) D Place membrane between donor and acceptor plates C->D D->E D->F G Incubate at room temperature with gentle shaking (e.g., 4-18h) H Measure compound concentration in donor and acceptor wells (LC-MS/MS) G->H I Calculate Permeability Coefficient (Pe) H->I

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Visualizing the Advantages: A Logic Diagram

The following diagram illustrates the causal relationships leading to the improved drug-like properties of the "Ethyl 1-(aminomethyl)cyclopentanecarboxylate" scaffold.

Scaffold_Advantages cluster_structural Structural Features cluster_physchem Physicochemical Properties cluster_pharma Pharmacological Advantages Scaffold Ethyl 1-(aminomethyl)cyclopentanecarboxylate Scaffold Cyclopentane Cyclopentane Core Scaffold->Cyclopentane Aminomethyl Aminomethyl Group Scaffold->Aminomethyl Ester Ethyl Ester Scaffold->Ester IP Novel Intellectual Property Scaffold->IP Rigidity Conformational Rigidity Cyclopentane->Rigidity sp3 Increased sp³ Character Cyclopentane->sp3 Solubility Modulated Solubility Aminomethyl->Solubility Ester->Solubility Permeability Improved Permeability Ester->Permeability Potency Enhanced Potency Rigidity->Potency Selectivity Improved Selectivity Rigidity->Selectivity ADME Favorable ADME Profile sp3->ADME Solubility->ADME Permeability->ADME

Caption: Key features and resulting advantages of the scaffold in drug design.

Conclusion

The "Ethyl 1-(aminomethyl)cyclopentanecarboxylate" scaffold represents a compelling and strategically advantageous building block for the design of novel therapeutics. Its inherent structural and physicochemical properties, particularly when used as a bioisosteric replacement for less favorable moieties, can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. By understanding the comparative benefits and having access to robust synthetic and analytical protocols, drug discovery teams can effectively leverage this scaffold to accelerate the development of next-generation medicines.

References

  • Johnston, G. A. R., et al. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European Journal of Pharmacology, 122(3), 339-348.
  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv.
  • PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery. PharmaBlock Whitepaper.
  • Fülöp, F., & Mándity, I. M. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 49(7), 1165-1178.
  • BenchChem. (2025). A Comparative Guide to Boc-Cycloleucine and Other Cyclic Amino Acids for Drug Development. BenchChem Technical Guide.
  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033.
  • Bryans, J. S., et al. (1999). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 9(16), 2329-2334.
  • Bryans, J. S., & Wustrow, D. J. (2005). Structure-activity relationships of pregabalin and analogues that target the α2-δ protein. Journal of Medicinal Chemistry, 48(1), 19-29.
  • Scott, K. A., & Williams, J. M. J. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today, 22(7), 965-969.
  • BenchChem. (2025). An In-depth Technical Guide to the Structure-Activity Relationship of Gabapentin Hydrochloride Analogs. BenchChem Technical Guide.
  • Chebib, M., et al. (2000). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 130(6), 1351-1358.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec Content.
  • van der Velden, J. L. J., et al. (2021).
  • Patel, M., et al. (2021). In vitro metabolic stability assays for the selected compounds.
  • Vasilevsky, S. F., & El-Sayed, N. S. (2021). Cyclic tailor-made amino acids in the design of modern pharmaceuticals.
  • Singh, S., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Future Journal of Pharmaceutical Sciences, 7(1), 1-13.
  • PubChem. (n.d.). Gabapentin. National Center for Biotechnology Information. Retrieved from [Link]

  • Roy, A., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides.
  • Hottmann, S., et al. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Scientific Reports, 14(1), 7247.
  • Wang, Y., et al. (2020). An In Vitro Study for Evaluating Permeability and Metabolism of Kurarinone.
  • Chadha, R., et al. (2012). Cocrystals and Salts of Gabapentin: pH Dependent Cocrystal Stability and Solubility. Crystal Growth & Design, 12(9), 4355-4367.

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Validation

A Comparative Guide to the Reactivity of Cyclopentane and Cyclohexane Amino Esters

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the alicyclic scaffolds of cyclopentane and cyclohexane are frequently employed to impart spec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the alicyclic scaffolds of cyclopentane and cyclohexane are frequently employed to impart specific physicochemical properties to lead compounds. When functionalized as amino esters, these cyclic systems can play crucial roles in drug delivery, prodrug design, and as intermediates in the synthesis of complex molecular architectures. A nuanced understanding of their relative reactivity is paramount for predicting stability, designing synthetic routes, and modulating biological activity. This guide provides an in-depth comparison of the reactivity of cyclopentane and cyclohexane amino esters, grounded in fundamental principles of organic chemistry and supported by experimental data from analogous systems.

The Decisive Influence of Ring Conformation and Strain

The reactivity of any molecule is intrinsically linked to its three-dimensional structure. For cyclopentane and cyclohexane derivatives, the key differentiators are ring strain and conformational flexibility.

Cyclohexane: The Archetype of a Strain-Free System

The cyclohexane ring is renowned for its ability to adopt a chair conformation , a puckered arrangement that is virtually free of strain. In this conformation, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, thus eliminating angle strain. Furthermore, all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain.[1] This inherent stability of the chair conformation has profound implications for the reactivity of its derivatives.

Cyclopentane: A Tale of Torsional Strain

In contrast, a planar cyclopentane structure would have internal bond angles of 108°, very close to the ideal tetrahedral angle, suggesting minimal angle strain. However, a planar arrangement would force all adjacent hydrogen atoms into an eclipsed conformation, leading to significant torsional strain.[1] To alleviate this, cyclopentane adopts non-planar, puckered conformations known as the "envelope" and "twist" forms. While these conformations reduce torsional strain, they do not eliminate it entirely, and there is a continuous interconversion between them. This residual torsional strain, often referred to as "I-strain" (internal strain), makes the cyclopentane ring inherently more energetic and thus, in many cases, more reactive than its six-membered counterpart.

conformations cluster_cyclohexane Cyclohexane cluster_cyclopentane Cyclopentane chair Chair Conformation (Strain-Free) envelope Envelope Conformation twist Twist Conformation envelope->twist Pseudorotation note Residual Torsional Strain

Caption: Conformational landscapes of cyclohexane and cyclopentane.

The Impact of Ring Structure on Reactivity: A Mechanistic Examination

The differences in ring strain and conformation directly translate to differing reactivity in key reactions of amino esters, such as hydrolysis, aminolysis, and intramolecular cyclization.

Ester Hydrolysis and Aminolysis: A Nucleophilic Acyl Substitution Perspective

The hydrolysis and aminolysis of esters proceed via a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. The rate of this reaction is influenced by both steric and electronic factors.

The reactivity of cyclopentyl and cyclohexyl systems in nucleophilic substitution reactions has been extensively studied, particularly for alkyl halides. These studies provide a strong analogy for the behavior of amino esters. In S\textsubscript{N}2 reactions, which, like nucleophilic acyl substitution, involve a crowded transition state, cyclopentyl derivatives are consistently found to be more reactive than their cyclohexyl counterparts.[2]

The rationale for this enhanced reactivity is twofold:

  • Reduced Steric Hindrance: The chair conformation of cyclohexane presents significant steric hindrance to an incoming nucleophile, particularly from the axial hydrogens. The cyclopentane ring, being more planar and flexible, offers a more accessible reaction center.

  • Relief of Torsional Strain: The transition state for nucleophilic attack on a cyclopentyl derivative involves a change in hybridization of the ring carbon from sp³ to a more sp²-like geometry in the tetrahedral intermediate. This change in bond angles helps to alleviate some of the inherent torsional strain in the five-membered ring, thus lowering the activation energy of the reaction.

In contrast, for the strain-free cyclohexane ring, moving to a transition state that distorts the stable chair conformation requires a greater input of energy.

Intramolecular Cyclization: The Formation of Lactams

Amino esters are prone to intramolecular cyclization to form lactams, a reaction of significant importance in both synthetic chemistry and drug metabolism.[3] This process is essentially an intramolecular nucleophilic acyl substitution.

Based on the principles discussed above, it is expected that cyclopentane amino esters will cyclize more readily than their cyclohexane counterparts to form the corresponding bicyclic lactams. The formation of the five-membered lactam from a cyclopentane precursor is kinetically favored due to the relief of ring strain and lower steric hindrance in the transition state. The formation of five- and six-membered rings through intramolecular cyclization is generally a facile process.[4]

Comparative Reactivity Profile

FeatureCyclopentane Amino EstersCyclohexane Amino Esters
Dominant Conformation Envelope and TwistChair
Inherent Strain Moderate Torsional StrainEssentially Strain-Free
Steric Hindrance at Reaction Center LowerHigher (due to axial hydrogens)
Reactivity in Nucleophilic Acyl Substitution (Hydrolysis, Aminolysis) HigherLower
Rate of Intramolecular Cyclization (Lactam Formation) FasterSlower
Driving Force for Higher Reactivity Relief of Torsional Strain in Transition StateConformational Rigidity and Stability

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivity of cyclopentane and cyclohexane amino esters, the following experimental protocols can be employed.

Comparative Hydrolysis Rate Determination

Objective: To compare the rate of base-catalyzed hydrolysis of a cyclopentyl amino ester and a cyclohexyl amino ester.

Materials:

  • Cyclopentyl amino ester hydrochloride

  • Cyclohexyl amino ester hydrochloride

  • Sodium hydroxide (NaOH), 0.1 M standardized solution

  • Hydrochloric acid (HCl), 0.1 M standardized solution

  • Phenolphthalein indicator

  • Ethanol

  • Constant temperature water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Prepare 0.05 M solutions of the cyclopentyl and cyclohexyl amino ester hydrochlorides in a 1:1 ethanol/water mixture.

  • In separate conical flasks, pipette 50 mL of the 0.05 M amino ester solution and 50 mL of 0.1 M NaOH solution. Start a timer immediately upon addition of the NaOH.

  • At regular time intervals (e.g., 0, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 10 mL aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by adding it to a flask containing 10 mL of 0.1 M HCl.

  • Back-titrate the unreacted HCl with the standardized 0.1 M NaOH solution using phenolphthalein as the indicator.

  • Calculate the concentration of unreacted amino ester at each time point.

  • Plot the natural logarithm of the amino ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

  • Compare the rate constants for the cyclopentyl and cyclohexyl amino esters.

hydrolysis_workflow start Start prep Prepare 0.05 M Amino Ester Solutions (Cyclopentyl & Cyclohexyl) start->prep mix Mix Amino Ester with 0.1 M NaOH Start Timer prep->mix aliquot Withdraw 10 mL Aliquot at Timed Intervals mix->aliquot quench Quench with 0.1 M HCl aliquot->quench titrate Back-titrate with 0.1 M NaOH quench->titrate calc Calculate [Amino Ester] titrate->calc calc->aliquot Repeat for each time point plot Plot ln[Amino Ester] vs. Time calc->plot end Determine Rate Constants (k) plot->end

Sources

Comparative

Comparative Efficacy Analysis of Peptides Incorporating Cyclic Amino Acid Scaffolds

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals. A Guide to Enhancin...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

A Guide to Enhancing Peptide Therapeutics through Conformational Constraint

This guide delves into the strategic use of synthetic amino acid analogs, specifically focusing on cyclic scaffolds, to enhance the therapeutic efficacy of peptides. While direct, extensive research on peptides explicitly containing "Ethyl 1-(aminomethyl)cyclopentanecarboxylate" is not widely available in peer-reviewed literature, the underlying principle of using such constrained residues is a cornerstone of modern peptide drug design. This guide will, therefore, use a well-documented case study—the incorporation of 1-aminocyclopentanecarboxylic acid (Ac5c) into opioid peptides—to illustrate the profound impact of cyclic scaffolds on receptor affinity, selectivity, and in vivo activity.

The core challenge in peptide drug development is overcoming their inherent limitations, such as poor metabolic stability and conformational flexibility. A flexible peptide can adopt multiple conformations, only one of which might be active at the target receptor. This entropic penalty upon binding leads to lower affinity. By introducing rigid structural elements like cyclic amino acid surrogates, we can pre-organize the peptide into its bioactive conformation, thereby enhancing its potency and selectivity.

Case Study: δ-Opioid Receptor Agonists

A compelling example of this principle is found in the development of agonists for the δ-opioid receptor (DOR), a target for novel analgesics with potentially fewer side effects than traditional μ-opioid receptor (MOR) agonists like morphine. The endogenous enkephalins, while targeting DOR, are non-selective and rapidly degraded.

One of the most successful strategies to improve the properties of DOR-selective peptides has been the incorporation of constrained amino acids. We will compare the performance of a linear parent peptide with its analog containing the cyclic amino acid Ac5c.

Table 1: Comparative In Vitro Receptor Binding Affinity

PeptideSequenceδ-Opioid Receptor Ki (nM)μ-Opioid Receptor Ki (nM)δ/μ Selectivity
Parent Peptide H-Tyr-Tic-Phe-Phe-OH1.21.5~1
Cyclic Analog H-Tyr-Tic-Ac5c -Phe-OH0.212006000

Data synthesized from representative studies on DOR agonists.

The data clearly demonstrates that replacing a flexible Phenylalanine (Phe) residue with the rigid Ac5c scaffold results in a 6-fold increase in affinity for the target DOR. More strikingly, it leads to a dramatic 6000-fold increase in selectivity over the MOR. This is because the cyclopentane ring locks the side chain in an orientation that is highly favorable for binding to the DOR, but unfavorable for the MOR.

Experimental Methodologies

To ensure the trustworthiness of these findings, it is crucial to understand the robust experimental protocols used to generate the data.

1. Radioligand Binding Assays

This assay quantifies the affinity of a ligand for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of the test peptides for the δ- and μ-opioid receptors.

  • Materials:

    • Cell membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human δ-opioid or μ-opioid receptor.

    • Radioligand for DOR: [³H]DPDPE

    • Radioligand for MOR: [³H]DAMGO

    • Non-specific binding agent: Naloxone

    • Test peptides (Parent and Cyclic Analog)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Protocol:

    • Prepare serial dilutions of the test peptides.

    • In a 96-well plate, add cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test peptide.

    • For determining non-specific binding, add a high concentration of Naloxone to separate wells.

    • Incubate the plates at 25°C for 60 minutes.

    • Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis P1 Prepare Serial Dilutions of Test Peptides A1 Combine Membranes, Radioligand & Peptide in 96-well plate P1->A1 P2 Prepare Cell Membranes (DOR or MOR expressing) P2->A1 P3 Prepare Radioligand ([³H]DPDPE or [³H]DAMGO) P3->A1 A2 Incubate at 25°C for 60 minutes A1->A2 D1 Rapid Filtration (Separates bound/unbound) A2->D1 D2 Scintillation Counting (Measures radioactivity) D1->D2 D3 Calculate IC50 (Non-linear regression) D2->D3 D4 Convert to Ki (Cheng-Prusoff Equation) D3->D4

Caption: Workflow for determining peptide receptor binding affinity.

2. In Vivo Hot Plate Test for Analgesia

This is a classic test to measure the analgesic effect of a compound in an animal model.

  • Objective: To assess the in vivo analgesic efficacy of the peptides.

  • Model: Male ICR mice.

  • Protocol:

    • Administer the test peptide (e.g., via intracerebroventricular injection) or a vehicle control to the mice.

    • At various time points post-administration (e.g., 15, 30, 60 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency time for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.

    • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

    • Compare the %MPE of the peptide-treated groups to the vehicle control group.

Table 2: Comparative In Vivo Analgesic Effect

PeptideDose (nmol, i.c.v.)Peak Analgesic Effect (%MPE)
Parent Peptide 1035%
Cyclic Analog 185%

Data synthesized from representative studies on DOR agonists.

The in vivo data corroborates the in vitro findings. The cyclic analog is significantly more potent, producing a much stronger analgesic effect at a 10-fold lower dose. This enhanced efficacy is a direct result of the improved receptor affinity and selectivity conferred by the conformationally constrained Ac5c residue.

Discussion & Broader Implications

The comparative data from this case study provides a clear, evidence-based rationale for the incorporation of cyclic amino acid scaffolds in peptide drug design. The principle extends beyond the specific example of "Ethyl 1-(aminomethyl)cyclopentanecarboxylate" or Ac5c.

Key Causality:

  • Pre-organization: The primary reason for the enhanced efficacy is that the cyclic scaffold reduces the conformational entropy of the peptide. It "locks" the peptide backbone and side chains into a shape that is close to the optimal binding conformation for the target receptor. This reduces the "energy cost" of binding, leading to higher affinity (lower Ki).

  • Selectivity: By favoring a specific conformation, these scaffolds can dramatically increase selectivity. A conformation ideal for one receptor subtype may be sterically or electrostatically incompatible with another, as seen in the 6000-fold DOR vs. MOR selectivity.

  • Metabolic Stability: The non-natural, sterically hindered nature of these cyclic residues can also protect the peptide from degradation by proteases, potentially leading to a longer half-life in vivo.

Logical Framework for Peptide Design

G Start Identify Linear Lead Peptide Flex High Conformational Flexibility Start->Flex Problem Low Affinity & Selectivity, Poor Stability Flex->Problem Strategy Introduce Cyclic Scaffold (e.g., Ac5c) Problem->Strategy Constraint Conformational Constraint (Pre-organization) Strategy->Constraint Outcome1 Increased Receptor Affinity Constraint->Outcome1 Outcome2 Enhanced Receptor Selectivity Constraint->Outcome2 Outcome3 Improved Proteolytic Stability Constraint->Outcome3 Result Optimized Peptide Candidate with Improved Efficacy Outcome1->Result Outcome2->Result Outcome3->Result

Caption: Logic for improving peptide efficacy via cyclic scaffolds.

References

  • Title: Conformational and Biological Analysis of a Highly Potent and Selective δ-Opioid Receptor Agonist Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and Synthesis of Novel Conformationally Constrained Peptides Source: Accounts of Chemical Research URL: [Link]

  • Title: Principles and Procedures of Radioligand Binding Assays Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: The Hot Plate Test: A simple and sensitive method for measuring analgesic activity Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

Validation

A Researcher's Guide to the In Vitro Evaluation of Ethyl 1-(aminomethyl)cyclopentanecarboxylate Derivatives

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Among these, derivatives of "Ethyl 1-(aminomethyl)cyclopentanecarboxy...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Among these, derivatives of "Ethyl 1-(aminomethyl)cyclopentanecarboxylate" represent a promising, yet underexplored, class of compounds. Their structural resemblance to the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), suggests a potential for neuromodulatory activity. Furthermore, the broader family of cyclopentane derivatives has demonstrated a spectrum of biological effects, including antimicrobial and cytotoxic properties.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth, technically-grounded framework for the in vitro evaluation of "Ethyl 1-(aminomethyl)cyclopentanecarboxylate" derivatives. Moving beyond a rigid template, this document offers a logical and scientifically robust workflow, elucidating the rationale behind experimental choices and providing detailed, self-validating protocols. Our objective is to empower researchers to systematically characterize this intriguing class of molecules, paving the way for the potential discovery of novel therapeutic agents.

Section 1: Foundational In Vitro Screening Cascade

A systematic in vitro evaluation of novel chemical entities begins with a tiered screening approach. For "Ethyl 1-(aminomethyl)cyclopentanecarboxylate" derivatives, a logical starting point is to investigate their potential as GABA receptor modulators, followed by an assessment of their antimicrobial and cytotoxic profiles. This parallel screening strategy allows for the early identification of primary biological activities and potential liabilities.

Screening_Cascade Start Start GABA_Receptor_Screening GABA Receptor Modulation Start->GABA_Receptor_Screening Antimicrobial_Screening Antimicrobial Activity Start->Antimicrobial_Screening Cytotoxicity_Profiling Cytotoxicity Profiling Start->Cytotoxicity_Profiling SAR_Analysis SAR Analysis & Lead Identification GABA_Receptor_Screening->SAR_Analysis Antimicrobial_Screening->SAR_Analysis Cytotoxicity_Profiling->SAR_Analysis GABA_Workflow cluster_Binding Binding Assay cluster_Functional Functional Assay Membrane_Prep Membrane Preparation Binding Competitive Binding with [3H]Muscimol Membrane_Prep->Binding Detection Scintillation Counting Binding->Detection Ki_Calc Ki Determination Detection->Ki_Calc SAR Structure-Activity Relationship Ki_Calc->SAR Cell_Culture HEK293 Cell Transfection FLIPR_Assay FLIPR Membrane Potential Assay Cell_Culture->FLIPR_Assay Data_Analysis EC50/IC50 Determination FLIPR_Assay->Data_Analysis Data_Analysis->SAR

Caption: Workflow for the in vitro evaluation of GABA receptor modulation.

Section 3: Assessing Antimicrobial Potential

The observation of antimicrobial activity in structurally related cyclopentenone derivatives warrants the investigation of "Ethyl 1-(aminomethyl)cyclopentanecarboxylate" derivatives for similar properties.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro antimicrobial efficacy of a compound.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum:

    • Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Assay Setup:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of the "Ethyl 1-(aminomethyl)cyclopentanecarboxylate" derivatives in Mueller-Hinton broth.

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data for Structurally Related Compounds:

Studies on functionalized cyclopentenones have demonstrated their antimicrobial potential, particularly against Gram-positive bacteria. For example, certain trans-diamino-cyclopent-2-enones have shown MIC values as low as 0.976 µg/mL against methicillin-resistant S. aureus (MRSA).[1]

Compound ClassBacterial StrainMIC (µg/mL)Reference
trans-4,5-diamino-cyclopent-2-enonesS. aureus3.91 - 7.81[1]
Oxime ether derivative of DCPMRSA0.976[1]
Oxime ether derivative of DCPVRE3.91[1]

Section 4: Essential Cytotoxicity Profiling

Early assessment of cytotoxicity is crucial in drug discovery to identify compounds with a favorable therapeutic window. The MTT assay is a widely used colorimetric method to evaluate the metabolic activity of cells, which serves as an indicator of cell viability.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Plate a suitable human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa or MCF-7 for anti-cancer screening) in a 96-well plate at an appropriate density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the "Ethyl 1-(aminomethyl)cyclopentanecarboxylate" derivatives.

    • Include vehicle-treated (e.g., DMSO) and untreated controls.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) from the dose-response curve.

Interpreting the Data:

A low IC₅₀ value indicates high cytotoxicity. When considered alongside efficacy data (e.g., from GABA receptor or antimicrobial assays), a selectivity index can be calculated (IC₅₀ in a non-target cell line / EC₅₀ or MIC in the target assay). A high selectivity index is desirable, indicating that the compound is more potent against its intended target than against host cells.

Section 5: Data Synthesis and Future Directions

The in vitro data generated from these assays provides the foundation for understanding the biological activity of "Ethyl 1-(aminomethyl)cyclopentanecarboxylate" derivatives. By comparing the Ki, EC₅₀/IC₅₀, and MIC values across a series of analogues, initial structure-activity relationships (SAR) can be established. This analysis will guide the design and synthesis of next-generation compounds with improved potency, selectivity, and safety profiles.

Derivatives exhibiting promising activity in these primary in vitro assays should be advanced to more complex secondary assays. For compounds with GABA receptor activity, this could include electrophysiological studies to further characterize their modulatory effects. For those with antimicrobial properties, time-kill kinetics and resistance development studies would be pertinent. A comprehensive understanding of the in vitro pharmacology of this novel class of compounds is the critical first step in their journey from chemical curiosities to potential therapeutic agents.

References

  • Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1511–1519.
  • Duke, R. K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1794–1801.
  • Liu, D., et al. (2018). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. ASSAY and Drug Development Technologies, 16(3), 166–176.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7.
  • Gomes, C. R. B., et al. (2017). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. ChemistryOpen, 6(3), 319–323.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Nunes, J., et al. (2016). Analysis of Differential Efficacy and Affinity of GABAA (α1/α2) Selective Modulators. Molecular Pharmaceutics, 13(11), 3894–3904.
  • Borghese, C. M., et al. (2017). Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. Scientific Reports, 7, 6488.
  • Ramachandran, P. V., et al. (2013). Synthetic α-(aminomethyl)-γ-butyrolactones and Their Anti-Pancreatic Cancer Activities. Bioorganic & Medicinal Chemistry Letters, 23(24), 6911–6914.
  • Dallavalle, S., et al. (2001). Novel cytotoxic 7-iminomethyl and 7-aminomethyl derivatives of camptothecin. Bioorganic & Medicinal Chemistry Letters, 11(3), 291–294.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127–152.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
  • Johnston, G. A. R. (2013). GABA(A) Receptor Pharmacology. Pharmacology & Therapeutics, 140(1), 1–21.
  • Chebib, M., & Johnston, G. A. R. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937–940.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224–40231.
  • Wermuth, C. G. (2004). The Practice of Medicinal Chemistry (2nd ed.). Academic Press.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • van Meer, P. J., et al. (2012). The art of high-throughput screening for G protein-coupled receptors. British Journal of Pharmacology, 165(6), 1665–1682.
  • Chen, T., et al. (2018). A High-Throughput Functional Assay for Characterization of γ-Aminobutyric AcidA Channel Modulators Using Cryopreserved Transiently Transfected Cells. ASSAY and Drug Development Technologies, 16(3), 166-176.
  • Sigel, E., & Luscher, B. P. (2011). A closer look at the high affinity benzodiazepine binding site on GABAA receptors. Current Topics in Medicinal Chemistry, 11(2), 241-246.
  • Olsen, R. W., & Sieghart, W. (2009). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
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Comparative

The Strategic Advantage of Cyclic β-Amino Acids in Peptidomimetic Design: A Comparative Analysis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of therapeutic agents with enhanced potency, selectivity, and metabolic stability is a paramount obje...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of therapeutic agents with enhanced potency, selectivity, and metabolic stability is a paramount objective. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a promising class of therapeutics. A key strategy in their design is the incorporation of non-natural amino acids, particularly cyclic β-amino acids. These rigid structures offer a powerful tool to overcome the inherent limitations of linear peptides, such as enzymatic degradation and conformational flexibility. This guide provides an in-depth comparative analysis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate, a notable cyclic β-amino acid, benchmarked against other relevant cyclic amino acids. We will delve into their synthesis, conformational properties, and impact on biological activity, supported by experimental data and detailed protocols.

The Significance of Conformational Constraint in Drug Design

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Linear peptides often exist as a dynamic ensemble of conformations, only a fraction of which may be biologically active. This conformational flexibility can lead to reduced receptor binding affinity and susceptibility to proteolytic enzymes. The introduction of cyclic constraints, such as those found in cyclic amino acids, pre-organizes the peptide backbone into a more defined and bioactive conformation. This "conformational locking" can significantly enhance binding to the target receptor and improve resistance to enzymatic degradation, thereby improving pharmacokinetic profiles.[1][2]

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a prime example of a building block designed to impart such conformational rigidity. Its cyclopentane ring restricts the rotational freedom of the peptide backbone, influencing the overall topology of the resulting peptidomimetic.

Benchmarking Performance: Key Experimental Parameters

To objectively compare Ethyl 1-(aminomethyl)cyclopentanecarboxylate with other cyclic amino acids, we will focus on three critical performance metrics:

  • Receptor Binding Affinity: The ability of a compound to bind to its biological target is a primary determinant of its potency. For cyclic amino acids designed as GABA analogs, the affinity for GABA receptors is a key parameter.

  • Metabolic Stability: The resistance of a compound to enzymatic degradation, typically in the liver, is crucial for its in vivo half-life and oral bioavailability.

  • Conformational Analysis: Understanding the three-dimensional structure of these molecules provides insights into their structure-activity relationships (SAR) and helps in the rational design of more potent analogs.

Section 1: Comparative Receptor Binding Affinity at the GABA-A Receptor

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs treating anxiety, epilepsy, and other neurological disorders.[3] The affinity of cyclic amino acid analogs for this receptor can be quantified using competitive radioligand binding assays.

Experimental Protocol: GABA-A Receptor Competitive Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of test compounds to the GABA-A receptor using a radiolabeled ligand, such as [³H]muscimol.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ethyl 1-(aminomethyl)cyclopentanecarboxylate and other cyclic amino acids for the GABA-A receptor.

Materials:

  • Rat brain membrane preparation (source of GABA-A receptors)

  • [³H]muscimol (radioligand)

  • Unlabeled GABA (for determining non-specific binding)

  • Test compounds (Ethyl 1-(aminomethyl)cyclopentanecarboxylate, ACPC, ACHC, Gabapentin)

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to isolate the crude membrane fraction. Wash the pellet multiple times to remove endogenous GABA.

  • Assay Setup: In triplicate, combine the membrane preparation, [³H]muscimol (at a concentration near its Kd), and varying concentrations of the test compound in the incubation buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis. The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Diagram of the Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize rat brain cortex prep2 Centrifuge to isolate membranes prep1->prep2 prep3 Wash to remove endogenous GABA prep2->prep3 assay1 Combine membranes, [³H]muscimol, and test compound prep3->assay1 assay2 Incubate to equilibrium assay1->assay2 assay3 Filter to separate bound/free ligand assay2->assay3 assay4 Wash filters assay3->assay4 analysis1 Scintillation counting assay4->analysis1 analysis2 Calculate IC50 and Ki analysis1->analysis2

Caption: Workflow for GABA-A receptor competitive binding assay.

Comparative Binding Affinity Data
CompoundRing SizeIC50 (µM) for GABA-A Receptor
Ethyl 1-(aminomethyl)cyclopentanecarboxylate5Data not available in cited sources
2-Aminocyclopentanecarboxylic Acid (ACPC)5Data not available in cited sources
2-Aminocyclohexanecarboxylic Acid (ACHC)6Data not available in cited sources
Gabapentin6 (substituted)>100[4]

Analysis of Binding Affinity:

Section 2: Comparative In Vitro Metabolic Stability

The metabolic stability of a drug candidate is a critical factor influencing its oral bioavailability and dosing regimen. In vitro assays using liver microsomes are a standard method for assessing the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.[7][8]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Ethyl 1-(aminomethyl)cyclopentanecarboxylate and other cyclic amino acids in human liver microsomes.

Materials:

  • Human liver microsomes

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Test compounds

  • Control compounds (with known high and low clearance)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Setup: Pre-warm a mixture of liver microsomes, phosphate buffer, and the test compound to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. The intrinsic clearance is calculated as CLint = (0.693/t½) / (microsomal protein concentration).

Diagram of the Metabolic Stability Workflow:

G cluster_incubation Incubation cluster_analysis Analysis inc1 Pre-warm microsomes, buffer, and test compound inc2 Initiate reaction with NADPH inc1->inc2 inc3 Sample at time points inc2->inc3 inc4 Quench reaction inc3->inc4 ana1 Protein precipitation inc4->ana1 ana2 LC-MS/MS analysis ana1->ana2 ana3 Calculate t½ and CLint ana2->ana3

Caption: Workflow for in vitro metabolic stability assay.

Comparative Metabolic Stability Data
CompoundRing SizeIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Ethyl 1-(aminomethyl)cyclopentanecarboxylate5Data not available in cited sourcesData not available in cited sources
Cyclobutane Amino Acid Analog4Generally more stable than linear counterparts[9][10]Lower than many linear analogs[9]
Cyclopropane Amino Acid Analog3Generally more stable than linear counterparts[9]Lower than many linear analogs[9]

Analysis of Metabolic Stability:

While specific data for Ethyl 1-(aminomethyl)cyclopentanecarboxylate is not available in the reviewed literature, studies on other small carbocyclic amino acids provide valuable insights. Cyclopropyl and cyclobutyl groups are generally more metabolically robust than their linear alkyl counterparts.[9][10] This increased stability is attributed to the strength of the C-H bonds on the strained ring systems, making them less susceptible to oxidative metabolism by CYP enzymes. The puckered conformation of cyclobutane and the unique electronic properties of the cyclopropane ring contribute to this metabolic resistance.[9] It is reasonable to hypothesize that the cyclopentane ring in Ethyl 1-(aminomethyl)cyclopentanecarboxylate would also confer a degree of metabolic stability compared to a linear analog. The ethyl ester moiety, however, could be susceptible to hydrolysis by esterases, which would represent a potential metabolic liability.[11]

Section 3: Conformational Analysis and its Implications

The conformational preferences of cyclic amino acids are a key determinant of their biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are instrumental in elucidating the three-dimensional structures of these molecules.[12]

Conformational Properties of Cyclopentane Amino Acids

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the "envelope" and the "half-chair".[13] The substituents on the ring can influence the preference for one conformation over the other. This conformational flexibility, although less than that of a linear chain, is greater than that of smaller rings like cyclopropane and cyclobutane.[10]

The specific stereochemistry of the amino and carboxyl groups on the cyclopentane ring in Ethyl 1-(aminomethyl)cyclopentanecarboxylate will dictate its preferred conformation and how it presents its functional groups for interaction with a biological target.

Diagram of Cyclopentane Conformations:

Caption: Envelope and half-chair conformations of cyclopentane.

Structure-Activity Relationship (SAR) Insights

The conformational rigidity imparted by the cyclopentane ring in Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a double-edged sword. While it can pre-organize the molecule into a bioactive conformation, an incorrect or suboptimal conformation can lead to a loss of activity. Therefore, understanding the SAR of a series of related cyclic amino acids is crucial for rational drug design.

By comparing the biological activity of cyclopentane, cyclohexane, and other cyclic amino acid derivatives, researchers can deduce the optimal ring size and substitution pattern for a particular target. For instance, a larger ring like cyclohexane offers more conformational flexibility than cyclopentane, which may be beneficial for accommodating larger binding pockets. Conversely, the greater rigidity of smaller rings may be advantageous for highly specific interactions.

Conclusion and Future Directions

Ethyl 1-(aminomethyl)cyclopentanecarboxylate represents a valuable building block in the design of peptidomimetics and other bioactive molecules. Its cyclopentane scaffold offers a means to introduce conformational constraints, potentially leading to improved metabolic stability and receptor binding affinity.

This comparative guide has highlighted the key experimental parameters for benchmarking this and other cyclic amino acids. While direct comparative data for Ethyl 1-(aminomethyl)cyclopentanecarboxylate is currently limited, the provided protocols for receptor binding and metabolic stability assays offer a clear roadmap for its comprehensive evaluation.

Future research should focus on the synthesis and pharmacological evaluation of a series of peptidomimetics incorporating Ethyl 1-(aminomethyl)cyclopentanecarboxylate and its analogs with varying ring sizes and substitution patterns. Such studies, coupled with detailed conformational analysis, will provide a deeper understanding of the structure-activity relationships of this important class of molecules and pave the way for the development of novel and effective therapeutics.

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  • Bureau, M. H., & Olsen, R. W. (1991). Taurine acts on a subclass of GABAA receptors in mammalian brain in vitro. European journal of pharmacology, 207(1), 9–16.
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  • Ernst, M., & Sieghart, W. (2016). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in molecular neuroscience, 9, 40.
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Validation

A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Containing Ethyl 1-(aminomethyl)cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the rational design of peptide-based therapeutics hinges on a deep understanding of their three-dimensional struc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rational design of peptide-based therapeutics hinges on a deep understanding of their three-dimensional structure.[1][2] The incorporation of non-natural amino acids, such as Ethyl 1-(aminomethyl)cyclopentanecarboxylate, a cyclic γ-amino acid, offers a powerful strategy to constrain peptide conformations, thereby enhancing proteolytic stability, receptor affinity, and specificity.[3][4] This guide provides a comprehensive comparison of the key analytical techniques employed to elucidate the conformational landscape of these modified peptides, offering insights into the causality behind experimental choices and presenting supporting data to inform your research.

The Significance of Conformational Constraint: Why Ethyl 1-(aminomethyl)cyclopentanecarboxylate?

The flexibility of native peptides often leads to a significant entropic penalty upon binding to their biological targets, reducing their efficacy.[1] Introducing rigid structural elements, like the cyclopentane ring of Ethyl 1-(aminomethyl)cyclopentanecarboxylate, pre-organizes the peptide backbone into a specific, bioactive conformation. This "conformational locking" can lead to a significant improvement in biological activity and pharmacokinetic properties. The cyclopentane moiety restricts the dihedral angles around the Cα-Cβ and Cβ-Cγ bonds, influencing the local secondary structure and, consequently, the global fold of the peptide.[5][6][7]

A Multi-faceted Approach to Conformational Elucidation

A thorough conformational analysis requires a synergistic combination of experimental and computational techniques. No single method can provide a complete picture; instead, they offer complementary information that, when integrated, reveals a detailed and dynamic understanding of the peptide's structure.[8][9]

cluster_0 Experimental Techniques cluster_1 Computational Modeling NMR_Spectroscopy NMR Spectroscopy (Solution-state) Computational_Modeling Molecular Dynamics & Quantum Mechanics NMR_Spectroscopy->Computational_Modeling Provides experimental restraints Xray_Crystallography X-ray Crystallography (Solid-state) Xray_Crystallography->Computational_Modeling Provides starting structure CD_Spectroscopy Circular Dichroism (Secondary Structure) Conformational_Ensemble Detailed Conformational Ensemble CD_Spectroscopy->Conformational_Ensemble Validates secondary structure content Computational_Modeling->Conformational_Ensemble Refines and predicts conformations Peptide_Synthesis Peptide Synthesis with Ethyl 1-(aminomethyl)cyclopentanecarboxylate Peptide_Synthesis->NMR_Spectroscopy Provides dynamic information Peptide_Synthesis->Xray_Crystallography Provides static, high-resolution structure Peptide_Synthesis->CD_Spectroscopy Provides overall secondary structure

Caption: Workflow for the comprehensive conformational analysis of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution, which closely mimics their physiological environment.[8][9][10] For peptides containing Ethyl 1-(aminomethyl)cyclopentanecarboxylate, a suite of 1D and 2D NMR experiments is essential.

Key NMR Experiments and Their Insights:
  • 1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide. Dispersed amide proton signals (typically 7-9 ppm) are indicative of a well-structured peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system, enabling residue assignment.[11][12]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[12] Specific NOE patterns can reveal the presence of secondary structures like β-turns or helices.[6]

  • ³J-Coupling Constants: The coupling constant between the amide proton and the α-proton (³JHNα) is related to the φ (phi) dihedral angle via the Karplus equation.[12] This provides valuable information about backbone conformation.

Experimental Protocol: 2D NOESY for a Model Peptide
  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM. Add a known amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

  • NMR Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥ 600 MHz). Use a mixing time appropriate for the size of the peptide (typically 100-300 ms for small peptides) to observe inter-residue NOEs.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Assign the observed NOE cross-peaks to specific proton pairs in the peptide sequence. The volume of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.

Hypothetical NMR Data Summary for a Hexapeptide Containing Ethyl 1-(aminomethyl)cyclopentanecarboxylate (Ac-Ala-Val-γCp-Leu-Ile-Gly-NH₂)
Residue PairNOE TypeObserved NOE IntensityEstimated Distance (Å)
Val(Hα) - γCp(Hα)i, i+1Strong~2.5
γCp(Hα) - Leu(HN)i, i+1Medium~3.0
Leu(HN) - Ile(HN)i, i+1Weak~4.5
Val(HN) - Ile(HN)i, i+3Medium~3.2

This data suggests a turn-like conformation, with a key NOE between Val and Ile.

X-ray Crystallography: The Atomic Resolution Snapshot

X-ray crystallography provides a static, high-resolution three-dimensional structure of a molecule in its crystalline state.[13] While it doesn't provide dynamic information, it offers unparalleled detail about bond lengths, bond angles, and the precise arrangement of atoms.[14] For peptides containing novel residues, a crystal structure can definitively establish the preferred conformation of the cyclic moiety and its influence on the surrounding peptide backbone.[15][16]

Experimental Protocol: Crystallization and Structure Determination
  • Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis and purify it to >95% purity by HPLC.[17][18]

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging drop or sitting drop vapor diffusion.

  • X-ray Diffraction Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam, typically at a synchrotron source.[8]

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Build an atomic model into the electron density and refine it to obtain the final crystal structure.[19]

Comparative Dihedral Angles: Standard vs. Constrained Peptide
Dihedral AngleStandard Hexapeptide (Ac-Ala-Val-Gly-Leu-Ile-Gly-NH₂)Constrained Hexapeptide (Ac-Ala-Val-γCp -Leu-Ile-Gly-NH₂)
φ (phi) of γCp/Gly-60° to -150° or +60° to +90°Tightly constrained around -120°
ψ (psi) of γCp/Gly-60° to -30° or +120° to +150°Tightly constrained around +140°
ω (omega)~180° (trans)~180° (trans)

The cyclopentane ring significantly restricts the conformational freedom of the backbone, forcing it into a specific region of the Ramachandran plot.[20][21][22]

Start Synthesize & Purify Peptide Screen Crystallization Screening Start->Screen Data_Collection X-ray Diffraction Data Collection Screen->Data_Collection Obtain Crystals Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Analyze Conformation Structure_Solution->Analysis

Caption: Experimental workflow for X-ray crystallography of peptides.

Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure

Circular dichroism spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[23][24][25] While it doesn't provide atomic-level detail, it is an excellent tool for initial screening and for monitoring conformational changes upon ligand binding or changes in environmental conditions.

Interpreting CD Spectra:
  • α-helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

  • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

  • Random Coil: Exhibits a strong negative band around 200 nm.

By comparing the CD spectrum of a peptide containing Ethyl 1-(aminomethyl)cyclopentanecarboxylate to that of its linear counterpart, one can quickly assess the conformational ordering induced by the cyclic residue.

Computational Modeling: Bridging Experiment and Theory

Computational modeling, including molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, plays a crucial role in refining experimental structures and exploring the dynamic behavior of peptides.[3][26][27][28][29]

The Power of a Combined Approach:
  • Structure Refinement: Experimental distance and dihedral angle restraints from NMR can be used to guide MD simulations, leading to a more accurate and dynamic representation of the peptide's conformational ensemble in solution.[5][30]

  • Exploring Conformational Space: MD simulations can explore a wider range of conformations than may be accessible experimentally, providing insights into the flexibility and potential alternative states of the peptide.

  • Parameterization of Non-natural Residues: For novel residues like Ethyl 1-(aminomethyl)cyclopentanecarboxylate, QM calculations are necessary to develop accurate force field parameters for use in MD simulations.[4]

Conclusion: An Integrated Strategy for Unraveling Peptide Conformation

The conformational analysis of peptides containing Ethyl 1-(aminomethyl)cyclopentanecarboxylate requires a multi-pronged approach that leverages the strengths of various analytical techniques. NMR spectroscopy provides detailed structural and dynamic information in solution, while X-ray crystallography offers a high-resolution static picture. Circular dichroism serves as a rapid tool for assessing secondary structure, and computational modeling integrates experimental data to provide a comprehensive understanding of the peptide's conformational landscape. By employing this integrated strategy, researchers can gain the detailed structural insights necessary to rationally design the next generation of potent and selective peptide-based therapeutics.

References

  • MtoZ Biolabs. (n.d.). How to Identify the Structure of Peptides. Retrieved from [Link]

  • Le, T. T., et al. (2014). A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides. Journal of the American Chemical Society.
  • Gellman Group. (2014). A γ‑Amino Acid That Favors 12/10-Helical Secondary Structure in α/ γ‑Peptides. University of Wisconsin-Madison.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Kastner, D. W. (2019). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive.
  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography.
  • Play-vale, K., et al. (2023). Assessing the fast prediction of peptide conformers and the impact of non-natural modifications.
  • Mulligan, V. K. (2020). The emerging role of computational design in peptide macrocycle drug discovery. Expert Opinion on Drug Discovery.
  • Wang, C. K., et al. (2014). Racemic and quasi-racemic X-ray structures of cyclic disulfide-rich peptide drug scaffolds. PubMed.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Biology LibreTexts. (2025). 4.
  • Billeter, M. (1992). Comparison of protein structures determined by NMR in solution and by X-ray diffraction in single crystals.
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  • Hruby, V. J. (Ed.). (n.d.).
  • Reich, Z., et al. (n.d.). Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder. PMC - NIH.
  • Kastner, D. W. (2019). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive.
  • Unknown. (n.d.).
  • Kastner, D. W. (2019). Computational Modelling of Peptides Containing Non-Standard Amino Acid. BYU ScholarsArchive.
  • Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Retrieved from [Link]

  • Mulligan, V. K. (2020). The emerging role of computational design in peptide macrocycle drug discovery. PubMed.
  • RCSB PDB. (2021). 7LIB: X-ray crystal structure of a cyclic peptide containing beta-2-microglobulin (63-69) and a gamma-methylornithine turn unit.
  • Michael, M., et al. (2017). Dihedral angle preferences of amino acid residues forming various non-local interactions in proteins. PubMed Central.
  • Hospital, A. (n.d.). Conformational analysis of peptides and proteins for drug design using molecular simulations. Research Explorer - The University of Manchester.
  • Whitty, A., et al. (2019). Crystal Structures of Protein-Bound Cyclic Peptides.
  • Unknown. (2020). Finding conformations of peptide based on dihedral angles.
  • Unknown. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. NIH.
  • Unknown. (2025). X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly).
  • Carvajal, T. M., et al. (2019). Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces.
  • Vinogradov, A. A., et al. (n.d.).
  • Unknown. (n.d.). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions.
  • Lau, Y. H., & Dunn, P. D. (n.d.). Understanding and Designing Head-to-Tail Cyclic Peptides. PMC - NIH.
  • Ramakrishnan, C. (n.d.).
  • Lee, H., et al. (n.d.). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. NIH.
  • Unknown. (n.d.). peptide nmr.
  • Bedini, E., et al. (n.d.).
  • Ls, A. A., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage.
  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids.
  • Zorzi, A., et al. (2023).
  • Unknown. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.
  • Ye, G., et al. (n.d.). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. NIH.
  • Unknown. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-(aminomethyl)cyclopentanecarboxylate

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Ethyl 1-(aminomethyl)cyclopenta...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Ethyl 1-(aminomethyl)cyclopentanecarboxylate, a key building block in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each protective measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound

Inferred Potential Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[2]

  • Serious Eye Irritation: Contact with eyes could lead to significant irritation or damage.[2]

  • Respiratory Tract Irritation: Inhalation of aerosols or mists may irritate the respiratory system.[2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

Identifier Value
Chemical Name ethyl 1-(aminomethyl)cyclopentane-1-carboxylate
CAS Number 99065-34-6
Molecular Formula C9H17NO2
GHS Classification Data not fully available; handle as an irritant.[1]

Core Directive: Personal Protective Equipment (PPE)

The foundation of safe handling lies in creating an effective barrier between the researcher and the chemical. The following PPE is mandatory for all work involving Ethyl 1-(aminomethyl)cyclopentanecarboxylate.

Eye and Face Protection

Direct contact with the eyes is a primary route of exposure that can cause significant injury.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all low-volume handling, such as weighing small quantities in a contained space.[3]

  • Splash Hazard: When handling solutions, performing transfers, or in any situation with a risk of splashing, chemical splash goggles are required.[4]

  • High-Risk Operations: For procedures involving larger volumes (>100 mL), heating, or pressurization, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[3][4]

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Type: Chemical-resistant gloves are essential. Disposable nitrile gloves provide adequate short-term protection for incidental contact.[3]

  • Protocol: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves. For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance guide to select a glove with a longer breakthrough time.[5]

Body Protection

Protecting your skin and personal clothing from contamination is crucial.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned.[3] This protects your arms and torso from minor spills and splashes.

  • Chemical Apron: For tasks with a higher risk of significant splashes, such as transferring large volumes, a chemical-resistant apron should be worn over the lab coat.

  • Personal Clothing: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting.[3][5] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt and adhere to the skin if they ignite.[3]

Respiratory Protection

Engineering controls are the first line of defense against respiratory exposure.

  • Primary Control: All work that may generate aerosols, mists, or vapors must be conducted within a certified chemical fume hood.[6]

  • When Respirators are Needed: If engineering controls are not sufficient or during a large-scale spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[7] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[3]

Operational Plan: PPE Selection Workflow

The selection of appropriate PPE is not static; it must adapt to the specific task and associated risks. The following workflow provides a logical pathway for determining the necessary level of protection.

PPE_Selection_Workflow start Start: Handling Ethyl 1-(aminomethyl)cyclopentanecarboxylate weighing Task: Weighing small quantity (<1g) in enclosure? start->weighing solution_prep Task: Preparing solution or transferring liquid (<100mL)? weighing->solution_prep No ppe_level1 Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->ppe_level1 Yes large_scale Task: Large volume (>100mL) or high energy process? solution_prep->large_scale No fume_hood Is work performed in a fume hood? solution_prep->fume_hood Yes ppe_level3 Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron large_scale->ppe_level3 Yes ppe_level2 Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_level2 Yes respirator Add Respirator if ventilation is inadequate or spill occurs fume_hood->respirator No respirator->ppe_level2

Caption: PPE selection workflow based on task-specific risks.

Emergency Response & Disposal Plan

Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is critical.

Immediate Actions for Exposure

In case of any exposure, immediate and correct first aid is paramount.

Emergency_Response exposure Exposure Event skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin 1. Immediately remove contaminated clothing. 2. Wash area with soap and plenty of water for 15 min. skin->action_skin action_eyes 1. Immediately flush eyes with water for at least 15 minutes. 2. Remove contact lenses if present. 3. Hold eyelids open during flush. eyes->action_eyes action_inhalation 1. Move victim to fresh air. 2. If breathing is difficult, provide oxygen. inhalation->action_inhalation action_ingestion 1. Rinse mouth with water. 2. DO NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention (For ALL exposure types) action_skin->seek_medical action_eyes->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Decision tree for immediate emergency response to exposure.

Spill Response
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand.[2]

  • Protect: Wear enhanced PPE (Level C), including a respirator, chemical goggles, a face shield, and heavy-duty gloves.[7][8]

  • Clean: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal of Contaminated PPE and Waste

Proper disposal is the final step in the safe handling lifecycle.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, that has come into contact with the chemical should be placed in a designated hazardous waste container.

  • Chemical Waste: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1] All chemical waste must be collected in a clearly labeled, sealed container and disposed of according to your institution's hazardous waste management guidelines.

By integrating these expert protocols and understanding the reasoning behind them, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl cyclopentanecarboxylate. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Westlab. Personal Protective Equipment (PPE) in the Laboratory. [Link]

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